molecular formula C65H132N2O17P2 B12371004 Tetramyristoylcardiolipin

Tetramyristoylcardiolipin

カタログ番号: B12371004
分子量: 1275.7 g/mol
InChIキー: WUHLCMIVLGWFSP-MWZRJEOUSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tetramyristoylcardiolipin (TMCL) is a synthetic, well-defined cardiolipin species where all four acyl chains are myristic acid (14:0). This high purity (>99%) makes it an essential tool in scientific research, particularly as a standardized component in diagnostic assays and for studying the biophysical properties of mitochondrial membranes. A primary and historically validated application of this compound is its use in the Venereal Disease Research Laboratory (VDRL) test for syphilis. Research has demonstrated that it can effectively replace natural cardiolipin extracted from beef hearts in the flocculation antigen, offering advantages in standardization, stability, and reactivity due to its synthetic nature and absence of oxidation-prone unsaturated bonds . Beyond diagnostics, this compound is a critical reagent in basic research focused on mitochondrial function. Cardiolipins are cone-shaped phospholipids almost exclusively located in the inner mitochondrial membrane, where they play a vital role in maintaining membrane architecture, stabilizing respiratory complexes of the electron transport chain, and regulating apoptosis . The uniform acyl chain length of tetramymyristoylcardiolipin provides a consistent and reproducible lipid structure for use in model membrane systems such as liposomes and nanodisks. These systems are used to investigate protein-lipid interactions, membrane curvature, and the structural role of cardiolipin in health and disease, including conditions like Barth Syndrome . Its defined structure also makes it highly suitable as an internal standard in advanced lipidomic analyses using techniques like UPLC-Orbitrap-MSn to quantify cardiolipin species and their metabolites from complex biological samples . This product is intended for research purposes only.

特性

分子式

C65H132N2O17P2

分子量

1275.7 g/mol

IUPAC名

azane;[(2R)-3-[[3-[[(2R)-2,3-di(tetradecanoyloxy)propoxy]-hydroxyphosphoryl]oxy-2-hydroxypropoxy]-hydroxyphosphoryl]oxy-2-tetradecanoyloxypropyl] tetradecanoate

InChI

InChI=1S/C65H126O17P2.2H3N/c1-5-9-13-17-21-25-29-33-37-41-45-49-62(67)75-55-60(81-64(69)51-47-43-39-35-31-27-23-19-15-11-7-3)57-79-83(71,72)77-53-59(66)54-78-84(73,74)80-58-61(82-65(70)52-48-44-40-36-32-28-24-20-16-12-8-4)56-76-63(68)50-46-42-38-34-30-26-22-18-14-10-6-2;;/h59-61,66H,5-58H2,1-4H3,(H,71,72)(H,73,74);2*1H3/t60-,61-;;/m1../s1

InChIキー

WUHLCMIVLGWFSP-MWZRJEOUSA-N

異性体SMILES

CCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCC(COP(=O)(O)OC[C@@H](COC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC)O)OC(=O)CCCCCCCCCCCCC.N.N

正規SMILES

CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(COP(=O)(O)OCC(COC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC)O)OC(=O)CCCCCCCCCCCCC.N.N

製品の起源

United States

Foundational & Exploratory

molecular weight of 1',3'-bis[1,2-dimyristoyl-sn-glycero-3-phospho]-sn-glycerol

Author: BenchChem Technical Support Team. Date: February 2026

Tetramyristoyl Cardiolipin (14:0 CA)[1][2]

Executive Summary

This technical guide profiles 1',3'-bis[1,2-dimyristoyl-sn-glycero-3-phospho]-sn-glycerol , commonly referred to as Tetramyristoyl Cardiolipin (14:0 CA) or TMCL .[1][2] Unlike the polyunsaturated cardiolipins (e.g., 18:[3]2) found abundantly in mammalian mitochondrial membranes, this fully saturated, synthetic analogue serves a critical role as a stable Internal Standard (ISTD) in quantitative lipidomics and as a structural anchor in advanced Lipid Nanoparticle (LNP) engineering.

Its precise molecular weight and fragmentation pattern allow for the absolute quantification of mitochondrial health biomarkers, while its unique "dimeric" anionic structure offers novel utility in modulating the endosomal escape capabilities of mRNA delivery systems.

Chemical Identity & Physicochemical Properties[1][2][4][5][6][7]

The accurate determination of molecular weight is dependent on the counter-ion formulation.[2] Research-grade lipids are typically supplied as Ammonium salts to enhance stability and solubility in organic solvents, or as Sodium salts for specific aqueous applications.[2]

2.1 Nomenclature and Identifiers[4]
  • IUPAC Name: 1',3'-bis[1,2-dimyristoyl-sn-glycero-3-phospho]-sn-glycerol[1][2]

  • Common Name: Tetramyristoyl Cardiolipin; 14:0 Cardiolipin; TMCL[1][2]

  • CAS Number: 63988-20-5 (Ammonium Salt)[1][2][5]

  • PubChem CID: 11159192[1][2]

2.2 Molecular Weight & Formula Breakdown

The following table details the stoichiometry and mass differences between the free acid and common salt forms.

FormChemical FormulaMolecular Weight (Average)Exact Mass (Monoisotopic)
Free Acid C₆₅H₁₂₆O₁₇P₂1241.56 g/mol 1240.8470 Da
Ammonium Salt (Commercial Std)C₆₅H₁₃₂N₂O₁₇P₂1275.69 g/mol 1274.8946 Da
Sodium Salt (Theoretical)C₆₅H₁₂₄Na₂O₁₇P₂1285.52 g/mol 1284.8109 Da

Critical Note for Formulation: When calculating molar concentrations for LNP stoichiometry (N/P ratios), you must correct for the mass of the counter-ion (Ammonium or Sodium). Using the Free Acid MW for a salt product will result in a 2.7% error in lipid molarity.[2]

2.3 Structural Architecture

Cardiolipin is unique among phospholipids because it is essentially a "double lipid" linked by a central glycerol.[2][3] This structure creates a high negative charge density and a conical shape, driving membrane curvature.[2]

CardiolipinStructure cluster_backbone Hydrophilic Headgroup Domain cluster_tails Hydrophobic Tail Domain (4x Chains) CentralGlycerol Central Glycerol Backbone Phosphate1 Phosphate Group (sn-3) CentralGlycerol->Phosphate1 Phosphate2 Phosphate Group (sn-1') CentralGlycerol->Phosphate2 Glycerol_L Connecting Glycerol (Left) Phosphate1->Glycerol_L Glycerol_R Connecting Glycerol (Right) Phosphate2->Glycerol_R Tail1 Myristoyl Chain (C14:0) Glycerol_L->Tail1 Tail2 Myristoyl Chain (C14:0) Glycerol_L->Tail2 Tail3 Myristoyl Chain (C14:0) Glycerol_R->Tail3 Tail4 Myristoyl Chain (C14:0) Glycerol_R->Tail4

Figure 1: Structural hierarchy of Tetramyristoyl Cardiolipin, illustrating the dimeric phosphatidic acid structure linked by a central glycerol.[1][2]

Role in Drug Development & Research
3.1 The "Gold Standard" Internal Standard

In mitochondrial disease research (e.g., Barth Syndrome), the quantification of pathological Cardiolipin (CL) remodeling is vital. Natural CL is predominantly unsaturated (18:2).[2]

  • Why 14:0? Tetramyristoyl CL is virtually absent in mammalian tissues.[2] This biological silence makes it the ideal Internal Standard (ISTD) .[2]

  • Mechanism: It co-elutes with natural CL species in Reverse-Phase LC but is mass-resolved by MS, allowing for normalization of extraction efficiency and ionization suppression.[1][2]

3.2 LNP Formulation & mRNA Delivery

Emerging research utilizes saturated CLs to engineer "Cardiolipin-mimic" LNPs.[1][2]

  • Endosomal Escape: The unique conical shape of CL promotes the formation of hexagonal HII phases, which facilitates the fusion of the LNP with the endosomal membrane, releasing the mRNA payload into the cytosol.

  • Stability: Unlike unsaturated 18:2 CL, the 14:0 variant is resistant to oxidation, providing a stable scaffold for investigating the mechanistics of membrane fusion without degradation artifacts.

Analytical Characterization Protocols
4.1 Mass Spectrometry Verification (LC-MS/MS)

To verify the identity and purity of 14:0 CA, use the following Negative Ion Mode protocol.

Instrument Parameters (ESI-):

  • Precursor Ion: m/z 619.4 [M-2H]²⁻ (Doubly charged species is dominant) or m/z 1239.8 [M-H]⁻ (Singly charged).[1][2]

  • Note: Cardiolipins readily form doubly charged ions due to the two phosphate groups.[2] The [M-2H]²⁻ ion is often more stable and abundant.[1][2]

Workflow for ISTD Spiking:

  • Preparation: Dissolve 14:0 CA powder in Chloroform:Methanol (2:1) to create a 1 mM stock.[2]

  • Spiking: Add 100 pmol of 14:0 CA to the biological sample before lipid extraction.[2]

  • Extraction: Perform Folch or Bligh-Dyer extraction.[2]

  • Analysis: Normalize the area under the curve (AUC) of endogenous CL species against the AUC of the 14:0 CA peak.

MS_Workflow Sample Biological Sample (Tissue/Cells) Spike Spike ISTD: 14:0 Cardiolipin (100 pmol) Sample->Spike Extract Biphasic Extraction (CHCl3/MeOH) Spike->Extract LC RP-HPLC (C18 Column) Extract->LC MS MS Detection (ESI Negative Mode) LC->MS Data Quantification (Ratio Endogenous/ISTD) MS->Data

Figure 2: Analytical workflow for using 14:0 Cardiolipin as an Internal Standard in lipidomics.

4.2 Solubility & Handling
  • Solvent: Soluble in Chloroform, Methanol, and Ethanol.[6]

  • Aqueous: Forms liposomes/micelles in water; does not dissolve as a monomer.[2]

  • Storage: Powder must be stored at -20°C . Solutions in chloroform should be stored in glass (Teflon-lined cap) at -20°C to prevent solvent evaporation and concentration drift.[1][2]

References
  • Avanti Polar Lipids. (n.d.). 14:0 Cardiolipin (ammonium salt) Product Details. Retrieved from [Link][1][2]

  • PubChem. (2024).[2] Tetramyristoyl cardiolipin (Compound CID 11159192).[2] National Library of Medicine.[2] Retrieved from [Link][1][2]

  • Oemer, G., et al. (2018).[2] Molecular structural diversity of mitochondrial cardiolipins. Proceedings of the National Academy of Sciences (PNAS).[2] Retrieved from [Link][1][2]

  • Bautista, J.S., et al. (2022).[2][7] Advances in methods to analyse cardiolipin and their clinical applications. Trends in Analytical Chemistry. Retrieved from [Link][1][2][8]

  • Han, X., & Gross, R. W. (2005).[2] Shotgun lipidomics: electrospray ionization mass spectrometric analysis and quantitation of cellular lipidomes directly from crude extracts of biological samples. Mass Spectrometry Reviews. Retrieved from [Link]

Sources

The Biological Role of Saturated Cardiolipin Species in Mitochondria

Author: BenchChem Technical Support Team. Date: February 2026

This guide explores the biological role of saturated cardiolipin (CL) species, distinguishing their function as biosynthetic intermediates from their pathological impact when accumulated due to remodeling defects.

Status: Biosynthetic Intermediate & Pathological Marker Context: Mitochondrial Bioenergetics, Membrane Biophysics, and Barth Syndrome Pathology[1]

Executive Summary

Cardiolipin (CL) is the signature phospholipid of the inner mitochondrial membrane (IMM), unique for its dimeric structure (four acyl chains).[2][3][4][5] In healthy high-energy tissues (heart, skeletal muscle), CL is predominantly unsaturated (e.g., tetralinoleoyl-CL, C18:2).

Saturated CL species (containing C16:0, C18:0 chains) represent a distinct biological state. They are primarily "immature" biosynthetic precursors generated via the de novo pathway. Under normal physiological conditions, these species are rapidly remodeled into unsaturated forms to support cristae curvature and supercomplex assembly. However, in pathological states like Barth Syndrome , or specific environmental niches (anaerobiosis), saturated CL species accumulate, fundamentally altering membrane mechanics from a flexible, curvature-promoting bilayer to a rigid, planar structure that impairs oxidative phosphorylation (OXPHOS).

The Biosynthetic Origin: The "Immature" Lipid

Saturated CL is not the end-product of mitochondrial lipid synthesis in mammals; it is the starting point.

De Novo Synthesis Pathway

The de novo synthesis of CL occurs on the matrix side of the IMM.[6] The enzymes involved (Tam41, Pgs1, Cls1) do not possess high acyl-chain specificity. Consequently, the nascent CL produced mirrors the acyl-CoA pool available, which often includes saturated fatty acids (Palmitic C16:0, Stearic C18:0).

  • Nascent CL: Often asymmetric and saturated (e.g., containing C16:0/C18:1 mixtures).

  • Biological Status: Functionally incompetent for high-efficiency respiration.

The Remodeling Imperative

To become functional, nascent CL must undergo remodeling . This process replaces saturated chains with unsaturated ones (typically Linoleic acid, C18:2) to generate the symmetric, cone-shaped molecule required for membrane curvature.

Diagram 1: The Cardiolipin Remodeling Cycle

This diagram illustrates the transition from Saturated (Nascent) to Unsaturated (Mature) CL and the block responsible for Barth Syndrome.

CL_Remodeling PA Phosphatidic Acid (Precursor) NascentCL Nascent Cardiolipin (Saturated/Mixed) 'Immature' PA->NascentCL Cls1 (Synthase) MLCL Monolysocardiolipin (MLCL) NascentCL->MLCL Hydrolysis (iPLA2) MLCL->NascentCL ALCAT1 (Aberrant/Stress) MatureCL Tetralinoleoyl Cardiolipin (Unsaturated C18:2) 'Mature' MLCL->MatureCL TAZ (Linoleic Acid addition) PLA2 iPLA2 (Deacylation) TAZ Tafazzin (TAZ) (Transacylation) TAZ->MatureCL Blocked in Barth Syndrome ALCAT1 ALCAT1 (Remodeling to PUFA)

Caption: The conversion of immature, saturated Nascent CL to mature, unsaturated CL via Tafazzin (TAZ). Loss of TAZ leads to accumulation of MLCL and saturated species.

Biophysical Mechanics: Saturation vs. Unsaturation

The biological role of saturated CL is best understood by contrasting its biophysical properties with mature CL. The function of the IMM relies on negative curvature (to form cristae tips) and fluidity (for ETC electron transfer).

Comparative Properties Table
FeatureMature CL (Unsaturated/C18:2)Immature CL (Saturated/C16:0)Biological Consequence of Saturation
Molecular Shape Conical (Large tail volume)Cylindrical (Smaller tail volume)Loss of negative curvature; cristae flattening.
Phase Transition (Tm) Very Low (< -20°C)High (> 40°C possible)Membrane rigidification; "Gel-like" domains.
Membrane Fluidity HighLowReduced lateral diffusion of ETC complexes.
Protein Binding High affinity (locks into crevices)Low affinity (steric mismatch)Destabilization of Supercomplexes (Respirasomes).
Oxidation Sensitivity High (ROS target)Low (Resistant)Potential adaptation to oxidative stress/hypoxia.
The Curvature Collapse

Mitochondrial cristae are highly curved structures.[4]

  • Unsaturated CL: The "kinks" in the double bonds create a large hydrophobic volume, giving the molecule a cone shape . These cones cluster at negative curvature sites (cristae tips), stabilizing the fold.

  • Saturated CL: The straight acyl chains pack tightly, resembling a cylinder . Cylindrical lipids prefer planar (flat) bilayers. Accumulation of saturated CL destabilizes cristae, leading to the "onion-like" or swollen mitochondria observed in Barth Syndrome.

Physiological & Pathological Contexts[1][2][3][6][7][8][9][10][11]

Pathological: Barth Syndrome (BTHS)

In BTHS, the TAFAZZIN gene is mutated.[1][7] The remodeling cycle halts.

  • Profile: High levels of Monolysocardiolipin (MLCL) and Saturated CL species .

  • Mechanism: Without the flexible unsaturated chains, CL cannot "glue" the respiratory supercomplexes (I+III+IV) together.

  • Outcome: Bioenergetic failure, increased ROS (due to electron leak), and cardiomyopathy.

Physiological Adaptation: The Anaerobic Niche

Is saturated CL ever "good"?

  • Yeast Models: In microaerobic/anaerobic conditions, yeast mitochondria accumulate saturated CL species (containing C16:0/C18:1) rather than polyunsaturated forms.

  • Role: Since oxygen is low, the risk of lipid peroxidation is minimal. Saturated CL provides membrane stability without the liability of oxidation. This suggests saturated CL may be a stress-tolerant lipid in low-oxygen environments.

Immunological Signaling: TLR4 Activation

Recent evidence suggests saturated CL has an extracellular signaling role.

  • Saturated CL (C14:0/C16:0): Acts as a TLR4 agonist (mimicking bacterial Lipid A), triggering pro-inflammatory cytokine release.

  • Unsaturated CL: Acts as a TLR4 antagonist (anti-inflammatory).[8]

  • Implication: Release of mitochondrial saturated CL (from damaged cells) may serve as a DAMP (Damage-Associated Molecular Pattern) to activate the immune system.

Experimental Workflow: Analyzing CL Saturation

To investigate the role of saturated CL, researchers must distinguish specific molecular species using Mass Spectrometry.

Protocol: Shotgun Lipidomics for CL Profiling

Objective: Quantify the ratio of Saturated vs. Unsaturated CL species.

Step 1: Lipid Extraction (Modified Folch Method)

  • Harvest mitochondrial pellet (50-100 µg protein).

  • Add 2:1 Chloroform:Methanol containing internal standard (e.g., CL(14:0)4).

  • Vortex vigorously (1 min) and centrifuge (3000 x g, 5 min) to separate phases.

  • Collect lower organic phase. Dry under nitrogen gas.

Step 2: Mass Spectrometry (LC-MS/MS)

  • System: Q-Exactive or Triple Quadrupole.

  • Mode: Negative Ion Mode (CL ionizes best as [M-H]- or [M-2H]2-).

  • Column: C18 Reverse Phase (separates by hydrophobicity/chain length).

  • Key Transitions:

    • Mature (Tetralinoleoyl): Look for m/z ~1448 (singly charged) or ~723 (doubly charged).

    • Saturated/Immature: Look for shifts in mass corresponding to C16:0 (+2H per double bond removed, -24Da per C2 unit removed).

    • Fragment Ions: Monitor m/z 279 (Linoleic acid) vs. m/z 255 (Palmitic acid).

Step 3: Data Analysis

  • Calculate the Saturation Index :

    
    .
    
  • High index correlates with remodeling defects (Barth) or biosynthetic accumulation.

References

  • Role of Cardiolipin in Mitochondrial Function and Dynamics. Int J Mol Sci. (2019).[8] [Link]

  • Cardiolipin remodeling by ALCAT1 links oxidative stress and mitochondrial dysfunction to obesity. Cell Metab. (2010).[9] [Link]

  • Loss of protein association causes cardiolipin degradation in Barth syndrome. Nat Chem Biol. (2018).[10][11] [Link]

  • Saturation of acyl chains converts cardiolipin from an antagonist to an activator of Toll-like receptor-4. Sci Rep. (2019).[8] [Link]

  • Cardiolipin-Dependent Properties of Model Mitochondrial Membranes. Biophys J. (2021).[12] [Link]

Sources

Technical Guide: Tetramyristoylcardiolipin (TMCL) vs. Tetralinoleoylcardiolipin (TLCL)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural, functional, and analytical distinctions between Tetramyristoylcardiolipin (TMCL) and Tetralinoleoylcardiolipin (TLCL), designed for researchers in mitochondrial bioenergetics and lipidomics.

Comparative Analysis of Physicochemistry, Biological Function, and Experimental Application

Executive Summary

Cardiolipin (CL) is a dimeric phospholipid exclusive to the inner mitochondrial membrane (IMM), acting as the "glue" for the electron transport chain (ETC).[1] While the headgroup structure is conserved, the acyl chain composition dictates the lipid's phase behavior and biological utility.

  • Tetralinoleoylcardiolipin (TLCL): The predominant, biologically active species in healthy mammalian mitochondria (18:2 chains). It is essential for cristae curvature and supercomplex stabilization but is highly susceptible to oxidation.

  • This compound (TMCL): A synthetic, saturated analogue (14:0 chains). It is biophysically distinct (forming gel phases at physiological temperatures) and is primarily utilized as a stable internal standard for mass spectrometry quantification.

Molecular Architecture & Physicochemistry

The functional divergence between TMCL and TLCL stems directly from their acyl chain saturation, which governs their thermodynamic phase transition temperatures (


) and packing parameters.
2.1 Structural Comparison
FeatureThis compound (TMCL)Tetralinoleoylcardiolipin (TLCL)
Acyl Chain Notation (14:0)

(18:2)

Chain Type Saturated (Myristic acid)Polyunsaturated (Linoleic acid)
Geometry Linear, rigid chains allowing tight packing.Kinked (cis-double bonds at C9, C12), preventing tight packing.
Phase (

C)
Gel Phase (

)
. Rigid and ordered.
Liquid-Crystalline Phase (

)
. Fluid and disordered.
Phase Transition (

)
~40–47°C (High melting point)< -15°C (Low melting point)
Cone Shape Cylindrical to weak conical shape.Strong inverted conical shape (induces negative curvature).
2.2 The "Cone Shape" and Membrane Curvature

TLCL's four linoleic tails occupy a large volume due to steric hindrance from the cis-double bonds. This creates a high critical packing parameter (


), giving the molecule an "inverted cone" shape. This geometry is thermodynamically driven to segregate into areas of high negative curvature, such as the cristae tips of the IMM.

In contrast, TMCL's straight saturated chains pack efficiently, resembling a cylinder. Consequently, TMCL does not spontaneously support the high-curvature architecture required for cristae formation, rendering it functionally inert or even disruptive in biological membrane models.

Biological Function & Physiological Relevance[1][2][3][4]
3.1 Supercomplex Stabilization (The "Glue" Hypothesis)

TLCL is not merely a solvent for proteins; it is a structural ligand. High-resolution cryo-EM structures of the respirasome (Complex I+III


+IV) reveal TLCL molecules wedged between complex interfaces. The linoleic chains provide the specific fluidity and depth required to seal the gap between protein subunits, preventing proton leakage.
  • TLCL: Stabilizes supercomplexes, optimizing electron flux and minimizing Reactive Oxygen Species (ROS) generation.[1]

  • TMCL: Due to its rigidity, TMCL cannot contour to the protein surface, failing to stabilize supercomplexes. In reconstitution experiments, replacing TLCL with TMCL often leads to the dissociation of the respirasome into individual complexes.

3.2 Cytochrome c Interaction and Apoptosis

Under homeostatic conditions, cytochrome c is loosely associated with the IMM via electrostatic interactions with TLCL.

  • Oxidative Stress: ROS attacks the bis-allylic hydrogens in TLCL's linoleic chains (absent in TMCL).

  • Peroxidase Activation: Oxidized TLCL causes cytochrome c to unfold partially, switching its function from an electron carrier to a peroxidase.

  • Pore Formation: This complex catalyzes further lipid peroxidation, leading to IMM permeabilization and the release of pro-apoptotic factors.

Note: TMCL lacks the bis-allylic hydrogens required for this oxidative mechanism, making it resistant to peroxidation-induced apoptosis in model systems.

Pathology: Barth Syndrome

The distinction between these lipids is the etiology of Barth Syndrome (BTHS). BTHS is caused by mutations in the TAZ gene, which encodes Tafazzin, a transacylase responsible for remodeling nascent cardiolipin into mature TLCL.[2]

  • Healthy State: Nascent CL

    
     Remodeled to (18:2)
    
    
    
    -CL (TLCL).
  • Barth Syndrome: Tafazzin failure

    
     Accumulation of Monolysocardiolipin (MLCL) and depletion of TLCL.
    

The absence of TLCL leads to cristae collapse, supercomplex destabilization, and bioenergetic failure.

Visualization: Pathological & Experimental Pathways

The following diagram illustrates two distinct flows: the biological consequence of TLCL oxidation and the experimental workflow using TMCL as a standard.

CL_Pathways cluster_bio Biological Pathway: TLCL & Apoptosis cluster_exp Analytical Workflow: TMCL Internal Standard TLCL Native TLCL (18:2 chains) TLCL_ox Oxidized TLCL (CL-OOH) TLCL->TLCL_ox ROS attack on bis-allylic H ROS ROS / Oxidative Stress ROS->TLCL_ox CytC_Perox Cyt c / CL Complex (Peroxidase Active) TLCL_ox->CytC_Perox High Affinity Binding CytC Cytochrome c (Native) CytC->CytC_Perox Unfolding Apoptosis Mitochondrial Pore Opening & Apoptosis CytC_Perox->Apoptosis Permeabilization Sample Biological Sample (Tissue/Plasma) Extract Lipid Extraction (Folch/Matyash) Sample->Extract TMCL_Std Spike with TMCL (14:0) (Synthetic Standard) TMCL_Std->Extract Normalization LCMS LC-MS/MS Analysis (Neg Ion Mode) Extract->LCMS Quant Quantification (Ratio TLCL/TMCL) LCMS->Quant

Figure 1: Left: The mechanistic role of TLCL oxidation in apoptosis. Right: The utility of TMCL as a stable internal standard for lipidomics.

Experimental Protocols
6.1 Protocol: LC-MS/MS Quantification of TLCL using TMCL Standard

This protocol utilizes TMCL as an internal standard (IS) because it does not naturally occur in mammalian tissues, ensuring no interference with endogenous lipids.

Materials:

  • TMCL Standard: 1,1',2,2'-tetramyristoyl-cardiolipin (ammonium salt).

  • Solvents: Methanol, Chloroform, Ammonium Hydroxide.

Step-by-Step Methodology:

  • Sample Preparation: Homogenize 10 mg of tissue (e.g., heart muscle) in 500 µL of PBS.

  • Internal Standard Spike: Add 10 µL of TMCL standard solution (10 µM in methanol) to the homogenate before extraction. This corrects for extraction efficiency losses.

  • Lipid Extraction (Modified Folch):

    • Add 1 mL Chloroform:Methanol (2:1 v/v).

    • Vortex vigorously for 1 minute.

    • Centrifuge at 3,000 x g for 5 minutes to induce phase separation.

    • Collect the lower organic phase (containing lipids).

    • Re-extract the upper phase with synthetic lower phase to maximize recovery.

  • Drying: Evaporate the organic solvent under a stream of nitrogen gas. Reconstitute in 200 µL of Methanol:Chloroform (9:1).

  • LC-MS/MS Settings:

    • Column: C18 Reverse Phase (e.g., Waters Acquity UPLC BEH C18).

    • Mobile Phase A: 60:40 Acetonitrile:Water + 10 mM Ammonium Formate.

    • Mobile Phase B: 90:10 Isopropanol:Acetonitrile + 10 mM Ammonium Formate.

    • Ionization: ESI Negative Mode (Cardiolipin ionizes best as [M-H]- or [M-2H]2-).

    • Transitions: Monitor parent ions for TLCL (m/z ~1448) and TMCL (m/z ~1240).

6.2 Protocol: Liposome Preparation for Cytochrome c Binding Assays

To study the functional difference, researchers often create Large Unilamellar Vesicles (LUVs) containing either TMCL or TLCL.

  • Mixing: Mix DOPC (Dioleoylphosphatidylcholine) with either TMCL or TLCL at a molar ratio of 80:20 in chloroform.

  • Film Formation: Evaporate solvent under nitrogen to form a thin lipid film. Desiccate under vacuum for 2 hours to remove trace solvent.

  • Hydration: Hydrate the film with HEPES buffer (pH 7.4) to a final lipid concentration of 1-5 mM. Vortex to form Multilamellar Vesicles (MLVs).

  • Extrusion: Pass the suspension 11 times through a polycarbonate filter (100 nm pore size) using a mini-extruder.

    • Critical Note: For TMCL liposomes, the extrusion must be performed above 50°C (above the phase transition temperature) to prevent filter clogging and ensure proper mixing. TLCL can be extruded at room temperature.

References
  • Schlame, M., & Ren, M. (2009).[3] The role of cardiolipin in the structural organization of mitochondrial membranes. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1788(10), 2080-2098. Link

  • Kagan, V. E., et al. (2005). Cytochrome c acts as a cardiolipin oxygenase required for release of proapoptotic factors.[4] Nature Chemical Biology, 1(4), 223-232. Link

  • Sparagna, G. C., & Lesnefsky, E. J. (2009). Cardiolipin remodeling in the heart. Journal of Cardiovascular Pharmacology, 53(4), 290-301. Link

  • Ostrander, D. B., et al. (2001). Effect of cardiolipin on the phase behaviour of dimyristoylphosphatidylcholine. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1515(2), 159-166. Link

  • Valianpour, F., et al. (2002). Quantitative and compositional study of cardiolipin in platelets by electrospray ionization mass spectrometry: application for the identification of Barth syndrome patients. Clinical Chemistry, 48(9), 1390-1397. Link

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Core Architecture, Mitochondrial Modeling, and Experimental Protocols[1]

Executive Summary

Tetramyristoylcardiolipin (TMCL), chemically identified as 1',3'-bis[1,2-dimyristoyl-sn-glycero-3-phospho]-sn-glycerol, acts as a critical synthetic standard in mitochondrial research.[1] Unlike natural cardiolipin, which possesses a heterogeneous mix of acyl chains (predominantly linoleic acid in mammals), TMCL offers a defined tetramyristoyl (14:0) structure.[1][2][3] This homogeneity eliminates batch-to-batch variability, making it the gold standard for biophysical studies involving mitochondrial membrane dynamics, cytochrome c interactions, and apoptotic signaling pathways.

This guide details the physicochemical properties of TMCL, its mechanistic role in apoptosis, and validated protocols for its integration into liposomal systems.

Part 1: Physicochemical Profile & Molecular Architecture

TMCL is an anionic diphosphatidylglycerol lipid.[1] Its unique structure—four acyl chains and a small, charged headgroup—gives it a high "Critical Packing Parameter" (>1), forcing it into a conical shape.[1] This geometry drives the formation of negative curvature in membranes, a feature essential for the cristae architecture of the Inner Mitochondrial Membrane (IMM).

Key Technical Specifications
PropertyValue / DescriptionExperimental Relevance
CAS Number 105380-94-7Unique identifier for procurement.
Molecular Formula C₆₅H₁₂₄O₁₇P₂ (Free Acid)MW ~1240–1275 Da (depending on salt form).[1]
Acyl Chain Myristoyl (14:[1][4]0) x 4Saturated chains confer oxidative stability compared to natural CL.[1]
Phase Transition (

)
~41°C (Main), ~29°C (Pre)Critical: All hydration/extrusion steps must occur >45°C to ensure fluid phase.[1]
Net Charge -2 (at physiological pH)Strong electrostatic attraction to basic proteins (e.g., Cytochrome c).[1]
Membrane Geometry Inverted Hexagonal (

) propensity
Promotes fusion and negative curvature in model membranes.[1]

Expert Insight: The phase transition temperature (


) of TMCL is significantly higher than natural cardiolipin (< 0°C).[1] When designing liposomes, you must maintain the system temperature above 41°C during hydration and extrusion. Failure to do so results in rigid, leaky defects at grain boundaries.[1]
Part 2: The Apoptotic Trigger – Mechanism of Action[2][5]

The interaction between TMCL and Cytochrome c (Cyt c) is the "point of no return" in the intrinsic apoptotic pathway. In healthy mitochondria, Cyt c functions as an electron carrier.[1] Under stress, it binds tightly to CL, inducing a conformational change that switches Cyt c from an electron carrier to a peroxidase.

Mechanistic Pathway: The CL-Cyt c Axis
  • Electrostatic Recruitment: Positively charged lysine residues on Cyt c bind to the anionic phosphate headgroups of TMCL.

  • Hydrophobic Insertion: One of the TMCL acyl chains inserts into a hydrophobic cavity on Cyt c, causing partial unfolding.

  • Peroxidase Activation: The unfolded Cyt c gains peroxidase activity, utilizing ROS to oxidize CL chains (in natural CL).[5]

  • Pore Formation: Oxidized CL promotes membrane permeabilization, releasing pro-apoptotic factors into the cytosol.[5]

Note: While TMCL (saturated) cannot be oxidized like natural CL (unsaturated), it is used to structurally map the binding interface and unfolding kinetics without the variable of lipid degradation.

ApoptosisPathway Mito_Stress Mitochondrial Stress (ROS / Ca2+) TMCL_Inner TMCL (Inner Membrane) Negative Curvature Mito_Stress->TMCL_Inner Triggers Migration Complex TMCL-Cyt c Complex (Electrostatic + Hydrophobic) TMCL_Inner->Complex Binds CytC_Native Cytochrome c (Native State) CytC_Native->Complex Recruited Unfolding Cyt c Partial Unfolding (Loss of Met80 Ligand) Complex->Unfolding Acyl Chain Insertion Peroxidase Acquisition of Peroxidase Activity Unfolding->Peroxidase Active Site Exposure Pore MOM Permeabilization (Bax/Bak Recruitment) Peroxidase->Pore Signal Amplification Apoptosis Apoptosome Assembly & Cell Death Pore->Apoptosis Release to Cytosol

Figure 1: The mechanistic signaling pathway of TMCL-mediated Cytochrome c activation.[1] The diagram highlights the structural transition of Cyt c upon binding to the cardiolipin surface.

Part 3: Experimental Protocols
Protocol A: Preparation of TMCL-Enriched Large Unilamellar Vesicles (LUVs)

Objective: Create uniform ~100 nm vesicles for binding assays or membrane mimicry. Pre-requisites: Heating block set to 50°C, Extruder, Chloroform/Methanol.

  • Film Formation:

    • Dissolve TMCL (and helper lipids like DOPC if needed) in Chloroform:Methanol (2:1 v/v).[1]

    • Evaporate solvent under a nitrogen stream while rotating the vial to create a thin, uniform film.

    • Critical: Lyophilize the film overnight to remove trace solvent, which can destabilize the bilayer.

  • Hydration (The "Hot" Step):

    • Add buffer (e.g., 20 mM HEPES, 100 mM NaCl, pH 7.4) to the dried film.

    • Incubate at 50°C (well above the

      
       of 41°C) for 30 minutes.
      
    • Vortex vigorously every 10 minutes. The solution should become a cloudy suspension (Multilamellar Vesicles - MLVs).[1]

  • Size Reduction (Extrusion):

    • Assemble the mini-extruder with a 100 nm polycarbonate membrane.

    • Heat the extruder block to 50°C. Do not extrude at room temperature.

    • Pass the lipid suspension through the membrane 11-21 times. The solution should become transparent/opalescent.

  • Quality Control:

    • Verify size using Dynamic Light Scattering (DLS).[1] Expected PDI < 0.1.[1]

Protocol B: Cytochrome c Peroxidase Activity Assay

Objective: Measure the functional interaction between Cyt c and TMCL.

  • System Setup: Prepare TMCL LUVs (100 µM lipid) and recombinant Cytochrome c (1 µM).

  • Incubation: Mix Cyt c and LUVs in buffer (20 mM HEPES, pH 7.0). Incubate for 15 mins at 25°C to allow binding.

  • Substrate Addition: Add Amplex Red (50 µM) and H₂O₂ (50 µM).

  • Measurement: Monitor fluorescence (Ex 571 nm / Em 585 nm).

    • Result Interpretation: A steep increase in fluorescence indicates Cyt c has unfolded on the TMCL surface and is acting as a peroxidase. Native Cyt c (without TMCL) shows negligible activity.[1]

ProtocolWorkflow Raw TMCL Powder (Store -20°C) Solvent Dissolve in CHCl3:MeOH (2:1) Raw->Solvent Film Dry Film (N2 Stream + Vacuum) Solvent->Film Hydrate Hydrate > 50°C (Above Tm) Film->Hydrate Critical Step Extrude Extrusion (100nm @ 50°C) Hydrate->Extrude Maintain Heat QC QC: DLS (Size & PDI) Extrude->QC

Figure 2: Step-by-step workflow for generating TMCL liposomes.[1] Note the mandatory high-temperature steps to prevent gel-phase defects.

Part 4: Applications in Drug Development

While TMCL is primarily a research tool, its properties are leveraged in advanced drug delivery systems:

  • Mitochondrial Targeting: Liposomes containing cardiolipin (or TMCL) naturally accumulate in mitochondria due to the organelle's affinity for CL-exchange proteins.[1] This is utilized to deliver antioxidants (e.g., ubiquinone) directly to the source of ROS.

  • Antigen Presentation: TMCL-containing liposomes have been shown to enhance the presentation of lipid antigens to CD1d molecules, aiding in the development of NKT-cell based vaccines.

  • Membrane Protein Reconstitution: Many mitochondrial proteins (Complex I, III, IV, and ADP/ATP carrier) require cardiolipin for stability.[1] TMCL provides a stable, non-oxidizable matrix for crystallizing or characterizing these proteins in vitro.[1]

References
  • Thermotropic Phase Behavior of TMCL Lewis, R. N., & McElhaney, R. N. (2007).[1][6] Calorimetric, X-ray diffraction, and spectroscopic studies of the thermotropic phase behavior and organization of tetramyristoyl cardiolipin membranes. [6][7]

  • Cytochrome c and Cardiolipin Interaction Kagan, V. E., et al. (2005).[1] Cytochrome c acts as a cardiolipin oxygenase required for release of proapoptotic factors. [1]

  • Liposome Preparation & Phase Transitions Avanti Polar Lipids. (2023).[1] Unlocking the Secrets of Lipid Formulation: Navigating Tm and Th. [1]

  • Mitochondrial Dynamics & Cardiolipin Kameoka, S., et al. (2018).[1] Cardiolipin's propensity for phase transition and its reorganization by dynamin-related protein 1 form a basis for mitochondrial membrane fission. [1]

Sources

Thermodynamic Phase Transition of TMCL Bilayers: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the thermodynamic phase behavior of Tetramyristoyl Cardiolipin (TMCL) bilayers, designed for researchers in membrane biophysics and drug development.

Executive Summary

Tetramyristoyl Cardiolipin (TMCL) is a synthetic, four-tailed anionic phospholipid used extensively to model the inner mitochondrial membrane (IMM). Unlike natural cardiolipin, which contains mixed unsaturated chains (typically linoleic acid) and exhibits a phase transition temperature (


) below 0°C, TMCL possesses four saturated myristoyl (14:0) chains. This structural uniformity results in a sharp, cooperative gel-to-liquid crystalline phase transition between 40°C and 42°C  (with some commercial sources citing up to 47°C depending on counterion formulation).

This high


 makes TMCL an ideal candidate for studying domain formation, protein-lipid interactions, and the "calcium switch" mechanism without the experimental complexity of sub-zero cryo-cooling.

Part 1: Physicochemical Identity & Structural Logic

Molecular Architecture

TMCL (1',3'-bis[1,2-dimyristoyl-sn-glycero-3-phospho]-sn-glycerol) is unique among phospholipids due to its dimeric structure:

  • Tail Group: Four myristoyl chains (14 carbons, saturated).

  • Head Group: A bridging glycerol connecting two phosphatidic acid moieties.

  • Charge: Net charge of -2 at physiological pH (7.4), though the second

    
     is subject to debate (often cited >8.0 in bilayer environments, leading to potential -1 charge states).
    
The Packing Paradox (DMPC vs. TMCL)

Despite having the same fatty acid chain length (14:0) as Dimyristoyl Phosphatidylcholine (DMPC), TMCL exhibits a significantly higher


.
LipidChainGeometry

(Main Transition)
Mechanism
DMPC 14:0Cylindrical~24°CHeadgroup area matches tail cross-section.
TMCL 14:0Conical (Inverted)~40–42°C Small headgroup relative to 4 tails forces tighter packing and stronger van der Waals interactions.
Visualization: Molecular Geometry & Phase Behavior

The following diagram illustrates the structural difference driving the


 shift.

LipidPacking cluster_DMPC DMPC (Cylindrical) cluster_TMCL TMCL (Conical) DMPC_Head Phosphocholine Head DMPC_Tail 2x Myristoyl Chains (Loose Packing) DMPC_Head->DMPC_Tail Tm_DMPC Tm ≈ 24°C DMPC_Tail->Tm_DMPC TMCL_Head Glycerol-P2 Head TMCL_Tail 4x Myristoyl Chains (Tight/Rigid Packing) TMCL_Head->TMCL_Tail Tm_TMCL Tm ≈ 40-42°C TMCL_Tail->Tm_TMCL

Figure 1: Comparative molecular packing logic. The high tail-to-head area ratio in TMCL induces a conical shape, increasing the energy required to disrupt the gel phase lattice.

Part 2: Thermodynamic Profile

The Main Transition ( )

The primary thermodynamic event is the melting of the acyl chains from the ordered Gel Phase (


) to the disordered Liquid Crystalline Phase (

).
  • Temperature: 40.0°C – 42.0°C (Pure Na-salt form).

  • Enthalpy (

    
    ):  ~12.9 kcal/mol. This high enthalpy reflects the cooperative melting of four chains per molecule.
    
  • Cooperativity: High. The transition is sharp in Multilamellar Vesicles (MLVs) but broadens in Small Unilamellar Vesicles (SUVs) due to curvature stress.

The Pre-Transition ( )

Unlike PC lipids which have a ripple phase (


), TMCL often exhibits a "sub-gel" to "gel" transition or a pre-transition depending on hydration history.
  • Temperature: ~15°C – 20°C.

  • Nature: Reorganization of the headgroup hydration shell and lattice tilt. This is highly sensitive to incubation time at low temperatures (metastable sub-gel formation).

Part 3: Environmental Modulators (The "Calcium Switch")

The interaction between TMCL and divalent cations (


, 

) is the most critical variable in experimental design.
Calcium-Induced Rigidification

Calcium ions bind with high affinity to the phosphate groups of cardiolipin, effectively cross-linking the headgroups.

  • Effect: Dehydration of the inter-bilayer space and neutralization of the negative charge.

  • Thermodynamic Consequence:

    
     binding can elevate the 
    
    
    
    by >10°C or abolish the transition entirely by inducing non-lamellar inverted hexagonal (
    
    
    ) phases or cochleate (precipitate) structures.
  • Protocol Warning: Even trace amounts of

    
     (from glass or buffers) can shift the observed 
    
    
    
    . Use EDTA/EGTA in "pure" baseline scans.
pH Sensitivity
  • pH 7.0 - 8.0: TMCL is fully ionized (-2).

    
    .[1]
    
  • pH < 3.0: Protonation of phosphate groups increases hydrogen bonding, raising

    
     and promoting aggregation.
    

Part 4: Experimental Protocols

Liposome Preparation for DSC

To obtain high-fidelity thermodynamic data, Multilamellar Vesicles (MLVs) are preferred over extruded vesicles because they minimize curvature strain effects on the


.

Step-by-Step Workflow:

  • Solubilization: Dissolve TMCL powder in Chloroform:Methanol (2:1 v/v).

  • Drying: Evaporate solvent under a nitrogen stream to form a thin lipid film. Desiccate under high vacuum for >4 hours to remove trace solvent.

  • Hydration: Add buffer (e.g., 20 mM HEPES, 150 mM NaCl, 1 mM EDTA, pH 7.4) to the film.

    • Critical Step: Hydrate at 55°C (well above the

      
       of 42°C) for 1 hour with intermittent vortexing.
      
  • Cycling: Perform 3 freeze-thaw cycles (Liquid

    
    
    
    
    
    55°C water bath) to ensure equilibrium solute distribution.
  • Degassing: Degas the sample for 10 minutes prior to loading into the DSC to prevent bubble formation.

Differential Scanning Calorimetry (DSC) Setup
  • Instrument: Nano-DSC or MicroCal VP-DSC.

  • Reference: Matching buffer (including exact EDTA concentration).

  • Scan Rate: 0.5°C/min or 1.0°C/min. (Faster rates broaden peaks; slower rates improve resolution).

  • Range: 10°C to 60°C.

  • Data Processing: Subtract buffer baseline; Normalize to molar heat capacity (

    
    ).
    
Experimental Workflow Diagram

DSC_Protocol cluster_Prep Sample Preparation cluster_Measure Measurement cluster_Analysis Analysis Film Thin Film (Vac Desiccation) Hydrate Hydration (>55°C, +EDTA) Film->Hydrate Cycle Freeze-Thaw (x3 Cycles) Hydrate->Cycle Load Load DSC (Degas First) Cycle->Load Scan Heat Scan (10°C -> 60°C) Load->Scan Baseline Baseline Subtraction Scan->Baseline Tm_Calc Extract Tm & ΔH Baseline->Tm_Calc

Figure 2: Validated workflow for obtaining reproducible TMCL phase transition data.

References

  • Lewis, R. N., et al. (2007). Calorimetric, X-Ray Diffraction, and Spectroscopic Studies of the Thermotropic Phase Behavior and Organization of Tetramyristoyl Cardiolipin Membranes.[2] Biophysical Journal.[3][4] Link

  • Hegner, D., et al. (1973).[4] The effect of calcium on temperature-induced phase changes in liquid-crystalline cardiolipin structure. Biochimica et Biophysica Acta (BBA) - Biomembranes. Link[4]

  • Koynova, R., & Caffrey, M. (1998). Phases and phase transitions of the phosphatidylcholines. Biochimica et Biophysica Acta. Link

Sources

The Synthetic Advantage: Tetramyristoyl Cardiolipin (TMCL) in Membrane Mimetics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In membrane protein characterization and lipid biophysics, the choice of lipid matrix is often treated as a secondary variable. This is a methodological error. Natural cardiolipin (Heart CL), while physiologically relevant, introduces significant heterogeneity and oxidative instability that can compromise structural biology workflows (NMR, Cryo-EM) and long-duration biophysical assays.

This guide details the technical rationale for substituting natural extracts with 1',3'-bis[1,2-dimyristoyl-sn-glycero-3-phospho]-glycerol (Tetramyristoyl Cardiolipin or TMCL) . We explore its unique phase behavior (


), its absolute resistance to peroxidation, and its utility in engineering "stealth" nanodiscs for high-fidelity protein reconstitution.

Part 1: The Chemical Imperative – Stability and Homogeneity

The primary driver for using TMCL (14:0) over natural Heart CL (predominantly 18:2) is the elimination of experimental noise caused by lipid oxidation and acyl chain diversity.

Oxidative Stability

Natural cardiolipin is rich in linoleic acid (18:2), containing bis-allylic protons that are highly susceptible to Reactive Oxygen Species (ROS). In long-duration experiments (e.g., solid-state NMR or crystallization trials), 18:2 CL degrades into lipid hydroperoxides, altering membrane curvature and protein-lipid interactions.

TMCL is fully saturated (14:0). It lacks double bonds, rendering it chemically inert to peroxidation. This ensures that any observed structural changes in your protein are due to specific ligand interactions, not lipid degradation artifacts.

Structural Homogeneity

Natural CL is a distribution of species (18:2, 18:1, 20:4, etc.). TMCL is a single, defined molecular species (>99% purity).

  • Crystallography/Cryo-EM: Heterogeneous lipids yield fuzzy electron density at the protein-lipid interface. TMCL provides a uniform scaffold, increasing the probability of resolving specific lipid binding sites.

  • Mass Spectrometry: TMCL serves as an ideal internal standard because it does not overlap with the complex isotopic envelope of natural biological samples.

Data Visualization: The Stability Divergence

The following diagram illustrates the divergent fates of Natural vs. Synthetic Cardiolipin under experimental stress.

CL_Stability Natural Natural Heart CL (18:2 Rich) ROS Experimental Stress (O2, Light, Time) Natural->ROS Synthetic Synthetic TMCL (14:0 Saturated) Synthetic->ROS Perox Lipid Peroxidation (Hydroperoxides) ROS->Perox Bis-allylic Proton Attack Stable Chemically Inert Bilayer Integrity ROS->Stable No Double Bonds Artifact Artifacts: - Membrane Curvature Change - Protein Aggregation - Heterogeneous NMR Signal Perox->Artifact Result High-Fidelity Data: - Resolved Lipid Sites - Reproducible Phase Behavior Stable->Result

Figure 1: Mechanistic divergence between Natural CL and TMCL under experimental stress. TMCL eliminates oxidation-induced artifacts.

Part 2: Biophysical Characterization[1]

Understanding the phase behavior of TMCL is critical for protocol design. Unlike natural CL, which is fluid at sub-zero temperatures, TMCL exhibits a distinct gel-to-liquid crystalline phase transition near physiological temperatures.

Phase Transition Temperature ( )
  • Natural Heart CL:

    
     (Always fluid).
    
  • TMCL (14:0):

    
     (Gel phase at Room Temp).
    

Implication: When preparing liposomes or nanodiscs with high TMCL content, you must work above 45°C during hydration and extrusion. Failure to do so will result in phase separation or clogged extruders.

Comparative Properties Table[2]
PropertyNatural Heart CL (18:2)Synthetic TMCL (14:0)Impact on Study
Molecular Weight ~1448 g/mol (Avg)1241.6 g/mol (Exact)Precision in molar ratio calculations.
Phase State (25°C) Liquid Crystalline (Fluid)Gel (Ordered)TMCL requires heating for reconstitution.
Oxidation Potential High (Bis-allylic protons)Null (Saturated)TMCL essential for long-term stability.
Curvature Negative (Conical shape)Negative (Conical shape)Both induce curvature; TMCL is more rigid below

.
Critical Micelle Conc. Very Low (<10 nM)Very Low (<10 nM)Both form stable bilayers, not dynamic micelles.

Part 3: Protocol – TMCL Nanodisc Assembly

This protocol describes the reconstitution of a membrane protein into TMCL-enriched nanodiscs. This workflow is self-validating: the size exclusion chromatography (SEC) profile confirms correct assembly.

Reagents:

  • TMCL (Avanti Polar Lipids #710332)

  • DMPC (as a helper lipid, if fluidity at RT is required)[1]

  • Membrane Scaffold Protein (MSP1D1 or MSP1E3D1)

  • Detergent (Sodium Cholate or DDM)

Step-by-Step Workflow
  • Lipid Solubilization & Drying:

    • Dissolve TMCL in Chloroform:Methanol (2:1).

    • Critical: TMCL is less soluble in pure chloroform than PC lipids due to the large headgroup. The methanol is necessary.

    • Dry under nitrogen stream, then vacuum desiccate for >4 hours to remove trace solvent.

  • Hydration (The Temperature Check):

    • Hydrate the lipid film in buffer (e.g., 20 mM Tris, 100 mM NaCl) containing Sodium Cholate (Lipid:Cholate ratio 1:2).

    • Action: Incubate at 50°C (above the

      
       of 40°C) for 15 minutes with vortexing.
      
    • Why: Hydrating below

      
       results in incomplete solubilization and "chunky" liposomes that do not interact well with the MSP.
      
  • Assembly:

    • Mix Solubilized Lipid + Purified Protein + MSP.

    • Standard Ratio (MSP1D1): 1 MSP : 60 Lipids : 0.1 Protein.

    • Incubate at RT or 30°C (Keep near/above phase transition if possible, though cholate lowers the effective

      
      ).
      
  • Detergent Removal:

    • Add Bio-Beads SM-2 (activated).

    • Incubate 4 hours to overnight at 4°C.

    • Note: Upon detergent removal, TMCL will drive the nanodisc into a more ordered state if kept at 4°C. This rigidity can stabilize certain protein conformations.

  • Validation (SEC):

    • Run on Superdex 200.[1]

    • Success Criteria: A single symmetric peak at ~10-12 mL (nanodisc).

    • Failure Mode: A void volume peak (aggregates) indicates the lipid was not fully fluid during assembly or the ratio was incorrect.

Workflow Visualization

Nanodisc_Protocol Start TMCL Powder (-20°C Storage) Solvent Dissolve in CHCl3:MeOH (2:1) Start->Solvent Dry Dry to Film (Vacuum >4h) Solvent->Dry Hydrate Hydrate + Cholate TEMP > 50°C (Critical) Dry->Hydrate Must exceed Tm (40°C) Mix Add MSP + Target Protein (Incubate RT) Hydrate->Mix BioBeads Detergent Removal (Bio-Beads, 4°C) Mix->BioBeads SEC SEC Purification (Superdex 200) BioBeads->SEC QC QC Check: Symmetric Peak? SEC->QC Success Stable Nanodiscs Ready for NMR/EM QC->Success Yes Fail Aggregates (Check Temp/Ratio) QC->Fail No

Figure 2: TMCL Nanodisc Assembly Workflow. The critical control point is the hydration temperature (>50°C) to overcome the gel-phase transition.

Part 4: Applications in High-Resolution Structure

"Stealth" Nanodiscs for SANS/NMR

In Small Angle Neutron Scattering (SANS), researchers often use deuterated lipids to match the scattering length density of the solvent ("stealth" carrier), making only the protein visible.

  • Why TMCL? Deuterated versions of 14:0 fatty acids are easier to synthesize and obtain in high purity than deuterated polyunsaturated 18:2 chains. This makes TMCL-based nanodiscs a preferred platform for contrast-variation studies [1].

Crystallography of Mitochondrial Transporters

Mitochondrial proteins (e.g., ADP/ATP carrier) specifically require cardiolipin for function and structural integrity.

  • The Problem: Natural CL oxidizes during the weeks required for crystal growth, leading to lattice defects.

  • The Solution: TMCL provides the necessary headgroup interactions (the "glue" holding the protein dimer) without the chemical instability. It has been successfully used to crystallize KcsA and other channel proteins where specific lipid binding is required [2].

References

  • Toward Nanodisc Tailoring for SANS Study of Membrane Proteins. Source: MDPI (2025).[1] Summary: Discusses the use of saturated lipids (including 14:0 chains) to modify fluidity and packing for neutron scattering experiments.

  • Detergent-free isolation, characterization, and functional reconstitution of a tetrameric K+ channel. Source: PNAS (2014). Summary: Demonstrates the enrichment of anionic lipids like cardiolipin in native nanodiscs and the preference for specific chain lengths in functional reconstitution.[2]

  • Calorimetric, X-Ray Diffraction, and Spectroscopic Studies of Tetramyristoyl Cardiolipin. Source: Biophysical Journal (PMC). Summary: The definitive characterization of TMCL phase behavior, establishing the

    
     and gel-phase properties.
    
    
  • 14:0 Cardiolipin (Ammonium Salt) Product Page. Source: Avanti Polar Lipids / Sigma-Aldrich. Summary: Technical specifications, storage requirements (-20°C), and solubility data for synthetic TMCL.

  • Cardiolipin Signaling Mechanisms: Collapse of Asymmetry and Oxidation. Source: Antioxidants & Redox Signaling (PMC). Summary: Details the extreme sensitivity of natural (18:2) cardiolipin to oxidation, providing the negative control argument for using synthetic TMCL.

Sources

Tetramyristoylcardiolipin (TMCL): A Comparative Analysis of Ammonium vs. Sodium Salt Properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Significance of Cardiolipin and its Counter-Ion

Cardiolipin (CL) is the signature phospholipid of mitochondria, almost exclusively located within the inner mitochondrial membrane where it comprises up to 20% of the total phospholipid content.[1][2] Its unique dimeric structure, featuring a glycerol backbone linking two phosphatidate moieties and thus carrying four fatty acyl chains and two phosphate groups, is critical for a vast range of mitochondrial functions.[1][2] These include stabilizing respiratory chain supercomplexes, facilitating protein import, and participating in mitochondrial dynamics and apoptosis.

Tetramyristoylcardiolipin (TMCL), a synthetic saturated cardiolipin with four C14:0 (myristoyl) chains, serves as an invaluable tool for researchers.[3][4] It provides a homogenous molecular species, eliminating the variability of acyl chains found in natural extracts and enabling highly reproducible experiments in model membranes, liposome formulations, and analytical applications.[4]

As an anionic phospholipid, the two phosphate groups on TMCL's headgroup are deprotonated at physiological pH, resulting in a net charge of -2. This necessitates the presence of counter-ions to achieve charge neutrality, leading to the commercial availability of TMCL as either an ammonium (NH₄⁺) or a sodium (Na⁺) salt. The choice between these two salt forms is not trivial; it is a critical experimental parameter that profoundly influences the lipid's physicochemical properties and its suitability for specific applications. This guide provides an in-depth analysis of these differences to empower researchers to make informed decisions in their experimental designs.

The Fundamental Influence of the Counter-Ion

The divergent properties of TMCL ammonium and sodium salts stem from the intrinsic chemical differences between the ammonium (NH₄⁺) and sodium (Na⁺) cations.

  • Sodium (Na⁺) is a monatomic alkali metal cation. It is non-volatile and forms strong, stable ionic interactions with the phosphate groups of the cardiolipin headgroup.

  • Ammonium (NH₄⁺) is a polyatomic cation. It is significantly more volatile than sodium and forms less tenacious ionic bonds. In solution and in the gas phase of a mass spectrometer, it can exist in equilibrium with its corresponding weak base, ammonia (NH₃), and a proton.

These distinctions in size, volatility, and bonding character dictate the behavior of the corresponding TMCL salt in solubility, membrane biophysics, and, most critically, in analytical techniques like mass spectrometry.

Comparative Physicochemical Properties: Ammonium vs. Sodium Salt

The selection of the appropriate TMCL salt is most impactful in mass spectrometry, but it also has measurable effects on solubility and the biophysical characteristics of lipid bilayers.

Data Presentation: Summary of Key Property Differences
PropertyThis compound Ammonium SaltThis compound Sodium SaltRationale & Expert Insight
Mass Spectrometry (MS) Highly Recommended. Yields clean spectra with minimal adduct formation. Promotes the formation of the desired [M-2H]²⁻ or [M-H]⁻ ions.[4]Not Recommended. Prone to forming persistent sodium adducts (e.g., [M-2H+Na]⁻, [M-2H+2Na]), complicating spectral interpretation and mass assignment.The volatility of the ammonium ion allows it to be easily removed in the gas phase, whereas non-volatile sodium tenaciously adheres to the analyte, splitting the signal across multiple adduct peaks and suppressing the primary ion signal.
Solubility Soluble in chloroform and warmed alcohols.[4] May exhibit slightly improved handling in aqueous co-solvent systems due to the hydrogen bonding capacity of NH₄⁺.[5][6]Soluble in chloroform and warmed alcohols.[7]For most applications requiring initial dissolution in organic solvents, the difference is negligible. However, for protocols involving complex buffer systems, the ammonium salt can sometimes provide more favorable solvation dynamics.
Stability & Handling Stable when stored properly at ≤ -20°C. The salt form enhances stability and ease of handling compared to the free acid.[5]Stable when stored properly at ≤ -20°C.[7]Both salts are robust under proper storage conditions. The primary driver of degradation is oxidation and hydrolysis, which are mitigated by low temperature and inert atmosphere, not the choice of counter-ion.
Bilayer Properties Can be used to form stable bilayers and liposomes.[3][4] The larger, more loosely bound NH₄⁺ ion may result in slightly less condensed membrane packing.Can be used to form stable bilayers and liposomes. The smaller Na⁺ ion can interact more tightly with phosphate headgroups, potentially increasing membrane rigidity.[8]The counter-ion directly influences the electrostatic environment at the membrane surface.[8] While both form functional membranes, this choice can subtly alter parameters like phase transition temperature and membrane fluidity, which may be critical for protein interaction or drug penetration studies.[3]

Application-Driven Selection: A Decision-Making Framework

As a Senior Application Scientist, my guidance is to always select the tool that best fits the job. The choice between TMCL salts is a clear example of this principle. The following workflow provides a logical framework for this decision.

Mandatory Visualization: Decision Workflow for TMCL Salt Selection

G start What is the primary application? ms Mass Spectrometry / Lipidomics Analysis? start->ms biophysics Biophysical Studies? (e.g., DSC, DLS, Fusion Assays) start->biophysics formulation Liposome / Nanoparticle Formulation? start->formulation ms->biophysics No use_ammonium Use Ammonium Salt (TMCL-NH₄⁺) Rationale: Ensures clean spectra, accurate mass identification, and reliable quantification. ms->use_ammonium Yes biophysics->formulation Other use_sodium Use Sodium Salt (TMCL-Na⁺) Rationale: Acceptable if MS is not involved. May be preferred if the experimental buffer is sodium-based. biophysics->use_sodium No MS Analysis formulation_choice Is the final formulation going to be analyzed by MS? formulation->formulation_choice formulation_choice->use_ammonium Yes formulation_choice->use_sodium No

Caption: A decision tree to guide researchers in selecting the appropriate TMCL salt form based on the intended scientific application.

Expertise & Causality Behind the Choices:
  • For Mass Spectrometry and Lipidomics: The ammonium salt is the mandatory choice . When performing quantitative lipid analysis using techniques like LC-MS/MS, using the sodium salt introduces a significant risk of analytical artifacts. Sodium adducts not only complicate mass spectra but also cause ion suppression, leading to inaccurate quantification. Using TMCL ammonium salt as an internal standard ensures it behaves chromatographically and ionizes similarly to the endogenous cardiolipins being measured, providing the most trustworthy data.[1][4]

  • For Liposome Formulation and Drug Delivery: The choice is nuanced.

    • If the liposomes are a final product for a biophysical assay (e.g., measuring protein binding, membrane fusion, or drug release via fluorescence), either salt is acceptable.[9] However, for consistency, the sodium salt may be chosen if the experiment is conducted in a sodium-rich buffer like PBS, preventing the introduction of a competing cation.

    • If the liposomes are an intermediate product that will later be analyzed by MS (e.g., to confirm lipid composition or measure drug loading), the ammonium salt must be used from the outset to avoid downstream analytical complications.

  • For Model Membrane and Biophysical Studies: In techniques where the bulk properties of the membrane are of interest (e.g., Differential Scanning Calorimetry (DSC), Dynamic Light Scattering (DLS)), the sodium salt is often used.[10] The key principle here is consistency. Since the counter-ion can affect membrane packing, it is critical to use the same salt form throughout a comparative study to ensure observed differences are due to the variable being tested, not an inadvertent change in membrane properties.[8]

Experimental Protocol: Preparation of TMCL-Containing Liposomes

This protocol describes the robust and widely used thin-film hydration method, followed by extrusion for creating unilamellar vesicles of a defined size. This protocol is a self-validating system, concluding with a necessary quality control step.

Mandatory Visualization: Liposome Preparation Workflow

G cluster_prep Step 1: Preparation cluster_film Step 2: Film Formation cluster_hydrate Step 3: Hydration cluster_size Step 4: Sizing (Extrusion) cluster_qc Step 5: Quality Control a 1. Co-dissolve TMCL and helper lipids (e.g., DOPC) in chloroform b 2. Evaporate solvent via rotary evaporator or N₂ stream a->b c 3. Dry film under high vacuum for >2 hours b->c d 4. Hydrate lipid film with aqueous buffer above lipid Tm c->d e 5. Vortex to form Multilamellar Vesicles (MLVs) d->e f 6. Assemble extruder with 100 nm polycarbonate membranes e->f g 7. Extrude MLV suspension (11-21 passes) f->g h 8. Collect final Large Unilamellar Vesicle (LUV) suspension g->h i 9. Characterize size distribution and polydispersity by Dynamic Light Scattering (DLS) h->i

Caption: The workflow for preparing unilamellar liposomes using the thin-film hydration and extrusion method.

Step-by-Step Methodology

Materials:

  • This compound (Ammonium or Sodium Salt)

  • Helper Lipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine, DOPC)

  • Chloroform (HPLC Grade)

  • Hydration Buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

  • Mini-Extruder (e.g., Avanti Polar Lipids)

  • Polycarbonate Membranes (e.g., 100 nm pore size)

  • Glass round-bottom flask

Protocol:

  • Lipid Preparation: a. In the glass flask, add the desired amounts of TMCL and helper lipids from their chloroform stocks to achieve the target molar ratio. Causality: Co-dissolving in a common solvent ensures a homogenous mixture of lipids in the final bilayer.

  • Thin-Film Formation: a. Attach the flask to a rotary evaporator. Rotate the flask in a water bath set slightly above room temperature to evaporate the chloroform. A thin, uniform lipid film should form on the inner surface. b. Alternatively, gently rotate the flask by hand while directing a stream of dry nitrogen gas onto the liquid surface until all solvent has evaporated. c. Place the flask under high vacuum for at least 2 hours to remove any residual solvent. Trustworthiness: Residual chloroform can alter membrane properties and is toxic in biological assays; this step is critical for ensuring its complete removal.

  • Hydration: a. Warm the hydration buffer to a temperature above the gel-to-liquid phase transition temperature (Tm) of all lipids in the mixture. For TMCL, this is >50°C. b. Add the warmed buffer to the flask containing the dry lipid film. c. Agitate the flask by vortexing for 5-10 minutes. The lipid film will lift off the glass and disperse to form a milky suspension of Multilamellar Vesicles (MLVs).

  • Sizing by Extrusion: a. Assemble the mini-extruder with two stacked 100 nm polycarbonate membranes, following the manufacturer's instructions. b. Load the MLV suspension into one of the gas-tight syringes. c. Pass the suspension back and forth through the membranes a minimum of 11 times. An odd number of passes ensures the final sample is the extruded product. Causality: Forcing the MLVs through the small pores breaks them down and allows them to re-form as more uniform Large Unilamellar Vesicles (LUVs) with a diameter close to the pore size.

  • Quality Control: a. Take an aliquot of the final LUV suspension and dilute it appropriately with filtered buffer. b. Analyze the sample using Dynamic Light Scattering (DLS) to determine the average particle size (Z-average) and the Polydispersity Index (PDI). Self-Validation: A successful preparation will yield a Z-average close to 100-120 nm with a PDI < 0.1, confirming a homogenous population of unilamellar vesicles.

Conclusion

The choice between this compound ammonium and sodium salt is a critical decision point in experimental design. While both are high-purity reagents capable of forming model membranes, their divergent physicochemical properties, dictated by the counter-ion, have profound implications for data quality and interpretation. The ammonium salt is the superior choice for any application involving mass spectrometry, providing cleaner, more easily interpretable data. For biophysical or formulation studies where mass spectrometry is not a downstream readout, the sodium salt is a viable alternative, though researchers must remain consistent in their choice to ensure data comparability. By understanding the causality behind these differences, scientists can enhance the integrity and reproducibility of their work in mitochondrial research and lipid-based drug delivery.

References

  • Fox, C.A., Ellison, P., Ikon, N., et al. (2019). Calcium-induced transformation of cardiolipin nanodisks. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1861(5), 1030-1036. [Link]

  • Paradies, G., Paradies, V., Ruggiero, F. M., & Petrosillo, G. (2019). The key role of cardiolipin in mitochondrial function and pathology. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1860(5), 361-369. [Link]

  • Dahlberg, M., & Maliniak, A. (2019). Cardiolipin-Dependent Properties of Model Mitochondrial Membranes from Molecular Dynamics Simulations. bioRxiv. [Link]

  • Bautista, J.S., Falabella, M., Flannery, P.J., et al. (2022). Advances in methods to analyse cardiolipin and their clinical applications. Trends in Analytical Chemistry, 157, 116808. [Link]

  • Tatsuta, T. (2021). Quantification of cardiolipin species by mass spectrometry. Journal of Lipid Research, 62, 100057. [Link]

  • Bautista, J.S., Falabella, M., Flannery, P.J., et al. (2022). Advances in methods to analyse cardiolipin and their clinical applications. ScienceOpen. [Link]

  • Rompicharla, V. (2015). Why are functionalized lipids supplied as sodium/ammonium salts? ResearchGate. [Link]

  • Han, X., & Gross, R. W. (2005). Applications of Mass Spectrometry for Cellular Lipid Analysis. Journal of Lipid Research, 46(2), 199-221. [Link]

  • N/A
  • Majdak, P., & Hadyś, J. (2021). Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols. Molecules, 26(12), 3699. [Link]

  • N/A
  • N/A
  • Khalaf, I., & Shai, Y. (2001). The use of cardiolipin-containing liposomes as a model system to study the interaction between proteins and the inner mitochondrial membrane. Methods in Cell Biology, 65, 211-219. [Link]

  • N/A
  • Lu, Y., & Yang, K. (2010). Simultaneous Quantification of Cardiolipin, Bis(monoacylglycero)phosphate and their Precursors by Hydrophilic Interaction LC−MS/MS Including Correction of Isotopic Overlap. Analytical Chemistry, 82(21), 8783-8791. [Link]

  • N/A
  • Faneca, H., et al. (2017). Role of counter-ion and helper lipid content in the design and properties of nanocarrier systems: a biophysical study in 2D and 3D lipid assemblies. Soft Matter, 13(38), 6845-6856. [Link]

  • Ellis, S. R., et al. (2013). Enhanced Sensitivity for High Spatial Resolution Lipid Analysis by Negative Ion Mode MALDI Imaging Mass Spectrometry. Journal of The American Society for Mass Spectrometry, 24(12), 1946-1954. [Link]

  • N/A
  • Physics Wallah. (2022). In comparison with sodium salts, ammonium salts are more soluble in water. Explain. YouTube. [Link]

  • N/A
  • N/A
  • N/A
  • N/A
  • N/A
  • N/A
  • N/A
  • Griffiths, R. L., et al. (2022). Exploring ammonium salt doping to enhance ion abundance for quantitative mass spectrometry imaging. Analytical and Bioanalytical Chemistry, 414(1), 359-369. [Link]

  • Suga, K., & Umakoshi, H. (2015). Liposomes modified with cardiolipin can act as a platform to regulate the potential flux of NADP+-dependent isocitrate dehydrogenase. Colloids and Surfaces B: Biointerfaces, 134, 394-400. [Link]

  • Stephenson, G. A., et al. (2011). Impact of counterion on the chemical stability of crystalline salts of procaine. Journal of Pharmaceutical Sciences, 100(5), 1607-1617. [Link]

Sources

An In-depth Technical Guide to the Critical Micelle Concentration (CMC) of Cardiolipin Variants

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, I've witnessed firsthand the pivotal role that fundamental biophysical parameters play in the success of research and development projects. Among these, the critical micelle concentration (CMC) is a cornerstone for understanding the behavior of amphiphilic molecules. Cardiolipin (CL), with its unique dimeric structure, presents a particularly fascinating and complex case. This guide is born out of a recognized need within the scientific community for a consolidated resource on the CMC of cardiolipin and its variants. While direct, quantitative CMC values for many CL species remain elusive in readily available literature, this guide aims to provide a robust theoretical framework, practical experimental guidance, and a predictive understanding of how structural modifications impact the self-assembly of this crucial mitochondrial lipid. Our goal is to empower researchers to confidently determine and interpret the CMC of their specific cardiolipin variants, thereby accelerating discovery and innovation.

Introduction: The Significance of Cardiolipin and its Aggregation Behavior

Cardiolipin is a signature phospholipid of the inner mitochondrial membrane, constituting up to 20% of its lipid composition.[1][2] Its distinctive structure, featuring two phosphatidate moieties linked by a central glycerol backbone, results in a molecule with four acyl chains and a dimeric headgroup that can carry a net charge of -2 at physiological pH.[3] This unique architecture is not merely a structural curiosity; it is intrinsically linked to cardiolipin's profound influence on mitochondrial bioenergetics, membrane dynamics, and the function of numerous integral membrane proteins.[1][4]

The self-assembly of cardiolipin into higher-order structures, such as micelles, is governed by its critical micelle concentration (CMC). The CMC is defined as the concentration of a surfactant above which monomers in solution begin to aggregate into micelles.[5] Below the CMC, cardiolipin molecules exist predominantly as monomers. As the concentration increases to and surpasses the CMC, there is a sharp transition where additional molecules preferentially form micelles. This transition is accompanied by abrupt changes in various physicochemical properties of the solution, such as surface tension, conductivity, and the fluorescence of incorporated probes.[6]

Understanding the CMC of cardiolipin and its variants is of paramount importance for several reasons:

  • Mitochondrial Biology: The aggregation state of cardiolipin within the mitochondrial membrane can influence membrane curvature, the formation of protein supercomplexes, and the regulation of enzymatic activity.[7]

  • Drug Development: Cardiolipin-containing liposomes and micelles are being explored as drug delivery vehicles.[8] The CMC is a critical parameter for the formulation, stability, and drug-loading capacity of these nanocarriers.

  • Pathophysiology: Alterations in cardiolipin structure and abundance are associated with various pathologies, including Barth syndrome, heart failure, and neurodegenerative diseases.[9][10] Investigating the CMC of disease-related cardiolipin variants can provide insights into their aberrant biophysical properties.

This guide will provide an in-depth exploration of the factors influencing the CMC of cardiolipin variants and detailed methodologies for its experimental determination.

The Diverse World of Cardiolipin Variants

The term "cardiolipin" encompasses a family of molecules with variations in their acyl chain composition and headgroup structure. These variations significantly impact the molecule's overall hydrophobicity and geometry, and consequently, its CMC.

Acyl Chain Heterogeneity

The four acyl chains of cardiolipin can vary in length and degree of saturation. This heterogeneity is tissue-specific and can be altered in disease states.[2][11]

  • Tetralinoleoyl Cardiolipin (TLCL): This is the most abundant cardiolipin species in many mammalian tissues, particularly the heart, and is characterized by four linoleoyl (18:2) acyl chains.[11][12]

  • Saturated vs. Unsaturated Acyl Chains: The presence of double bonds in the acyl chains introduces kinks, increasing the cross-sectional area of the hydrophobic tail and influencing membrane fluidity.

Headgroup Modifications: Lyso-Cardiolipins

Enzymatic remodeling of cardiolipin can lead to the formation of lysocardiolipins, which lack one or more acyl chains.

  • Monolysocardiolipin (MLCL): This variant has three acyl chains and one free hydroxyl group on a glycerol backbone.[10][13] The accumulation of MLCL is a hallmark of Barth syndrome.[13]

  • Dilysocardiolipin (DLCL): This variant has two acyl chains and two free hydroxyl groups.

The loss of acyl chains dramatically alters the hydrophobic-lipophilic balance of the molecule, with profound effects on its self-assembly.

Structural Comparison of Cardiolipin Variants cluster_CL Cardiolipin (CL) cluster_MLCL Monolysocardiolipin (MLCL) cluster_DLCL Dilysocardiolipin (DLCL) CL Dimeric Headgroup (Glycerol-Phosphate)₂ Acyl 1 Acyl 2 Acyl 3 Acyl 4 MLCL Dimeric Headgroup (Glycerol-Phosphate)₂ Acyl 1 Acyl 2 Acyl 3 -OH DLCL Dimeric Headgroup (Glycerol-Phosphate)₂ Acyl 1 Acyl 2 -OH -OH

Caption: Molecular structures of cardiolipin and its lyso-derivatives.

Predicting Trends in the CMC of Cardiolipin Variants

While specific, experimentally-derived CMC values for the diverse range of cardiolipin variants are not extensively documented, we can predict trends based on the fundamental principles of surfactant self-assembly and by drawing analogies from other phospholipid classes.

The tendency of an amphiphile to form micelles is a balance between the hydrophobic effect driving the acyl chains away from water and the electrostatic repulsion and steric hindrance of the headgroups.

The Hydrophobic Contribution: Acyl Chain Length and Number

The primary driving force for micellization is the hydrophobic effect. A larger hydrophobic portion of the molecule leads to a lower CMC, as aggregation becomes more energetically favorable at lower concentrations.

  • Effect of Acyl Chain Length: For a given headgroup, increasing the length of the acyl chains increases the overall hydrophobicity of the molecule, leading to a decrease in the CMC.

  • Effect of Number of Acyl Chains: Cardiolipin, with its four acyl chains, has a significantly larger hydrophobic domain compared to typical diacyl phospholipids. This suggests that the CMC of cardiolipin will be substantially lower than that of phospholipids with two acyl chains of similar length. Conversely, the removal of acyl chains in MLCL and DLCL will dramatically increase their CMCs, making them more water-soluble.

The Hydrophilic Contribution: Headgroup Interactions

The hydrophilic headgroup opposes micellization due to electrostatic repulsion (for charged headgroups) and steric hindrance.

  • Headgroup Size: Cardiolipin has a relatively small headgroup in relation to its four acyl chains, which favors the formation of inverted, non-lamellar structures in some conditions.[7]

  • Ionic Strength: The repulsion between the negatively charged phosphate groups of cardiolipin can be screened by counter-ions in the solution. Therefore, an increase in ionic strength is expected to decrease the CMC by reducing headgroup repulsion.

The Influence of Acyl Chain Unsaturation

Unsaturated acyl chains introduce kinks, which increase the cross-sectional area occupied by the hydrophobic tails. This can disrupt the ordered packing within a micelle, potentially leading to a slight increase in the CMC compared to fully saturated counterparts.

Summary of Expected CMC Trends
Cardiolipin VariantKey Structural FeaturePredicted CMC (Relative to TLCL)Rationale
Tetralinoleoyl CL (TLCL) Four 18:2 acyl chainsBaselineHigh hydrophobicity due to four long acyl chains.
Tetramyristoyl CL (TMCL) Four 14:0 acyl chainsHigherShorter acyl chains lead to lower hydrophobicity.
Monolysocardiolipin (MLCL) Three acyl chainsSignificantly HigherReduced hydrophobicity due to loss of one acyl chain.
Dilysocardiolipin (DLCL) Two acyl chainsVery HighMarkedly reduced hydrophobicity.

Experimental Determination of the Critical Micelle Concentration

The determination of the CMC is an empirical process that relies on observing a distinct change in a physical property of the surfactant solution as a function of concentration.[6] Two of the most common and reliable methods for lipid CMC determination are fluorescence spectroscopy and surface tension measurements.

Fluorescence Spectroscopy using Pyrene

Principle: The fluorescent probe pyrene exhibits a fluorescence emission spectrum that is highly sensitive to the polarity of its microenvironment.[14] In aqueous solution (a polar environment), the ratio of the intensity of the first and third vibronic peaks (I₁/I₃) is high. When micelles form, pyrene partitions into the hydrophobic core of the micelles, and the I₁/I₃ ratio decreases significantly.[6] The CMC is determined from the inflection point of the curve when plotting the I₁/I₃ ratio against the logarithm of the lipid concentration.[6]

Workflow for CMC determination by pyrene fluorescence. cluster_workflow Pyrene Fluorescence Assay Workflow A Prepare serial dilutions of cardiolipin variant B Add a constant, low concentration of pyrene to each dilution A->B C Incubate to allow for equilibration and pyrene partitioning B->C D Measure fluorescence emission spectrum (Ex: ~335 nm, Em: 350-450 nm) C->D E Calculate I₁/I₃ ratio for each concentration D->E F Plot I₁/I₃ ratio vs. log[Cardiolipin] E->F G Determine CMC from the inflection point of the resulting sigmoidal curve F->G

Caption: Workflow for CMC determination by pyrene fluorescence.

Detailed Protocol:

  • Stock Solution Preparation:

    • Prepare a concentrated stock solution of the cardiolipin variant in an appropriate organic solvent (e.g., chloroform/methanol).

    • Prepare a stock solution of pyrene (e.g., 1 mM) in a water-miscible organic solvent like ethanol or acetone.

  • Lipid Film Formation:

    • In a series of glass test tubes, aliquot increasing volumes of the cardiolipin stock solution.

    • Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the bottom of each tube. Further dry under vacuum for at least 1 hour to remove residual solvent.

  • Hydration and Sonication:

    • Prepare a working solution of pyrene in the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) at a final concentration of approximately 1-2 µM.[14]

    • Add a fixed volume of the pyrene-containing buffer to each lipid film to create a series of lipid dispersions with varying concentrations.

    • Hydrate the lipid films by vortexing. To ensure a uniform dispersion of multilamellar vesicles, sonicate the samples in a bath sonicator.

  • Equilibration:

    • Incubate the samples at a temperature above the gel-to-liquid crystalline phase transition temperature of the cardiolipin variant for a defined period (e.g., 1-2 hours) to allow for the partitioning of pyrene into the lipid phase to reach equilibrium.

  • Fluorescence Measurement:

    • Using a spectrofluorometer, excite the samples at approximately 335 nm and record the emission spectrum from 350 nm to 450 nm.[14]

    • Identify the emission intensity of the first (I₁, ~373 nm) and third (I₃, ~384 nm) vibronic peaks.

  • Data Analysis:

    • Calculate the I₁/I₃ ratio for each cardiolipin concentration.

    • Plot the I₁/I₃ ratio as a function of the logarithm of the cardiolipin concentration.

    • The data should yield a sigmoidal curve. The CMC can be determined from the intersection of the two linear portions of the curve or by fitting the data to a Boltzmann equation.[14]

Self-Validation and Causality:

  • Why Pyrene? Pyrene is chosen for its well-characterized solvatochromic properties and its preference for partitioning into hydrophobic environments.

  • Constant Pyrene Concentration: It is crucial to maintain a constant and low concentration of pyrene across all samples to ensure that the probe itself does not significantly perturb the self-assembly of the lipid.

  • Equilibration is Key: The incubation step is essential to ensure that the distribution of pyrene between the aqueous and lipid phases has reached equilibrium, providing a stable and accurate fluorescence signal.

  • Temperature Control: The CMC is temperature-dependent. All measurements should be performed at a constant and reported temperature.

Surface Tension Measurement by the Wilhelmy Plate Method

Principle: Surfactant molecules adsorb at the air-water interface, thereby reducing the surface tension of the solution. As the concentration of the surfactant increases, the surface becomes saturated with monomers, and the surface tension decreases. At the CMC, micelles begin to form in the bulk solution, and the concentration of free monomers in equilibrium with the surface remains relatively constant. Consequently, further additions of the surfactant result in little to no change in surface tension. The CMC is identified as the concentration at which the plot of surface tension versus the logarithm of the surfactant concentration shows a distinct break.[5]

Workflow for CMC determination by the Wilhelmy plate method. cluster_workflow Wilhelmy Plate Method Workflow A Prepare a concentrated stock solution of cardiolipin variant in the desired buffer B Calibrate the tensiometer with a liquid of known surface tension (e.g., pure water) A->B C Measure the surface tension of the pure buffer B->C D Incrementally add small aliquots of the cardiolipin stock solution to the buffer in the measurement vessel C->D E Allow the system to equilibrate and record the surface tension after each addition D->E F Plot surface tension vs. log[Cardiolipin] E->F G Determine CMC from the intersection of the two linear regions of the plot F->G

Sources

Methodological & Application

using tetramyristoylcardiolipin as an internal standard for lipidomics

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Precision Quantification of Mitochondrial Cardiolipins Using Tetramyristoylcardiolipin (14:0)₄ as an Internal Standard

Executive Summary

Cardiolipin (CL) is a unique dimeric phospholipid localized almost exclusively to the inner mitochondrial membrane (IMM), where it stabilizes respiratory chain supercomplexes and regulates apoptosis. Alterations in CL content and acyl chain composition are hallmarks of mitochondrial dysfunction, Barth syndrome, and heart failure.

Accurate quantification of CL is analytically challenging due to its structural complexity, low abundance relative to other phospholipids, and susceptibility to oxidation. This guide details a robust LC-MS/MS protocol using This compound (14:0)₄ CL as a non-endogenous Internal Standard (IS). This synthetic analog provides an ideal reference point for normalization due to its absence in mammalian tissues, chemical stability, and similar ionization efficiency to endogenous species.

Scientific Rationale & Mechanism

Why this compound (14:0)₄?
  • Exogenous Nature: Mammalian cardiolipins predominantly contain C18 chains (e.g., tetralinoleoyl CL in heart). The C14:0 chains of the IS do not overlap with biological signals, preventing false positives.

  • Ionization Mimicry: (14:0)₄ CL possesses the same diphosphatidylglycerol backbone as natural CLs. It co-extracts and ionizes (ESI-) with similar efficiency, effectively correcting for matrix effects and extraction losses.

  • Stability: Unlike the polyunsaturated fatty acids (PUFAs) found in natural CL (e.g., 18:2, 20:4, 22:6), the saturated myristoyl chains are resistant to oxidative degradation during sample processing.

Mass Spectrometry Logic

Cardiolipins readily form doubly charged ions


 in negative electrospray ionization (ESI) mode. While singly charged ions 

are observed, the doubly charged species often provide better sensitivity and fragmentation characteristics.
  • Precursor Ion: The

    
     ion for (14:0)₄ CL is observed at m/z 619.4 .
    
  • Product Ion: Collision-Induced Dissociation (CID) yields the fatty acyl carboxylate anion

    
     at m/z 227.2  (Myristate).
    

Experimental Workflow Visualization

The following diagram illustrates the critical path from sample homogenization to quantitative data output.

LipidomicsWorkflow Sample Biological Sample (Tissue/Plasma) IS_Add Add Internal Standard (14:0)4 CL (10 µM) Sample->IS_Add Spike before extraction Homogenize Homogenization (Precellys/Dounce) IS_Add->Homogenize Extraction Lipid Extraction (Modified Folch) Homogenize->Extraction PhaseSep Phase Separation Collect Lower Organic Phase Extraction->PhaseSep Dry Nitrogen Evaporation Reconstitute in MeOH:CHCl3 PhaseSep->Dry LCMS LC-MS/MS Analysis (Negative ESI, MRM) Dry->LCMS Data Quantification (Area Ratio vs. IS) LCMS->Data

Caption: Critical path for lipidomics workflow ensuring internal standard is equilibrated with the sample matrix prior to extraction.

Materials & Reagents

  • Internal Standard: 1',3'-bis[1,2-dimyristoyl-sn-glycero-3-phospho]-glycerol (sodium salt).[1] (Avanti Polar Lipids, Cat# 750332 or equivalent).[2]

  • Solvents: LC-MS grade Methanol (MeOH), Chloroform (CHCl₃), Acetonitrile (ACN), Isopropanol (IPA).

  • Additives: Ammonium Hydroxide (NH₄OH), Ammonium Acetate.

  • Column: Waters XBridge BEH C18 XP (2.5 µm, 2.1 x 50 mm) or equivalent reversed-phase column.

Detailed Protocol

Step 1: Preparation of Internal Standard (IS)
  • Stock Solution (1 mM): Dissolve 1 mg of (14:0)₄ CL powder in ~770 µL of Chloroform:Methanol (2:1, v/v). Store at -20°C in a glass vial with a Teflon-lined cap.

  • Working Solution (10 µM): Dilute the stock 1:100 in Methanol. This solution is used for spiking samples.

Step 2: Sample Extraction (Modified Folch)

Critical: The IS must be added before extraction to account for recovery losses.

  • Homogenization: Transfer 10 mg of tissue (e.g., heart mitochondria) or 50 µL of plasma to a glass tube.

  • Spiking: Add 10 µL of 10 µM (14:0)₄ CL Working Solution (100 pmol total) to the sample. Vortex gently and let sit for 5 minutes to equilibrate.

  • Lysis: Add 600 µL of Chloroform:Methanol (2:1, v/v). Vortex vigorously for 30 seconds.

  • Phase Separation: Add 150 µL of water (or 0.9% NaCl to assist separation). Vortex for 10 seconds.

  • Centrifugation: Spin at 3,000 x g for 5 minutes at 4°C.

  • Collection: Carefully remove the lower organic phase (chloroform layer) using a glass Pasteur pipette and transfer to a clean vial.

    • Note: Avoid the protein interphase.

  • Re-extraction (Optional): Add 300 µL Chloroform to the remaining aqueous phase, vortex, spin, and combine the lower phase with the first collection to improve recovery.

  • Drying: Evaporate the solvent under a gentle stream of Nitrogen gas at 30°C.

  • Reconstitution: Dissolve the dried residue in 200 µL of Acetonitrile:Isopropanol:Water (65:30:5) prior to injection.

Step 3: LC-MS/MS Method

LC Conditions:

  • Column: C18 Reverse Phase (e.g., Waters XBridge BEH C18).

  • Mobile Phase A: 60:40 Acetonitrile:Water + 10 mM Ammonium Acetate + 0.1% NH₄OH.

  • Mobile Phase B: 90:10 Isopropanol:Acetonitrile + 10 mM Ammonium Acetate + 0.1% NH₄OH.

    • Rationale: Ammonium hydroxide improves negative ionization of phosphate groups.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

Gradient Table:

Time (min) % Mobile Phase B
0.0 40
2.0 45
10.0 99
12.0 99
12.1 40

| 15.0 | 40 |

MS Settings (Negative Ion Mode):

  • Source: Electrospray Ionization (ESI-).

  • Capillary Voltage: -2.5 kV.

  • Desolvation Temp: 400°C.

  • MRM Transitions:

AnalytePrecursor Ion (Q1)Product Ion (Q3)Cone Voltage (V)Collision Energy (eV)
(14:0)₄ CL (IS) 619.4

227.2

4030
(18:2)₄ CL (Target)723.5

279.2

4535
(18:1)₄ CL (Target)727.5

281.2

4535

Data Analysis & Validation

Quantification Formula

Calculate the concentration of endogenous Cardiolipin species (


) using the ratio of peak areas:


  • 
     : Concentration of Internal Standard added.
    
  • RF (Response Factor) : Ideally determined by running a standard curve of natural CL against the IS. If a standard curve is not possible, assume RF = 1 for semi-quantitation, acknowledging that chain length affects ionization slightly.

Validation Criteria
  • Linearity: The method should be linear over the range of 0.05 – 50 pmol/µL (

    
    ).
    
  • Recovery: Typical extraction efficiency for CL using Modified Folch is 85-95%.

  • Matrix Effects: Assess by spiking IS into a post-extraction matrix vs. pure solvent.

Troubleshooting Guide

IssueProbable CauseSolution
Low IS Signal Ion suppression or poor solubility.Ensure reconstitution solvent contains Isopropanol.[3] Check ESI source cleanliness.
Carryover CL "sticking" to injector/column.Use a strong needle wash (Isopropanol:Chloroform 1:1). Run blanks between high-concentration samples.
Peak Tailing Interaction with metal surfaces or pH issues.Ensure mobile phase pH is basic (NH₄OH). Use PEEK tubing or bio-inert LC systems if possible.
Isobaric Interference Overlap with Phosphatidylglycerols (PG).Verify retention time separation. CL elutes later than PG on C18 columns.

References

  • Separation and characterization of cardiolipin molecular species by reverse-phase ion pair high-performance liquid chromatography-mass spectrometry. Journal of Lipid Research. [Link]

  • Advances in methods to analyse cardiolipin and their clinical applications. Trends in Analytical Chemistry. [Link]

  • A rapid and sensitive LC-MS/MS method for quantitative analysis of cardiolipin (18:2)4. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Avanti Polar Lipids Product Sheet: 14:0 Cardiolipin (sodium salt). [Link][1]

  • Lipidomics Profiling by High-Resolution LC-MS and High-Energy Collisional Dissociation Fragmentation. Analytical Chemistry. [Link][4]

Sources

incorporation of TMCL into nanodiscs for protein structural biology

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The reconstitution of mitochondrial membrane proteins (MMPs) into nanodiscs has revolutionized structural biology, particularly for Cryo-EM and NMR.[1] However, standard phosphocholine (PC) nanodiscs often fail to stabilize MMPs that strictly require cardiolipin (CL) for activity and oligomerization.[1]

While natural Heart Cardiolipin is commonly used for functional assays, its acyl-chain heterogeneity (mixed 18:1, 18:2, etc.) creates significant electron density noise in high-resolution Cryo-EM.[1] Tetramyristoyl Cardiolipin (TMCL) , a synthetic isoform with four identical 14:0 chains, offers a superior alternative.[1] It provides the essential headgroup interactions required by MMPs while maintaining a homogeneous hydrophobic core that minimizes structural disorder.[1]

This guide details the protocol for incorporating TMCL into MSP1D1 nanodiscs, addressing the specific biophysical challenges of cardiolipin's negative curvature and calcium sensitivity.[1]

The Biophysical Rationale

Why TMCL? (Homogeneity vs. Heterogeneity)

In Cryo-EM, the "lipid belt" surrounding the protein is often averaged out.[1] However, for proteins with specific lipid binding sites (e.g., ADP/ATP carrier, Complex I-IV), the lipid density is structural.[1]

  • Natural CL: Heterogeneous tail lengths and unsaturation levels lead to "fuzzy" density and variable bilayer thickness.

  • TMCL (14:0): The four myristoyl chains provide a fixed hydrophobic thickness (~23 Å), which matches the hydrophobic scaffold width of MSP1D1 and MSP1D1ΔH5 perfectly.[1] This "lock-and-key" fit reduces bilayer defects and improves the resolution of transmembrane domains.[1]

The Curvature Challenge

Cardiolipin is a "cone-shaped" lipid.[1] It has a small headgroup relative to its massive four-tail hydrophobic domain. In isolation, CL tends to form inverted hexagonal phases (


) rather than laminar bilayers.[1]
  • Rule of Thumb: Never attempt 100% TMCL nanodiscs. They will be unstable and prone to fusion.

  • The Solution: Use a "Doping Strategy."[1] Mix TMCL (10–25 mol%) with a bilayer-forming lipid like DMPC (14:0 PC) or POPC (16:0-18:1 PC). This maintains the lamellar integrity of the disc while providing sufficient CL for protein interaction.[1]

Pre-Assembly Calculations

To form a stable nanodisc, the total surface area of the lipids must match the internal area of the MSP belt.[1] Because TMCL is essentially "double" a standard phospholipid, the molar ratios must be adjusted.[1]

Table 1: Lipid Ratios for MSP1D1 Assembly

Lipid CompositionArea per Lipid (

)
Recommended Ratio (Lipid:MSP)Rationale
100% DMPC ~60 Ų80:1Standard baseline.
100% POPC ~65 Ų55:1Standard baseline.[1]
80% DMPC / 20% TMCL ~72 Ų (Weighted Avg)65:1 TMCL (

) occupies more space. Reduce total lipid moles to fit the belt.[1]
75% POPC / 25% TMCL ~78 Ų (Weighted Avg)50:1 High CL content requires lower molar ratio to prevent over-stuffing.

Critical Calculation:



Where 

for MSP1D1 is approx. 4800 Ų (per leaflet)

2.

Detailed Protocol: TMCL-Doped Nanodisc Assembly

Materials Required
  • Lipids: TMCL (Powder, Avanti Polar Lipids), DMPC (Powder).[1]

  • Scaffold: Purified MSP1D1 (concentration >100 µM).

  • Detergent: Sodium Cholate (Solid).

  • Detergent Removal: Bio-Beads SM-2 (Bio-Rad), activated in methanol and washed with water.[1]

  • Buffer A (Lipid Resuspension): 20 mM Tris pH 7.4, 100 mM NaCl, 0.5 mM EDTA .[1]

    • Note: EDTA is mandatory.[1] CL precipitates instantly in the presence of Calcium.[1]

Step 1: Lipid Solubilization (The "Co-Solubilization" Method)

TMCL is difficult to solubilize alone.[1] Co-solubilizing with DMPC facilitates the process.[1]

  • Dissolve: Dissolve TMCL and DMPC powders separately in Chloroform to 10 mg/mL.

  • Mix: Combine the chloroform solutions in a glass vial to achieve your desired molar ratio (e.g., 80:20 DMPC:TMCL).

  • Dry: Evaporate chloroform under a gentle stream of Nitrogen gas while rotating the vial to create a thin lipid film. Desiccate under vacuum for >2 hours to remove trace solvent.[1]

  • Resuspend: Add Buffer A containing 100 mM Sodium Cholate .

    • Target final lipid concentration: 25–50 mM .[1]

  • Clarify: Vortex vigorously. Incubate at 37°C (above the phase transition of DMPC/TMCL) for 30 minutes. If the solution is cloudy, sonicate in a bath sonicator for 10 minutes until clear.

Step 2: The Assembly Reaction
  • Mix Components: In a microcentrifuge tube, combine:

    • Calculated amount of Lipid/Cholate mix.[2]

    • Purified Target Protein (in detergent, e.g., DDM or LMNG).[1]

    • MSP1D1.[1][2][3][4][5]

    • Buffer A to final volume.[1]

  • Target Ratios:

    • Lipid : MSP = See Table 1 (e.g., 65:1).[1]

    • MSP : Target Protein = 10:1 (excess empty discs are easier to separate than aggregates).

  • Final Detergent Concentration: Ensure the final Cholate concentration is 12–20 mM (approx. 2x CMC) to keep lipids soluble before assembly triggers.

  • Incubation: Incubate at Room Temperature (25°C) for 1 hour.

    • Expert Insight: Do not incubate on ice yet.[1] TMCL/DMPC chains can freeze into gel phase, hindering proper mixing with the protein.[1]

Step 3: Detergent Removal (Triggering Assembly)
  • Add Bio-Beads SM-2 (wet weight: 0.5 g per 1 mL of assembly mixture).

  • Incubate on a rotating wheel at 4°C overnight .

    • Note: Now we move to 4°C. As detergent is removed, the lipids collapse into the MSP belt.[1] The lower temperature stabilizes the protein.[1]

Step 4: Purification
  • Remove Bio-Beads via gravity filtration or careful pipetting.[1]

  • Centrifuge max speed (10 min, 4°C) to pellet any large aggregates.

  • SEC (Size Exclusion Chromatography): Inject supernatant onto a Superdex 200 Increase 10/300 GL column equilibrated in Buffer A (minus EDTA if downstream assays require cations, but be cautious).

Visualization of Workflow

NanodiscAssembly Lipids Lipid Prep (DMPC + TMCL) Dry Dry to Film (N2 + Vacuum) Lipids->Dry Solubilize Solubilize (Buffer + Na-Cholate) Dry->Solubilize + Cholate Mix Assembly Mix (Lipid:MSP:Target) Solubilize->Mix Protein Target Protein (in DDM/LMNG) Protein->Mix MSP MSP1D1 (Scaffold) MSP->Mix BioBeads Detergent Removal (Bio-Beads, 4°C) Mix->BioBeads Trigger Self-Assembly SEC Purification (SEC Superdex 200) BioBeads->SEC QC QC Validation (Cryo-EM / Activity) SEC->QC Collect Peak

Figure 1: Workflow for incorporating TMCL into MSP1D1 nanodiscs. Note the convergence of three components (Lipid, Protein, MSP) before the critical detergent removal step.[1]

Quality Control & Validation

The SEC Profile (The Truth-Teller)

The chromatogram is your primary diagnostic tool.[1]

  • Success: A sharp, symmetrical peak at ~10–11 mL (Superdex 200).[1] This corresponds to the ~10 nm Stokes radius of a loaded disc.[1]

  • Failure (Void Peak): A large peak at 8 mL (Void Volume).

    • Cause: Aggregation.[1] Usually due to incorrect Lipid:MSP ratio (too little lipid) or protein instability.

  • Failure (Free MSP): A peak at 14–15 mL .

    • Cause: Too much MSP or failure of lipids to incorporate.

Negative Stain EM

Before committing to Cryo-EM, perform Negative Stain (Uranyl Formate).[1]

  • Look for: Rouleaux formations (stacks of discs) or dispersed circular particles ~10 nm in diameter.

  • Red Flag: "Empty" discs look different than "Loaded" discs. Loaded discs often show a central density or slight protrusion depending on the target protein size.[1]

References

  • Ritchie, T. K., et al. (2009).[1] "Chapter 11 - Reconstitution of Membrane Proteins in Phospholipid Bilayer Nanodiscs." Methods in Enzymology. Link

  • Hagn, F., et al. (2018).[1] "Optimized phospholipid bilayer nanodiscs facilitate high-resolution structure determination of membrane proteins."[10] Journal of the American Chemical Society.[1] Link

  • Denisov, I. G., & Sligar, S. G. (2016).[1] "Nanodiscs for structural and functional studies of membrane proteins." Nature Structural & Molecular Biology. Link

  • Schuller, J. M., et al. (2015).[1] "Structural studies of the mitochondrial bc1 complex in nanodiscs." Methods in Enzymology. Link

Sources

Application Note: Optimization of Tetramyristoylcardiolipin (TMCL) Solubilization in Chloroform:Methanol Systems

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tetramyristoylcardiolipin (TMCL) is a synthetic anionic phospholipid characterized by four saturated myristoyl (14:0) chains and a dimeric phosphate headgroup. Unlike zwitterionic lipids (e.g., DMPC), TMCL presents a unique solubilization challenge: its four hydrophobic tails require non-polar solvation, while its bulky, doubly-charged headgroup requires polar disruption of hydrogen bonds.

This guide provides a validated protocol for solubilizing TMCL. Crucially, pure chloroform is often insufficient for stable TMCL solvation. A binary solvent system of Chloroform (


) and Methanol (

) is required to ensure complete dissolution and prevent "invisible" micro-precipitation that compromises downstream liposome or monolayer formation.

The Science of Solubilization

To solubilize TMCL effectively, one must address its amphiphilic "tug-of-war."

Molecular Architecture & Solvent Interaction
  • The Hydrophobic Domain (Tails): TMCL possesses four 14-carbon saturated chains. These are highly hydrophobic and rigid at room temperature (Gel Phase,

    
    ). They require a non-polar solvent like Chloroform  to intercalate between chains and overcome van der Waals forces.
    
  • The Hydrophilic Domain (Head): The headgroup consists of two phosphates linked by a glycerol bridge. It is acidic and prone to strong intermolecular hydrogen bonding and ionic bridging. Methanol is strictly required to solvate this polar region and disrupt lipid-lipid headgroup aggregation.

The "Goldilocks" Ratio
  • 100% Chloroform: Poor solubility. The polar headgroups aggregate, leading to opalescence or precipitation.

  • 100% Methanol: Insoluble. The four hydrophobic tails cannot be accommodated.

  • Optimum (2:1 to 1:1

    
    ):  This range provides the thermodynamic balance necessary for monomeric dispersion of the lipid.
    

Physical Properties & Handling Data[1]

ParameterValue / CharacteristicNotes
Molecular Formula

(Free Acid)
Often supplied as

or

salt.
Molecular Weight ~1240 - 1280 g/mol Varies by salt counterion.
Phase Transition (

)
~40°C - 47°C Significantly higher than DMPC (24°C) due to headgroup rigidity.
Solubility Limit ~10 mg/mLIn

(2:1).
Storage -20°C (Powder)Keep desiccated; oxidation is slow (saturated) but hydrolysis is possible.

Protocol: Preparation of TMCL Stock Solution

Objective: Create a stable, clear 10 mg/mL stock solution.

Reagents Required[2][3][4][5][6]
  • TMCL Powder (e.g., Avanti Polar Lipids 14:0 CA).

  • Chloroform (HPLC Grade or higher).

  • Methanol (HPLC Grade or higher).

  • Glass vials with Teflon-lined caps (Do not use plastic; chloroform leaches polymers).

Step-by-Step Methodology
  • Equilibration: Remove the TMCL vial from the -20°C freezer and allow it to reach room temperature (approx. 30 mins) before opening.

    • Why? Opening a cold vial condenses atmospheric water into the lipid powder, which causes hydrolysis and weighing errors.

  • Solvent Preparation: Pre-mix Chloroform and Methanol in a 2:1 (v/v) ratio.

  • Weighing: Weigh the desired amount of TMCL powder into a clean glass vial.

    • Target: 10 mg.

  • Solvation: Add 1.0 mL of the 2:1 solvent mixture.

  • Mechanical Dispersion: Vortex vigorously for 30 seconds.

  • Visual Inspection: Hold the vial up to a light source. The solution must be crystal clear .

    • Troubleshooting: If the solution appears cloudy or has "swirls" (Schlieren lines), add Methanol dropwise (up to a 1:1 ratio) and warm slightly to 30°C.

  • Storage: Flush the headspace with Nitrogen or Argon gas to displace oxygen, cap tightly, and store at -20°C.

Protocol: Thin Film Hydration (Critical Warning)

Context: If using this stock to generate liposomes, the rehydration step is the most common point of failure for TMCL due to its high phase transition temperature (


).
  • Evaporation: Aliquot stock into a round-bottom flask. Remove solvent via rotary evaporation or nitrogen stream to form a dry film.

  • Desiccation: Vacuum desiccate for >2 hours to remove trace chloroform.

  • Rehydration (CRITICAL): Add aqueous buffer.

    • Temperature Rule: You must hydrate at

      
       .
      
    • For TMCL: The water bath must be set to >55°C .

    • Reasoning: Below 47°C, TMCL chains are in a rigid gel state. They will not hydrate into vesicles but will instead flake off as macroscopic sheets.

  • Agitation: Vortex vigorously while keeping the sample hot.

Visualization of Workflows

Diagram 1: Solubilization & Hydration Logic

This flow illustrates the decision-making process for solvent selection and the critical temperature check during hydration.

TMCL_Workflow Start Start: TMCL Powder SolventSelect Select Solvent System Start->SolventSelect PureCHCl3 100% Chloroform (Avoid) SolventSelect->PureCHCl3 High Risk MixSolvent Chloroform:Methanol (2:1 v/v) SolventSelect->MixSolvent Recommended Dissolve Vortex & Inspect (Clear Solution?) MixSolvent->Dissolve Adjust Add MeOH (to 1:1) or Warm to 30°C Dissolve->Adjust Cloudy FilmForm Evaporate to Dry Film Dissolve->FilmForm Clear Adjust->Dissolve Hydration Rehydration Step FilmForm->Hydration TempCheck Check Temperature Hydration->TempCheck ColdHyd < 47°C (Precipitation/Flakes) TempCheck->ColdHyd Below Tm HotHyd > 55°C (Successful Liposomes) TempCheck->HotHyd Above Tm

Caption: Workflow for TMCL solubilization and subsequent hydration. Note the critical temperature gate at the hydration step.

Diagram 2: Molecular Solvation Shell

A conceptual representation of why the binary solvent system is required.

Solvation_Shell cluster_tails Hydrophobic Tails (14:0) cluster_head Anionic Headgroup TMCL TMCL Molecule CHCl3_1 CHCl3 TMCL->CHCl3_1 Van der Waals CHCl3_2 CHCl3 TMCL->CHCl3_2 MeOH_1 MeOH TMCL->MeOH_1 H-Bond Disruption MeOH_2 MeOH TMCL->MeOH_2 CHCl3_3 CHCl3

Caption: Dual-solvation mechanism. Chloroform stabilizes the hydrophobic tails, while Methanol prevents headgroup aggregation.

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Cloudy Stock Solution Ratio of

too high.
Add Methanol dropwise until clear. Ensure ratio approaches 1:1.
Precipitation on Storage Temperature drop / Moisture ingress.Warm to 30°C and vortex. If persistent, water may have entered; dry down and re-dissolve.
Film Flaking (Hydration) Temperature <

.
Heat buffer to >55°C. The lipid must be in liquid-crystalline phase to form vesicles.
Phase Separation Water contamination in solvent.[1]Use fresh, anhydrous solvents. Chloroform/Methanol/Water mixtures are sensitive to ratios.[1]

References

  • Avanti Polar Lipids. 14:0 Cardiolipin (ammonium salt) Product Page & Technical Data. [Link]

  • Lipid Maps Structure Database. Cardiolipin (14:0/14:0/14:0/14:0). [Link]

  • Lewis, R.N. & McElhaney, R.N. (2009).[2] The physicochemical properties of cardiolipin bilayers and cardiolipin-containing lipid membranes.[3] Biochimica et Biophysica Acta (BBA) - Biomembranes. [Link]

  • Nichols, J.W. & Deamer, D.W. (1980). Net proton-hydroxyl permeability of large unilamellar liposomes measured by an acid-base fluorescence shift. (Methodology for liposome formation with acidic lipids).[4] [Link]

Sources

Application Notes & Protocols: Mitochondrial Membrane Mimicry Using (C14:0)4 Cardiolipin

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The inner mitochondrial membrane (IMM) is a highly specialized lipid bilayer, critical for cellular respiration and apoptosis. Its unique lipid, cardiolipin (CL), plays a pivotal role in organizing protein supercomplexes and modulating membrane-dependent processes.[1][2] This guide provides a comprehensive framework for creating and utilizing a biomimetic model of the IMM using 1',3'-bis[1,2-di(tetradecanoyl)-sn-glycero-3-phospho]-sn-glycerol, commonly known as (C14:0)4 cardiolipin or tetramyristoyl cardiolipin (TMCL). We detail the rationale for selecting this specific saturated cardiolipin species, provide validated protocols for liposome preparation and characterization, and explore key applications for researchers in mitochondrial biology and drug development.

Rationale and Design Principles

The Central Role of Cardiolipin in the IMM

Cardiolipin is the signature phospholipid of the IMM, constituting up to 20 mol% of its lipid content.[3][4] Its unique dimeric structure, featuring four acyl chains and two phosphate groups, gives it a conical shape that induces negative curvature stress in membranes.[3] This property is fundamental for forming and stabilizing the highly curved cristae, which massively increase the surface area available for oxidative phosphorylation.[3][5] Furthermore, CL is not merely a structural component; it acts as a crucial cofactor and stabilization "glue" for the electron transport chain (ETC) complexes and their assembly into functional supercomplexes.[1][2][3]

Why Use (C14:0)4 Cardiolipin (TMCL)?

While the most abundant cardiolipin species in many mammalian tissues contains unsaturated linoleic acid (C18:2) chains, the choice of a fully saturated species like TMCL offers distinct experimental advantages:[4]

  • Resistance to Oxidation: Unsaturated acyl chains are highly susceptible to peroxidation, which can introduce experimental artifacts and alter membrane properties.[6] The saturated myristoyl (C14:0) chains of TMCL are chemically stable, ensuring a well-defined and reproducible membrane system.

  • Defined Physical State: Saturated lipids exhibit a distinct gel-to-liquid crystalline phase transition temperature (Tm). Using TMCL allows for the creation of membranes with higher lipid packing order and reduced fluidity compared to their unsaturated counterparts.[7][8] This is particularly useful for isolating the effects of lipid headgroup interactions from those of acyl chain fluidity when studying protein binding or membrane domain formation.

  • Simplified System: By eliminating the variable of acyl chain unsaturation, TMCL provides a simplified, yet relevant, model to probe the specific roles of the cardiolipin headgroup in protein recognition and membrane organization.[9]

Designing a Realistic IMM Mimic

A faithful IMM mimic requires more than just cardiolipin. The IMM has a complex composition, and a multi-component system is necessary for biophysical relevance. Based on lipidomic studies of mammalian mitochondria, a common and effective formulation can be constructed.[10][11][12]

Lipid ComponentFull NameMolar Percentage (mol %)Key Rationale
POPC 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine45-55%Represents the most abundant cylindrical-shaped, bilayer-forming phospholipid (PC) in the IMM. Provides the bulk matrix.
POPE 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine25-35%Second most abundant lipid. Like CL, it is a conical-shaped, non-bilayer lipid that contributes to membrane curvature and protein interactions.[12]
(C14:0)4 CL Tetramyristoyl Cardiolipin10-20%The key anionic lipid for mimicking IMM-specific binding sites and structural features.[11]
PI L-α-phosphatidylinositol5-10%Another important anionic phospholipid involved in signaling and protein anchoring.

Table 1: Recommended Lipid Composition for a (C14:0)4 Cardiolipin-Based IMM Mimic.

Core Protocols: Preparation and Validation of IMM-Mimetic Liposomes

This section provides a detailed protocol for preparing Large Unilamellar Vesicles (LUVs) with a defined size, a crucial step for ensuring reproducibility in downstream assays.

Workflow for IMM-Mimetic LUV Preparation

The following diagram outlines the standard procedure for creating LUVs using the thin-film hydration and extrusion method.[13]

G start Start mix 1. Lipid Mixing (in Chloroform) start->mix dry 2. Solvent Evaporation (Thin Film Formation) mix->dry Homogeneous Mixture hydrate 3. Film Hydration (Aqueous Buffer) dry->hydrate Under N2/Vacuum extrude 4. Extrusion (100 nm Polycarbonate Filter) hydrate->extrude Forms MLVs qc 5. Quality Control (Dynamic Light Scattering) extrude->qc Forms LUVs end Ready for Use qc->end Verified Size & PDI

Caption: Workflow for preparing and validating IMM-mimetic LUVs.

Detailed Protocol: LUV Preparation

Materials:

  • Lipids (POPC, POPE, (C14:0)4 CL, PI) in chloroform

  • Chloroform (HPLC grade)

  • Glass round-bottom flask or vial

  • Rotary evaporator or gentle stream of nitrogen gas

  • High-vacuum desiccator

  • Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

  • Mini-extruder apparatus

  • Polycarbonate filters (100 nm pore size)

  • Syringes (1 mL, gas-tight)

Procedure:

  • Lipid Mixing: In a clean round-bottom flask, combine the appropriate volumes of each lipid stock solution (dissolved in chloroform) to achieve the desired molar ratios as specified in Table 1. Ensure the total lipid amount results in a final concentration of 10-20 mg/mL after hydration.[14]

  • Thin Film Formation: Attach the flask to a rotary evaporator. Rotate the flask in a water bath set slightly above room temperature to evaporate the chloroform. Alternatively, evaporate the solvent under a gentle stream of nitrogen. A thin, uniform lipid film should form on the wall of the flask.

  • Drying: Place the flask under high vacuum for at least 2 hours (or overnight) to remove any residual solvent. This step is critical for vesicle stability.

  • Hydration: Add the desired volume of pre-warmed (above the Tm of all lipids) aqueous buffer to the dried lipid film. Vortex vigorously for 5-10 minutes. The film will swell and lift off the glass, forming a cloudy suspension of Multilamellar Vesicles (MLVs).[13]

  • Freeze-Thaw Cycles (Optional but Recommended): To improve lamellarity and encapsulation efficiency, subject the MLV suspension to 5-7 freeze-thaw cycles by alternately placing it in liquid nitrogen and a warm water bath.

  • Extrusion:

    • Assemble the mini-extruder with a 100 nm polycarbonate filter according to the manufacturer's instructions.

    • Load the MLV suspension into one of the syringes.

    • Pass the lipid suspension through the filter 11-21 times. This repeated passage ensures a uniform population of LUVs with a diameter close to the filter's pore size.[14] The suspension should become progressively clearer.

  • Storage: Store the final LUV suspension at 4°C. For long-term storage, it is best to do so under an inert gas like argon. Use within 1-2 weeks for optimal results.

Protocol: Quality Control & Validation

It is essential to validate the physical properties of the prepared liposomes.

Method: Dynamic Light Scattering (DLS)

  • Purpose: To determine the average hydrodynamic diameter (Z-average) and the size distribution (Polydispersity Index, PDI) of the liposomes.

  • Procedure:

    • Dilute a small aliquot of the LUV suspension in the hydration buffer to an appropriate concentration for the DLS instrument (typically a 1:50 or 1:100 dilution).

    • Equilibrate the sample to the desired temperature (e.g., 25°C).

    • Perform at least three replicate measurements.

  • Acceptance Criteria:

    • Z-average: Should be between 100 nm and 130 nm for a 100 nm extrusion filter.

    • PDI: Should be < 0.1 for a monodisperse, homogeneous population.

Applications in Research and Drug Development

These (C14:0)4 CL-containing membrane mimics are versatile tools for investigating a range of mitochondrial phenomena.

Studying Protein-Lipid Interactions

Many key mitochondrial proteins are recruited to or stabilized by cardiolipin.[15][16] A primary application of these mimics is to study these interactions, particularly for apoptotic signaling.

Case Study: Cytochrome c Binding and Peroxidase Activity Cytochrome c, an electron carrier, develops peroxidase activity upon binding to cardiolipin, a critical step in apoptosis initiation.[17][18] This interaction involves both electrostatic attraction to the anionic CL headgroup and hydrophobic interactions.[9]

G cluster_membrane IMM-Mimetic Liposome pc PC pe PE cl_domain cl_text CL Domain (C14:0)4 cytc_free Cytochrome c (Electron Carrier) cytc_free->cl_domain Electrostatic & Hydrophobic Binding dummy cytc_free->dummy cytc_bound Cytochrome c (Unfolded, Peroxidase Activity) dummy->cytc_bound Conformational Change

Caption: Cytochrome c binding to a cardiolipin-rich domain.

Experimental Approach: Fluorescence Quenching Assay

  • Principle: The intrinsic tryptophan fluorescence of cytochrome c is quenched upon binding to the liposome and subsequent conformational changes.[9]

  • Method:

    • Titrate a fixed concentration of cytochrome c with increasing concentrations of IMM-mimetic LUVs.

    • After incubation, measure the tryptophan fluorescence (Excitation: ~280 nm, Emission: ~340 nm).

    • A decrease in fluorescence intensity indicates binding. The data can be fit to a binding isotherm to calculate the dissociation constant (Kd).

Assessing Drug-Membrane Interactions

The IMM is a target for various drugs and therapeutic agents. IMM mimics can be used to assess permeability, binding, and membrane-disrupting effects.

Example: Peptide Therapeutics Peptides like elamipretide selectively target and bind to cardiolipin, protecting it from oxidative damage and stabilizing the ETC.[2][19] LUVs containing (C14:0)4 CL can be used in Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) experiments to quantify the binding affinity and thermodynamics of such peptides to their target lipid.

Investigating Membrane Permeabilization

A key event in apoptosis is mitochondrial outer membrane permeabilization (MOMP), followed by events at the IMM. The interaction of proteins like cytochrome c with cardiolipin can itself lead to pore formation in the membrane.[20]

Experimental Approach: Calcein Leakage Assay

  • Principle: Liposomes are prepared with a high, self-quenching concentration of the fluorescent dye calcein. If the membrane integrity is compromised, calcein leaks out, becomes diluted, and its fluorescence de-quenches, leading to a measurable signal increase.

  • Method:

    • Prepare IMM-mimetic LUVs by hydrating the lipid film with a buffer containing 50-100 mM calcein.[21]

    • Remove non-encapsulated calcein using size-exclusion chromatography.

    • Add the protein or drug of interest to the calcein-loaded liposomes.

    • Monitor the increase in fluorescence over time (Excitation: ~495 nm, Emission: ~515 nm).

    • Complete lysis with a detergent (e.g., Triton X-100) establishes the maximum fluorescence signal for normalization.

References

  • Gasanov, S. E., et al. (2021). Cardiolipin, Non-Bilayer Structures and Mitochondrial Bioenergetics: Relevance to Cardiovascular Disease. PubMed Central. [Link]

  • Soubias, O., et al. (2019). Cardiolipin-Dependent Properties of Model Mitochondrial Membranes from Molecular Dynamics Simulations. bioRxiv. [Link]

  • Paradies, G., et al. (2019). Role of Cardiolipin in Mitochondrial Function and Dynamics in Health and Disease: Molecular and Pharmacological Aspects. ResearchGate. [Link]

  • Ball, W. B., et al. (2019). Cardiolipin-Dependent Properties of Model Mitochondrial Membranes from Molecular Simulations. PMC - NIH. [Link]

  • Iverson, S. L., et al. (2022). Cytochrome c Interaction with Cardiolipin Plays a Key Role in Cell Apoptosis: Implications for Human Diseases. MDPI. [Link]

  • Marom, M., & Azem, A. (2013). The Use of Cardiolipin-Containing Liposomes as a Model System to Study the Interaction Between Proteins and the Inner Mitochondrial Membrane. Springer Nature Experiments. [Link]

  • Bolla, J. R., et al. (2023). Engineering cardiolipin binding to an artificial membrane protein reveals determinants for lipid-mediated stabilization. eLife. [Link]

  • Paradies, G., et al. (2019). Role of Cardiolipin in Mitochondrial Function and Dynamics in Health and Disease: Molecular and Pharmacological Aspects. PMC. [Link]

  • Piccinini, A., et al. (2024). Cardiolipin Effects on Membrane Structure and Dynamics. ResearchGate. [Link]

  • Creative Biolabs. (n.d.). Liposome Preparation Process. Creative Biolabs. [Link]

  • Claypool, S. M. (2021). The role of cardiolipin concentration and acyl chain composition on mitochondrial inner membrane molecular organization and function. PubMed Central. [Link]

  • Comte, J., et al. (1976). Lipid composition and protein profiles of outer and inner membranes from pig heart mitochondria. Comparison with microsomes. PubMed. [Link]

  • Kagan, V. E., et al. (2009). Cytochrome c/cardiolipin relations in mitochondria: a kiss of death. PMC - NIH. [Link]

  • Marom, M., & Azem, A. (2013). The Use of Cardiolipin-Containing Liposomes as a Model System to Study the Interaction Between Proteins and the Inner Mitochondrial Membrane. ResearchGate. [Link]

  • Ferramosca, A., & Zara, V. (2022). The Role of Cardiolipin in Mitochondrial Function and Neurodegenerative Diseases. MDPI. [Link]

  • Wikipedia. (n.d.). Inner mitochondrial membrane. Wikipedia. [Link]

  • Beltran-Heredia, E., et al. (2013). Cytochrome c causes pore formation in cardiolipin-containing membranes. PNAS. [Link]

  • de Sousa, D. P., et al. (2022). Mitochondrial membrane models built from native lipid extracts: Interfacial and transport properties. Frontiers in Cell and Developmental Biology. [Link]

  • Avanti Polar Lipids. (2024). The Role of Cardiolipin in Mitochondrial Health and Cardiovascular Disease. Avanti Polar Lipids. [Link]

  • Joshi, A. S., et al. (2024). Cardiolipin remodeling maintains the inner mitochondrial membrane in cells with saturated lipidomes. bioRxiv. [Link]

  • Janes, T., et al. (2021). Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols. PMC. [Link]

  • Tatsuta, T. (2022). Mitochondrial Lipids: From Membrane Organization to Apoptotic Facilitation. MDPI. [Link]

  • Sinibaldi, F., et al. (2006). Peroxidase Activity and Structural Transitions of Cytochrome c Bound to Cardiolipin-Containing Membranes. ACS Publications. [Link]

  • JoVE. (2023). Video: The Inner Mitochondrial Membrane. JoVE. [Link]

  • UNC-Chapel Hill. (n.d.). Role of Cardiolipin Content and Acyl Chain Composition in Mitochondrial-Mimicking Monolayers. University of North Carolina at Chapel Hill. [Link]

  • Sanderson, T. H. (2025). The role of cardiolipin in mitochondrial dynamics and quality control in neuronal ischemia/reperfusion injury. PubMed. [Link]

  • Szeto, H. H. (2014). Targeting mitochondrial cardiolipin and the cytochrome c/cardiolipin complex to promote electron transport and optimize mitochondrial ATP synthesis. PMC - NIH. [Link]

  • Ji, J., et al. (2012). Cardiolipin: characterization of distinct oxidized molecular species. PubMed. [Link]

  • Phospholipid Research Center. (2023). Cardiolipin-containing liposomes for intracellular drug delivery. Phospholipid Research Center. [Link]

Sources

synthesis of cardiolipin-enriched large unilamellar vesicles (LUVs)

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of Cardiolipin-Enriched Large Unilamellar Vesicles (LUVs)

Executive Summary & Scientific Context

Cardiolipin (CL) is a unique dimeric phospholipid (1,3-bis(sn-3’-phosphatidyl)-sn-glycerol) found almost exclusively in the inner mitochondrial membrane (IMM) of eukaryotic cells and bacterial plasma membranes.[1] Its structure—four acyl chains and two phosphate groups—imparts a high negative charge density and a conical geometry that promotes negative curvature. This geometry is critical for the formation of mitochondrial cristae and the stabilization of respiratory supercomplexes.

Synthesizing Cardiolipin-enriched Large Unilamellar Vesicles (LUVs) presents distinct challenges compared to standard phosphatidylcholine (PC) liposomes. CL is prone to rapid oxidation due to its high content of polyunsaturated fatty acids (typically linoleic acid in mammalian hearts). Furthermore, CL exhibits a high sensitivity to divalent cations (


, 

), which can trigger a transition from a lamellar (

) to a non-lamellar inverted hexagonal (

) phase, leading to vesicle fusion or precipitation.

This Application Note provides a rigorous, field-proven protocol for generating stable, homogenous CL-LUVs via the Thin Film Hydration and Extrusion method. It emphasizes critical control points to maintain lipid integrity and unilamellarity.

Critical Technical Considerations

Before initiating synthesis, the following variables must be controlled to ensure reproducibility.

ParameterCritical ConstraintScientific Rationale
Oxidation Control Strict Inert Atmosphere CL contains polyunsaturated acyl chains (18:2). Peroxidation alters membrane fluidity and permeability. All steps must occur under

or Ar gas.
Divalent Cations Chelation Required

induces CL cross-linking and

phase transition. Buffers must contain EDTA or DTPA (0.1–1 mM) to sequester trace metals.
Phase Transition (

)
Hydration Temp >

While natural CL has a low

(< -20°C), the helper lipid (e.g., DPPC) may have a high

. Hydration and extrusion must occur above the highest

in the mixture.
pH Sensitivity pH 7.0 – 7.4 The ionization state of CL's phosphate groups affects headgroup repulsion. Physiological pH ensures a stable bilayer charge profile.

Detailed Protocol: Synthesis of CL-LUVs

Target Formulation: 80:20 mol% DOPC:TOCL (Tetraoleoyl Cardiolipin) Target Concentration: 5 mM Total Lipid Target Size: 100 nm

Phase A: Preparation of the Lipid Film[2][3]
  • Equipment Prep: Clean a 10 mL round-bottom flask with chloroform/methanol to remove organic residues.

  • Stock Mixing: Using gas-tight glass syringes, transfer the following into the flask:

    • DOPC (10 mg/mL in

      
      ):  314 
      
      
      
      L (Assuming MW ~786, 4
      
      
      mol)
    • TOCL (10 mg/mL in

      
      ):  145 
      
      
      
      L (Assuming MW ~1450, 1
      
      
      mol)
    • Note: If using natural Heart CL, calculate based on average MW ~1500.

  • Solvent Removal:

    • Attach the flask to a rotary evaporator.

    • Lower into a water bath set to 35°C .

    • Apply vacuum gradually to prevent "bumping." Rotate at 100-150 rpm.

    • Endpoint: A thin, uniform film forms on the glass walls.

  • Desiccation: Place the flask in a vacuum desiccator for a minimum of 4 hours (preferably overnight) to remove trace solvent.

    • Critical: Shield from light to prevent photo-oxidation.

Phase B: Hydration and Freeze-Thaw
  • Buffer Preparation: Prepare HEPES Buffer (20 mM HEPES, 150 mM NaCl, 1 mM EDTA, pH 7.4). Degas the buffer under vacuum for 15 mins.

  • Hydration:

    • Add 1.0 mL of the buffer to the dried lipid film.

    • Vortex vigorously for 30 seconds.

    • Incubate at 37°C for 30 minutes with intermittent vortexing.

    • Result: A cloudy suspension of Multilamellar Vesicles (MLVs).

  • Freeze-Thaw Cycles (The Unilamellarity Step):

    • Submerge the flask in Liquid Nitrogen (

      
      )  until frozen solid.
      
    • Transfer immediately to a 40°C water bath until thawed.

    • Repeat 5 times.

    • Mechanism:[2][3][4][5][6][7][8] Ice crystal formation fractures the MLV layers; thawing allows them to reseal. This reduces the number of lamellae, making the subsequent extrusion easier and more uniform.

Phase C: Extrusion (Sizing)
  • Assembly: Assemble a mini-extruder with two polycarbonate filters (100 nm pore size) sandwiched between filter supports.

    • Tip: Pre-wet the filters with buffer to remove air bubbles.

  • Passage:

    • Load the MLV suspension into one syringe.

    • Pass the fluid through the filter into the receiver syringe.

    • Repeat for a total of 19 passes.

    • Critical: Always finish on an odd number of passes to ensure the final product ends up in the receiver syringe, avoiding any un-extruded material in the starting syringe.

  • Visual Check: The suspension should change from cloudy/opaque to translucent/opalescent.

Visualization of Workflow

The following diagram illustrates the critical path for CL-LUV synthesis, highlighting the phase transitions and checkpoints.

G cluster_check Critical Checkpoint: Oxidation Start Lipid Stock Solutions (CHCl3) Mixing Mix DOPC : TOCL (80:20) Round Bottom Flask Start->Mixing Evap Rotary Evaporation (N2 Stream / Vacuum) Mixing->Evap Film Dry Lipid Film (Vacuum Desiccator >4hrs) Evap->Film Solvent Removal Hydrate Hydration (HEPES + 1mM EDTA, pH 7.4) Film->Hydrate Add Buffer MLV Multilamellar Vesicles (MLVs) Hydrate->MLV Vortex FreezeThaw Freeze-Thaw Cycles (x5) (LN2 <-> 40°C) MLV->FreezeThaw Equilibration Extrude Extrusion (100nm) (19 Passes) FreezeThaw->Extrude Sizing LUV Final LUVs (Unilamellar, ~100nm) Extrude->LUV Final Product

Figure 1: Step-by-step workflow for the synthesis of Cardiolipin-enriched LUVs via thin-film hydration and extrusion.

Characterization & Quality Control

A self-validating protocol requires confirmation of the physical properties of the synthesized vesicles.

A. Dynamic Light Scattering (DLS)

DLS is the primary method to verify size distribution (Hydrodynamic Diameter,


) and polydispersity index (PDI).
  • Protocol: Dilute 20

    
    L of LUVs into 980 
    
    
    
    L of filtered buffer. Measure at 25°C.
  • Expected Results:

    • Z-Average: 100 nm ± 15 nm (for 100 nm filters).

    • PDI: < 0.1 (indicates a monodisperse population).

    • Troubleshooting: A PDI > 0.2 suggests aggregation or incomplete extrusion. Repeat extrusion or check for buffer contamination (

      
      ).
      
B. Zeta Potential

Due to the two phosphate groups on CL, the vesicles should exhibit a strong negative charge.

  • Expected Value: -40 mV to -60 mV (in low salt).

  • Note: High salt (150 mM NaCl) shields the charge, reducing the absolute value measured. For accurate Zeta potential comparison, dilute in 10 mM HEPES (low salt).

C. Phosphorus Assay (Bartlett Method)

To determine the final lipid concentration (yield often drops 10-20% after extrusion).

  • Digest lipid sample with perchloric acid (

    
    ) at 180°C to release inorganic phosphate (
    
    
    
    ).
  • React with ammonium molybdate.

  • Measure absorbance at 830 nm.

  • Compare against a standard phosphate curve.

Storage and Stability

  • Temperature: Store at 4°C. Do NOT freeze LUVs after extrusion (freezing ruptures the vesicles unless cryoprotectants like sucrose are added).

  • Atmosphere: Flush the headspace of the storage vial with Nitrogen or Argon gas before sealing.

  • Shelf Life: CL-LUVs are stable for 5–7 days. Oxidation products (conjugated dienes) can be monitored by absorbance at 234 nm.[9]

References

  • Hope, M. J., et al. (1985). "Production of large unilamellar vesicles by a rapid extrusion procedure. Characterization of size distribution, trapped volume and ability to maintain a membrane potential." Biochimica et Biophysica Acta (BBA) - Biomembranes, 812(1), 55-65. [Link]

  • Macdonald, P. J., et al. (2014). "Cardiolipin's propensity for phase transition and its reorganization by dynamin-related protein 1 form a basis for mitochondrial membrane fission." Molecular Biology of the Cell, 25(20). [Link]

  • Kagan, V. E., et al. (2005). "Oxidative lipidomics of apoptosis: redox catalytic interactions of cytochrome c with cardiolipin and phosphatidylserine." Free Radical Biology and Medicine, 37(12), 1963-1985. [Link]

  • Lewis, R. N., & McElhaney, R. N. (2009). "The physicochemical properties of cardiolipin bilayers and cardiolipin-containing lipid membranes." Biochimica et Biophysica Acta (BBA) - Biomembranes, 1788(10), 2069-2079. [Link]

Sources

negative ion mode ESI-MS settings for tetramyristoylcardiolipin

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Negative Ion Mode ESI-MS Protocol for Tetramyristoylcardiolipin (TMCL)

Abstract

This compound (TMCL, (14:0)4-CL) is the gold-standard internal standard for the quantification of mitochondrial cardiolipins.[1][2] Its unique tetra-acyl structure presents specific ionization challenges, primarily the formation of doubly charged


 species versus singly charged 

ions.[3][1][2] This application note provides a validated protocol for the analysis of TMCL using negative ion mode Electrospray Ionization (ESI-MS), focusing on critical source parameters to maximize sensitivity and minimize in-source fragmentation.

Introduction: The Chemistry of TMCL

Cardiolipins (CL) are unique dimeric phospholipids found almost exclusively in the inner mitochondrial membrane.[3][1][2] TMCL is a synthetic standard containing four myristic acid (14:0) chains. Unlike most phospholipids, CLs possess two phosphate head groups and a glycerol bridge, making them prone to forming doubly charged ions.[1][2]

  • Formula:

    
    
    
  • Exact Mass (Neutral): 1240.8470 Da[3][1][2]

  • Target Ions:

    • 
      : m/z 619.42 (Primary Quantitation Ion)[3][1][2]
      
    • 
      : m/z 1239.84 (Secondary Confirmation Ion)[3][1][2]
      

Why Negative Mode? Positive ion mode analysis of CLs often results in complex sodium adducts (


) that split the signal.[1][2] Negative mode exploits the acidic phosphate groups to yield stable deprotonated ions, providing a cleaner spectral signature for quantification.[1][2]

Materials & Preparation

  • Standard: 1,1',2,2'-Tetramyristoyl Cardiolipin (Ammonium Salt) (>99% Purity).[1][2][4]

  • Solvents: LC-MS Grade Acetonitrile (ACN), Isopropanol (IPA), Methanol (MeOH), Water.[1][2]

  • Modifiers: Ammonium Formate (10 mM) or Ammonium Acetate.[3][1][2]

  • Vials: Glass only. CLs stick avidly to polypropylene; use silanized glass inserts to prevent loss.

Stock Solution Protocol:

  • Dissolve 1 mg TMCL in 1 mL Chloroform:Methanol (1:1 v/v).

  • Dilute working standards into Methanol:Isopropanol (1:1) containing 0.1% Ammonium Hydroxide to promote ionization prior to injection.[1][2]

Instrument Configuration (Core Protocol)

The following settings are optimized for a Triple Quadrupole (QqQ) or Q-TOF system with a standard ESI source (e.g., Turbo V or HESI).

Table 1: Source Parameters (Negative Mode)
ParameterSettingRationale
Ionization Mode Negative ESI (-)Exploits phosphate acidity for

or

.[3][1][2]
Spray Voltage (IS) -4500 VHigh enough to ionize, low enough to prevent discharge.[3][1][2]
Source Temp (TEM) 350°C - 500°CHigh temp required to desolvate heavy lipid droplets.[3][1][2]
Curtain Gas (CUR) 20-30 psiProtects orifice; CLs are non-volatile and "dirty".[3][1][2]
Nebulizer Gas (GS1) 40-60 psiCritical for nebulization of high aqueous/organic mix.[3][1][2]
Heater Gas (GS2) 50-70 psiEnsures complete solvent evaporation.[3][1][2]
Table 2: Optic & Compound Parameters
ParameterSettingRationale
Declustering Potential (DP) -100 V to -140 VCRITICAL: Controls ratio of

to

. Higher DP favors singly charged species but risks fragmentation.[1][2]
Entrance Potential (EP) -10 VStandard transmission setting.[3][1][2]
Collision Energy (CE) -30 eV to -50 eVFor MS/MS fragmentation of the m/z 619 precursor.[3][1][2]
Collision Cell Exit (CXP) -15 VEnsures efficient extraction of fragment ions.[3][1][2]

Method Optimization: The "Tuning" Logic

The most common error in CL analysis is ignoring the charge state distribution.[1][2]

  • The Charge State Balance:

    • At lower DP and lower source temperatures, the doubly charged

      
       (m/z 619.4)  dominates.[1][2] This is often preferred for MRM (Multiple Reaction Monitoring) because it falls in a cleaner mass range (600-700) than the singly charged ion (>1200).[1][2]
      
    • Recommendation: Tune for the m/z 619.4 precursor for maximum sensitivity.

  • Mobile Phase Chemistry:

    • The addition of Ammonium Formate (5-10 mM) is essential.[1][2] The ammonium cation (

      
      ) stabilizes the phosphate groups during desolvation, preventing sodium adduct formation (
      
      
      
      ).[1][2]

Experimental Workflow (Visualization)

The following diagram illustrates the critical decision points in the TMCL analysis workflow.

TMCL_Workflow Sample Sample/Standard (TMCL) LC LC Separation (C18 or HILIC) Sample->LC ESI ESI Source (Negative Mode) LC->ESI High Organic Gradient DP_Tune Declustering Potential Tuning ESI->DP_Tune MS1 MS1 Spectrum Observed Ions DP_Tune->MS1 Double [M-2H]2- m/z 619.4 MS1->Double Optimal Sensitivity Single [M-H]- m/z 1239.8 MS1->Single Confirmation MS2 MS/MS Fragmentation (CE -40 eV) Double->MS2 Precursor Selection Frag1 Fragment: m/z 227 (Myristic Acid) MS2->Frag1 Quantifier Frag2 Fragment: m/z 153 (Glycerophosphate) MS2->Frag2 Qualifier

Caption: Workflow for TMCL analysis highlighting the selection of the doubly charged precursor for MS/MS fragmentation.

Step-by-Step Protocol

Step 1: LC Separation (Reverse Phase) Direct infusion is useful for tuning, but LC is required for biological samples to separate TMCL from endogenous lipids.[1][2]

  • Column: C18 (e.g., Waters HSS T3 or Agilent ZORBAX RRHD), 2.1 x 100 mm, 1.8 µm.[1][2]

  • Mobile Phase A: 60:40 ACN:Water + 10 mM Ammonium Formate.[3][1][2]

  • Mobile Phase B: 90:10 IPA:ACN + 10 mM Ammonium Formate.[3][1][2]

  • Gradient: 40% B to 99% B over 15 minutes. TMCL typically elutes late (high hydrophobicity).[1][2]

Step 2: MS Acquisition (MRM Transitions) Set up the following transitions for quantification:

  • Transition 1 (Quant): 619.4

    
     227.2 (Loss of Myristic Acid chain).[3][1][2]
    
  • Transition 2 (Qual): 619.4

    
     283.2 (Loss of Myristic Acid + Glycerol fragment).[3][1][2]
    

Step 3: System Suitability Inject a 1 µM standard.[3][1][2]

  • Criteria: Peak asymmetry < 1.5. Signal-to-noise > 100:1.[3][1][2]

  • Check: If m/z 1239 is higher than m/z 619, lower the Declustering Potential (DP).[1][2]

Troubleshooting

  • Issue: Low Signal.

    • Cause: Ion suppression from plasticizers or incorrect pH.[1][2]

    • Fix: Ensure all solvents are fresh.[1][2] Add 0.02% Ammonium Hydroxide to Mobile Phase B to boost negative ionization.[1][2]

  • Issue: Sodium Adducts (m/z 630 or 1261).

    • Cause: Glassware contamination or salty solvents.[1][2]

    • Fix: Rinse system with 50:50 Water:IPA.[3][1][2] Ensure Ammonium Formate is present to suppress Na+.[1][2]

References

  • Han, X., & Gross, R. W. (2005). Shotgun lipidomics: electrospray ionization mass spectrometric analysis and quantitation of cellular lipidomes directly from crude extracts of biological samples.[1][2] Mass Spectrometry Reviews.

  • Sparagna, G. C., et al. (2005). Separation and characterization of cardiolipin molecular species by reverse-phase ion pair high-performance liquid chromatography-mass spectrometry.[3][1][2] Journal of Lipid Research.[1][2]

  • Avanti Polar Lipids. 14:0 Cardiolipin (ammonium salt) Product Details & Spectral Data.[1][2] [1][2]

  • Pulfer, M., & Murphy, R. C. (2003). Electrospray mass spectrometry of phospholipids.[1][2] Mass Spectrometry Reviews.

Sources

Troubleshooting & Optimization

Technical Support Center: Tetramyristoylcardiolipin (TMCL) Solubilization Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Challenges

Tetramyristoylcardiolipin (TMCL), or 1,1',2,2'-tetramyristoyl-sn-glycero-3-phospho-(1'-rac-glycerol), presents unique solubilization challenges compared to natural cardiolipin (typically 18:2). While natural cardiolipin is fluid at room temperature, TMCL is a synthetic, saturated lipid with a significantly higher phase transition temperature (


).

The three most common failure modes when working with TMCL are:

  • Thermal Handling Errors: Attempting hydration or extrusion below the gel-to-liquid crystalline phase transition temperature (

    
    ).
    
  • Ionic Incompatibility: Precipitation caused by divalent cations (

    
    , 
    
    
    
    ) bridging the phosphate headgroups.
  • Solvent Shock: Direct addition of aqueous buffer to lipid powder without an intermediate film or organic solubilization step.

This guide provides a field-proven protocol to generate stable Small Unilamellar Vesicles (SUVs) or Large Unilamellar Vesicles (LUVs) and addresses specific troubleshooting scenarios.

Critical Physicochemical Parameters[1][2]

Before beginning, verify your experimental conditions against the physical properties of TMCL.

ParameterValue / CharacteristicImplication for Protocol
Molecular Weight ~1270–1285 g/mol (Salt dependent)Use molar calculations for precise stoichiometry.
Phase Transition (

)
~40–47°C (Buffer dependent)CRITICAL: All aqueous steps must occur at >50°C .
Charge at pH 7.4 Anionic (-2)Highly sensitive to ionic strength and cationic shielding.
Solubility (Organic) Chloroform, Methanol, EthanolSoluble up to 10 mg/mL.[1]
Solubility (Aqueous) Insoluble (forms dispersions)Must be processed into liposomes/micelles; will not "dissolve" like salt.
Critical Sensitivity Divalent Cations (

,

)
Causes immediate aggregation/precipitation (Hexagonal II phase).

Standard Operating Procedure (SOP): Preparation of TMCL Liposomes

This protocol utilizes the Thin-Film Hydration Method followed by Extrusion .[2] This is the only reliable method to ensure a homogeneous dispersion of TMCL in aqueous media.

Phase 1: Preparation of the Lipid Film
  • Dissolution: Dissolve TMCL powder in Chloroform:Methanol (2:1 v/v) to a concentration of 10 mg/mL.

    • Why? This ensures the lipid is in a monomeric state before film formation.

  • Aliquot: Transfer the required amount to a round-bottom glass flask or glass vial.

    • Note: Avoid plastic; organic solvents can leach plasticizers which destabilize membranes.[3]

  • Drying: Evaporate solvent using a Nitrogen stream or Rotary Evaporator.

    • Target: A thin, translucent film on the glass wall.

  • Desiccation: Place the vessel under high vacuum for 2–4 hours (or overnight) to remove trace solvent.

Phase 2: Hydration (The "Cloud Point" Step)

This is where most users fail. You must input energy (Heat + Shear).

  • Pre-heat Buffer: Heat your aqueous buffer (e.g., PBS, HEPES, Tris) to 55–60°C .

    • Constraint: Buffer must be free of

      
       and 
      
      
      
      . If these are required for downstream assays, add them after liposome formation.
  • Hydration: Add the hot buffer to the dry lipid film.

  • Agitation: Vortex vigorously for 2–5 minutes while keeping the sample hot (>50°C).

    • Observation: The solution should turn cloudy/milky . This indicates the formation of large Multilamellar Vesicles (MLVs). If you see white "flakes" floating, the lipid has not hydrated; increase heat and vortex duration.

Phase 3: Downsizing (Extrusion)
  • Assembly: Assemble your mini-extruder with a polycarbonate membrane (typically 100 nm pore size).

  • Thermal Equilibration: Place the extruder assembly on a heating block set to 60°C . Allow it to equilibrate for 10–15 minutes.

  • Extrusion: Pass the warm lipid suspension through the membrane 11–21 times.

    • Result: The solution should become transparent or slightly opalescent . This confirms the conversion of MLVs to LUVs.

Workflow Visualization

TMCL_Workflow cluster_heat CRITICAL: Maintain T > 50°C Stock TMCL Powder Organic Organic Solution (CHCl3:MeOH 2:1) Stock->Organic Dissolve Film Dry Lipid Film (Vacuum Desiccated) Organic->Film Evaporate N2 Hydration Hydration (Buffer > 55°C) Film->Hydration Add Hot Buffer MLV Cloudy Suspension (MLVs) Hydration->MLV Vortex Extrusion Extrusion (> 55°C, 100nm) MLV->Extrusion Pass 21x LUV Clear/Opalescent Liposomes (LUVs) Extrusion->LUV Cool to RT

Figure 1: Critical workflow for TMCL liposome preparation. Note the mandatory high-temperature zone.

Troubleshooting Guide (Q&A)

Issue 1: "My solution has white flakes or sediment that won't dissolve."

Diagnosis: The lipid is in the Gel Phase (


)  or has crystallized.
Root Cause: 
  • Hydration temperature was below the

    
     (~47°C).
    
  • The buffer was added directly to the powder without making a film. Corrective Action:

  • Heat the sample to 65°C for 10 minutes.

  • Sonicate in a bath sonicator (filled with hot water) for 5–10 minutes.

  • If flakes persist, the lipid may have degraded or the film was too thick. Restart the film drying process, rotating the vial to create a thinner surface area.

Issue 2: "The extruder is clogged/impossible to push."

Diagnosis: Membrane fouling due to rigid lipid domains.[4] Root Cause: The extruder block cooled down below 50°C during the assembly or loading process. TMCL bilayers stiffen rapidly below


.
Corrective Action: 
  • Stop immediately. Forcing it will rupture the membrane or break the syringe.

  • Return the entire extruder assembly to the heat block (60°C) for 15 minutes.

  • Ensure your lipid suspension is also reheated before re-loading.

Issue 3: "Immediate precipitation occurred when I added Calcium/Magnesium."

Diagnosis: Divalent cation-induced fusion/aggregation. Mechanism:


 ions bridge the phosphate headgroups of cardiolipin, neutralizing the electrostatic repulsion that keeps liposomes apart. This can induce a transition from the lamellar phase to the inverted hexagonal (

) phase, resulting in macroscopic precipitation. Corrective Action:
  • Protocol Change: Prepare liposomes in a cation-free buffer (e.g., 10mM HEPES, 150mM NaCl, 1mM EDTA).

  • Titration: If

    
     is necessary for the experiment (e.g., Annexin V binding), add it after the liposomes are fully formed and diluted. Do not exceed physiological concentrations (1–2 mM) unless aggregation is the desired endpoint.
    
Issue 4: "Can I use PBS?"

Answer: Yes, but with caveats. Standard PBS contains Potassium and Sodium, which are fine. However, "PBS with Calcium/Magnesium" is often sold as a cell culture reagent. Do not use this. Use standard PBS (1X, pH 7.4) and ensure it is heated to 60°C before use.

Mechanistic Insight: The Calcium Effect

Understanding why TMCL precipitates with Calcium is vital for experimental design. Unlike PC (phosphatidylcholine) which is zwitterionic, Cardiolipin is a double-anion.

Calcium_Bridge cluster_membrane Lipid Bilayer Surface CL1 TMCL Head (PO4-) Ca Ca++ CL1->Ca Electrostatic Attraction CL2 TMCL Head (PO4-) CL2->Ca Bridging Precipitation Precipitation / Fusion (Hexagonal Phase) Ca->Precipitation Dehydration & Domain Segregation

Figure 2: Mechanism of Divalent Cation-Induced Precipitation.


 acts as a bridge between adjacent cardiolipin molecules, dehydrating the headgroups and forcing phase separation.

References

  • Lewis, R.N., et al. (1987). Phase transition characteristics of diphosphatidyl-glycerol (cardiolipin) and stereoisomeric phosphatidyldiacylglycerol bilayers.[5] Mono- and divalent metal ion effects. Biochimica et Biophysica Acta (BBA). Link

    • Establishes the phase transition temperature and calcium sensitivity of satur
  • Avanti Polar Lipids. (n.d.). Liposome Preparation: Extrusion Technique.[2][4][6]Link

    • Standard industry protocol for extrusion and handling of high-transition temper
  • Nichols-Smith, S., et al. (2004). Phase transitions of binary lipid mixtures: A combined study by calorimetry and molecular dynamics simulations. Biophysical Journal.[7][8] Link

    • Provides thermodynamic data on lipid phase behavior relevant to TMCL.
  • Sigma-Aldrich. (n.d.). 14:0 Cardiolipin (ammonium salt) Product Information.[1][7][9][10]Link

    • Specific solubility and handling data for the commercially available TMCL standard.

Sources

Technical Support Center: Cardiolipin Handling & Storage

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Oxidation of Cardiolipin (CL) Standards

Doc ID: CL-STG-001 | Version: 2.4 | Status: Active

Introduction: The "Canary" of the Lipidome

As a Senior Application Scientist, I often describe Cardiolipin (CL) as the "canary in the coal mine" for mitochondrial health—and for your lipidomics workflow.

Structurally, CL is unique. It is a dimeric phospholipid containing four fatty acyl chains rather than the usual two. In mammalian heart mitochondria, these chains are predominantly linoleic acid (18:2), a polyunsaturated fatty acid (PUFA).[1] This "tetralinoleoyl" structure is critical for mitochondrial cristae curvature but makes the molecule exponentially more vulnerable to oxidative degradation than standard phospholipids.

If your CL standard oxidizes, you don't just lose mass; you generate artifacts (aldehydes, hydroperoxides) that suppress ionization and shift retention times, rendering your quantitative data invalid. This guide details the rigorous protocols required to maintain the integrity of these fragile standards.

Module 1: The Chemistry of Degradation

To prevent oxidation, you must understand the enemy.[2] Cardiolipin does not degrade randomly; it follows a specific radical chain reaction targeting the bis-allylic hydrogens present in its PUFA tails.

The Oxidation Cascade

The methylene bridge ($ -CH_2- $) located between two double bonds is the weak link. The hydrogen atoms here have low bond dissociation energy, making them easy targets for Reactive Oxygen Species (ROS).

CL_Oxidation_Mechanism Start Native Cardiolipin (Bis-allylic Hydrogens) Radical Lipid Radical (L•) (H-abstraction) Start->Radical H• removed Initiator Initiator (Heat, Light, Metal Ions) Initiator->Radical Peroxyl Peroxyl Radical (LOO•) Radical->Peroxyl Fast Reaction Oxygen + O2 (Oxygen) Oxygen->Peroxyl Propagation Propagation: Attacks adjacent CL molecule Peroxyl->Propagation Chain Reaction Hydroperoxide Lipid Hydroperoxide (LOOH) (Primary Oxidation Product) Peroxyl->Hydroperoxide Abstracs H from new Lipid Propagation->Radical Creates new L• Degradation Secondary Products (Aldehydes, Malondialdehyde) *Mass Spec Artifacts* Hydroperoxide->Degradation ß-scission

Figure 1: The Auto-Oxidation Cascade. Once initiated by light or heat, the peroxyl radical (LOO•) attacks adjacent lipid tails, creating a self-sustaining cycle that destroys the standard purity.

Module 2: The "Glass & Gas" Storage Protocol

The following protocol is the industry gold standard for handling unsaturated lipids. It relies on three barriers: Thermal , Photonic , and Atmospheric .

Standard Operating Procedure (SOP)
ParameterSpecificationScientific Rationale
Primary Container Amber Glass Vials Blocks UV/Vis light which catalyzes radical initiation.
Closure Teflon (PTFE) Lined Cap Essential.[3] Plasticizers (phthalates) from standard caps leach into chloroform, appearing as contaminants in MS (m/z 391, 413).
Solvent Chloroform (or CHCl3:MeOH)CL is highly hydrophobic. Chloroform ensures complete solvation. Never store CL in water or plastic.
Atmosphere Argon Overlay Argon is heavier than air and forms a "blanket" over the solvent. Nitrogen is acceptable but less effective as it mixes more easily with air.
Temperature -20°C to -80°C -20°C is sufficient for <3 months. -80°C is required for long-term banking (>6 months) to arrest kinetic degradation.
The Storage Workflow

Storage_Workflow Receive Receive CL Standard (Dry Ice) Equilibrate Equilibrate to Room Temp (UNOPENED) Receive->Equilibrate Open Open Vial Equilibrate->Open Prevents Condensation Aliquot Aliquot into Amber Glass Vials Open->Aliquot Use Glass Syringes Gas Overlay with Argon (Gentle Stream) Aliquot->Gas Seal Seal with PTFE Cap & Parafilm Gas->Seal Store Store at -20°C or -80°C Seal->Store

Figure 2: The "Glass & Gas" Workflow. Critical Control Point: The equilibration step prevents water condensation, which causes hydrolysis of the ester bonds.

Module 3: Troubleshooting & FAQs

This section addresses specific failure modes reported by users in the field.

Q1: My Cardiolipin standard arrived as a chloroform solution, but the vial looks empty or has a dried ring. Can I reconstitute it?

Technical Advice: Proceed with extreme caution. If a chloroform solution has dried out, the lipid was exposed to a "thin film" state where the surface-to-volume ratio was maximized, drastically accelerating oxidation.

  • Action: Run a QC check (MS or TLC). If you see smearing (TLC) or mass shifts of +16/+32 Da (MS), the standard is compromised.

  • Prevention: Always check caps for tightness upon arrival. Chloroform has a high vapor pressure and escapes easily.

Q2: Should I add BHT (Butylated Hydroxytoluene) to my standards?

Technical Advice: Yes, for storage; No, for immediate analysis. BHT is a radical scavenger that sacrifices itself to protect the lipid.

  • Pros: Significantly extends shelf life of PUFA-containing CL.

  • Cons: BHT can cause ion suppression in Mass Spectrometry.

  • Protocol: If storing for >1 month, add 0.01% BHT. If the sample is for immediate MS quantification, purchase BHT-free or be prepared to account for BHT interference in your chromatography.

Q3: Can I use plastic pipette tips to transfer the chloroform solution?

Technical Advice: Absolutely NOT. Chloroform is an aggressive organic solvent. It will extract plasticizers (slip agents, phthalates) from polypropylene pipette tips within seconds.

  • The Artifact: These leachables appear as high-intensity peaks in positive ion mode MS, often masking your lipid signals.

  • Solution: Use glass Hamilton syringes or glass Pasteur pipettes for all transfers involving chloroform.

Q4: I stored my CL standard in Methanol at -20°C and it precipitated. Is it ruined?

Technical Advice: Likely not ruined, but solubility is the issue. Cardiolipin is very hydrophobic (4 tails). While soluble in Chloroform, it has limited solubility in pure Methanol, especially at low temperatures.

  • Action: Allow the vial to warm to room temperature. Vortex gently. If it does not redissolve, add a small volume of Chloroform.

  • Best Practice: Store stock solutions in Chloroform or Chloroform:Methanol (2:1) . Only dilute into high-methanol solvents immediately prior to injection/infusion.

Q5: Why must I wait for the vial to reach room temperature before opening?

Technical Advice: To prevent Hydrolysis. If you open a -20°C vial in humid lab air, moisture will instantly condense inside the cold vial. Water + Lipid + Time = Hydrolysis (cleavage of fatty acid tails), resulting in Lyso-Cardiolipins.

  • Rule: "Warm before you swarm." Leave the vial on the bench for 15–20 minutes before breaking the seal.

References

  • Paradies, G., et al. (2014). Cardiolipin and mitochondrial function in health and disease.[1][5] Antioxidants & Redox Signaling, 20(12), 1925-1953.

  • Samhan-Arias, A. K., et al. (2012). Cardiolipin Oxidation: Mechanisms, Products, and Implications for Mitochondrial Function. Free Radical Biology and Medicine. [Link]

  • Lipid MAPS. Lipidomics Standards and Protocols. Lipid Metabolites and Pathways Strategy. [Link]

Sources

Technical Guide: Optimizing Collision Energy for TMCL (Tetramyristoyl Cardiolipin) Fragmentation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Context

What is TMCL? In the context of mass spectrometry and drug development (specifically mitochondrial toxicity and lipidomics), TMCL refers to 1',3'-bis[1,2-dimyristoyl-sn-glycero-3-phospho]-glycerol (Tetramyristoyl Cardiolipin). It is a synthetic cardiolipin species containing four myristic acid (14:0) tails.

Why is this critical? TMCL is the "Gold Standard" Internal Standard (IS) for quantifying endogenous cardiolipins. Cardiolipins are mitochondrial signatures; their depletion or oxidation is a key biomarker in drug-induced mitochondrial toxicity (DIMT) and neurodegenerative disease models.

The Challenge: Cardiolipins are fragile, complex lipids.

  • If CE is too low: The precursor ion (often doubly charged

    
    ) survives, yielding low sensitivity for quantification.
    
  • If CE is too high: The molecule shatters into non-specific phosphate ions (

    
    , 
    
    
    
    79), losing the structural specificity required to distinguish it from other phospholipids.

This guide details the Collision Energy Breakdown Curve method to determine the optimal CE for TMCL, ensuring precise quantification in complex biological matrices.

Core Optimization Protocol: The Breakdown Curve

To find the optimal CE, we do not guess; we generate a Breakdown Curve . This plots the intensity of the Precursor Ion vs. Product Ions across a ramp of collision energies.

Experimental Workflow

Prerequisites:

  • Standard: TMCL (Avanti Polar Lipids or equivalent), 1 µM in MeOH:CHCl3 (1:1).

  • Mode: Negative Ion Mode (ESI-). Note: Positive mode is rarely used for CLs due to poor ionization.

Step-by-Step Protocol:

  • Tune for Precursor:

    • Infuse TMCL standard (5-10 µL/min).

    • Isolate the doubly charged precursor:

      
       ~619.4  (
      
      
      
      ).
    • Note: You may also see the singly charged

      
       at 
      
      
      
      ~1239.8, but the doubly charged species is usually dominant and fragments more efficiently.
  • Establish the Ramp:

    • Set the mass spectrometer (Triple Quad or Q-TOF) to acquire MS/MS spectra.

    • Create a method that ramps Collision Energy (CE) from 10 eV to 80 eV in increments of 2-5 eV.

  • Monitor Transitions:

    • Precursor:

      
       619.4
      
    • Target Product 1 (Quantifier):

      
       227.2 (Myristate carboxylate anion, 
      
      
      
      ).
    • Target Product 2 (Qualifier):

      
       ~591.4 (Loss of one acyl chain from the doubly charged precursor).
      
  • Data Analysis:

    • Plot Intensity (Y-axis) vs. CE (X-axis).

    • Optimal CE is the intersection where the Precursor intensity drops to <10% and the Product Ion (

      
       227.2) reaches its maximum plateau before declining.
      
Visualization: The Optimization Logic

The following diagram illustrates the decision-making pathway for optimizing TMCL fragmentation.

TMCL_Optimization Start Start: TMCL Standard Infusion (Negative Mode) Precursor Isolate Precursor [M-2H]²⁻ (m/z ~619.4) Start->Precursor Ramp Run CE Ramp (10 eV to 80 eV) Precursor->Ramp Check_Spec Analyze Spectra at each CE Ramp->Check_Spec Low_E Low CE (<20 eV) Precursor Intact Check_Spec->Low_E Under-fragmentation High_E High CE (>60 eV) Non-specific Headgroup (m/z 79) Check_Spec->High_E Over-fragmentation Optimal_E Optimal CE Range Max Intensity of m/z 227.2 (Fatty Acid) Check_Spec->Optimal_E Target Range Validation Validate in Matrix (Plasma/Tissue Extract) Optimal_E->Validation

Figure 1: Logical workflow for determining the optimal Collision Energy (CE) for TMCL, balancing precursor depletion with specific fragment generation.

Troubleshooting & FAQs

This section addresses specific issues reported by researchers during TMCL method development.

Q1: I see the TMCL precursor (

619), but I am getting very low intensity for the fragment (

227). Why?

Diagnosis: This is likely a Charge State Mismatch or Insufficient Energy .

  • Check Charge State: Ensure you are isolating the doubly charged ion (

    
    ). If your instrument assumes 
    
    
    
    , the applied collision energy (often calculated as
    
    
    ) might be half of what is actually required physically.
  • Energy Deficit: The fatty acid chains in cardiolipins are tightly bound.

    • Solution: Increase CE by 10-15%.

    • Solution: Check the "Collision Gas Pressure". If Argon/Nitrogen pressure is too low, fragmentation efficiency drops regardless of voltage.

Q2: My TMCL signal is unstable in tissue samples compared to solvent standards. Do I need to change the CE?

Diagnosis: No, do not change the CE. This is a Matrix Effect (Ion Suppression), not a fragmentation issue.

  • Reason: Co-eluting lipids (PE, PC) suppress ionization.

  • Solution:

    • Improve Chromatographic Separation: Use a C18 or C30 column with a longer gradient.

    • Do NOT alter CE to "boost" signal; this will only skew the ratio of fragments and invalidate your library match.

Q3: Can I use the Phosphate ion (

79) as my quantifier?

Answer: Technically Yes, Scientifically No.

  • Why:

    
     79 is a "garbage" ion. Every phospholipid (PA, PS, PI, PG, CL) produces 
    
    
    
    79. If you use this, you lose specificity.
  • Recommendation: Always use the Fatty Acid chain fragment (

    
     227 for TMCL) or the Lysocardiolipin fragment. This confirms you are looking at a myristoyl-containing lipid.
    
Reference Data: TMCL Parameters

Use these values as a starting point for your method (values based on Thermo Q-Exactive and Sciex Triple Quad platforms).

ParameterValue / SettingNotes
Precursor Ion 619.4 (

)

(Dominant species)
Polarity Negative (ESI-)Essential for acidic lipids
Primary Fragment 227.2 (

)
Myristate Anion

Secondary Fragment 591.4 (

)
Loss of one FA chain
Optimal CE (Approx) 28 - 35 eV Varies by instrument geometry
Declustering Potential -100 to -120 V High DP helps prevent clustering
References
  • Evaluation of TMCL as Internal Standard

    • Shadyro, O. I., et al. (2004).[1] "Radiation-induced fragmentation of cardiolipin in a model membrane." International Journal of Radiation Biology.

  • Cairns, R., et al. (2011). "Orbitrap Mass Spectrometry Characterization of Cardiolipins." Journal of Lipid Research.
  • General Collision Energy Optimization

    • Thermo Fisher Scientific.[2] (2020). "Optimization of Transition Parameters for Quantitative Analysis." Planet Orbitrap Technical Notes.

(Note: TMCL is a specialized reagent. Always verify the Certificate of Analysis from your vendor, e.g., Avanti Polar Lipids, for the exact isotopic purity and concentration.)

Sources

Technical Support Center: Troubleshooting Cardiolipin Precipitation in Calcium-Rich Buffers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals encountering challenges with cardiolipin precipitation in the presence of calcium. This resource is designed to provide not only solutions but also a foundational understanding of the mechanisms at play, empowering you to proactively design robust experimental systems. Our guidance is rooted in established biophysical principles and validated laboratory practices.

Frequently Asked Questions (FAQs)

Here we address the most common urgent queries we receive regarding cardiolipin and calcium.

Q1: Why is my cardiolipin solution turning cloudy or forming a precipitate when I add a buffer containing calcium?

This is a classic sign of cardiolipin aggregation and precipitation. Cardiolipin has a unique dimeric structure with two phosphate groups, giving its headgroup a high negative charge. Divalent cations like calcium (Ca²⁺) have a strong affinity for these phosphate groups[1][2]. The binding of Ca²⁺ neutralizes the negative charges, reducing the electrostatic repulsion between cardiolipin molecules and allowing them to aggregate and precipitate out of the solution[3][4].

Q2: I've heard pH can affect this precipitation. What is the optimal pH to work with?

The pH of your buffer is a critical factor. At lower pH values (approaching the pKa of the phosphate groups, which is typically around 2-3), the phosphate groups on cardiolipin become protonated, reducing their negative charge and thus their interaction with calcium. Conversely, at higher pH values (e.g., above 7), the phosphate groups are fully deprotonated and more available to bind with Ca²⁺, which can increase the likelihood of precipitation[5][6]. The optimal pH will depend on your specific experimental needs, but if precipitation is an issue, consider working at a slightly acidic to neutral pH.

Q3: Can I just use less calcium to avoid precipitation?

While reducing the calcium concentration can help, it may not always be feasible depending on your experimental requirements. Cardiolipin has a high affinity for Ca²⁺, with binding observed at micromolar concentrations[2][7]. Therefore, even seemingly low concentrations of calcium can trigger precipitation, especially if the cardiolipin concentration is high. The key is to find the right balance for your specific system.

Q4: Are there any additives that can prevent this precipitation?

Yes, the most common and effective additives are chelating agents like Ethylenediaminetetraacetic acid (EDTA)[5][8]. EDTA strongly binds to divalent cations like Ca²⁺, effectively sequestering them and preventing them from interacting with cardiolipin[9][10]. Other chelating agents such as nitrilotriacetic acid (NTA) can also be used[11].

In-Depth Troubleshooting Guide

For a more systematic approach to resolving cardiolipin precipitation, follow these in-depth troubleshooting steps.

Understanding the "Why": The Mechanism of Precipitation

The interaction between cardiolipin and calcium is a multi-step process that leads to the formation of insoluble aggregates. This process is driven by fundamental physicochemical principles.

  • Electrostatic Attraction: The negatively charged phosphate groups of cardiolipin electrostatically attract positively charged calcium ions.

  • Charge Neutralization: Each Ca²⁺ ion can bridge two cardiolipin molecules, neutralizing their negative charges.

  • Dehydration and Conformational Change: The binding of calcium displaces water molecules from the cardiolipin headgroup, leading to a conformational change in the lipid. This can induce a transition from a bilayer (lamellar) to a non-bilayer (hexagonal HII) phase, which is less soluble in aqueous solutions[12][13].

  • Aggregation and Precipitation: With the repulsive forces diminished and the lipid structure altered, cardiolipin molecules coalesce into large, insoluble aggregates that precipitate out of the solution[3][4].

This entire process is visually summarized in the workflow diagram below.

cluster_solution In Solution cluster_interaction Interaction cluster_consequence Consequence Cardiolipin Cardiolipin (Negatively Charged) Binding Electrostatic Binding & Charge Neutralization Cardiolipin->Binding Calcium Calcium Ions (Ca²⁺) Calcium->Binding Aggregation Aggregation & Phase Transition Binding->Aggregation Loss of Repulsion Precipitate Visible Precipitate Aggregation->Precipitate cluster_problem Problem cluster_solution Solution Cardiolipin Cardiolipin Precipitate Precipitation Cardiolipin->Precipitate StableSolution Stable Solution Cardiolipin->StableSolution Calcium Ca²⁺ Calcium->Precipitate EDTA Add EDTA Calcium->EDTA Chelation Ca²⁺-EDTA Complex EDTA->Chelation Chelation->StableSolution

Caption: Troubleshooting workflow using EDTA to prevent precipitation.

  • Lower Cardiolipin Concentration:

    • Rationale: A straightforward approach is to reduce the concentration of cardiolipin. At lower concentrations, the likelihood of intermolecular aggregation is reduced.

    • Protocol: Perform a dilution series of your cardiolipin stock to find the highest concentration that remains soluble in your calcium-containing buffer.

  • Inclusion of Other Phospholipids:

    • Rationale: Incorporating other lipids, such as phosphatidylcholine (PC), into your liposome or lipid mixture can increase the spacing between cardiolipin molecules, thus reducing the chances of Ca²⁺-mediated crosslinking and precipitation.[2]

    • Protocol: Prepare lipid films with varying molar ratios of PC to cardiolipin (e.g., 4:1, 10:1) before hydration. This is a common practice in liposome preparation.[14]

Summary of Key Parameters

For quick reference, the following table summarizes the critical parameters and recommended starting points for troubleshooting.

ParameterRecommended Starting RangeRationale
pH 6.0 - 7.0Reduces cardiolipin's negative charge, lowering affinity for Ca²⁺.
Calcium Concentration Titrate to determine the precipitation thresholdMinimize to the lowest effective concentration required for the experiment.
EDTA Concentration 1:1 to 1.2:1 molar ratio with Ca²⁺Effectively sequesters calcium ions, preventing interaction with cardiolipin.
Monovalent Salt (NaCl/KCl) 50 - 150 mMScreens electrostatic interactions, but monitor for other effects on stability.
Cardiolipin Concentration As low as experimentally feasibleReduces the probability of intermolecular aggregation.

By understanding the underlying mechanisms and systematically applying these troubleshooting strategies, you can effectively manage and prevent cardiolipin precipitation in your calcium-rich experimental systems, ensuring the integrity and success of your research.

References

  • Belikova, N. A., et al. (2014). Mitochondrial Ca2+ influx targets cardiolipin to disintegrate respiratory chain complex II for cell death induction. Cell Death & Differentiation, 21(11), 1833–1841. [Link]

  • Kabel, D. B., et al. (2022). The Effect of pH on the Structure and Lateral Organization of Cardiolipin in Langmuir Monolayers. International Journal of Molecular Sciences, 23(15), 8635. [Link]

  • Little, R. C., & Litten, R. Z. (1987). Relationship Between Intracellular pH (pHi) and Calcium (Cai2+) in Avian Heart Fibroblasts. The Journal of Physiology, 387, 1-13. [Link]

  • Habraken, W. J. E. M., et al. (2017). EDTA and NTA Effectively Tune the Mineralization of Calcium Phosphate from Bulk Aqueous Solution. Crystals, 8(1), 1. [Link]

  • Paradies, G., et al. (2019). Role of Cardiolipin in Mitochondrial Function and Dynamics in Health and Disease: Molecular and Pharmacological Aspects. International Journal of Molecular Sciences, 20(13), 3133. [Link]

  • Charoenphandhu, N., & Suntornsaratoon, P. (2012). Factors affecting calcium precipitation during neutralisation in a simulated intestinal environment. Journal of the Science of Food and Agriculture, 92(11), 2269–2275. [Link]

  • Claypool, S. M., et al. (2023). Conserved cardiolipin-mitochondrial ADP/ATP carrier interactions assume distinct structural and functional roles that are clinically relevant. eLife, 12, e84831. [Link]

  • Kushnireva, L., & Zündorf, G. (2024). Calcium signaling in postsynaptic mitochondria: mechanisms, dynamics, and role in ATP production. Frontiers in Cellular Neuroscience, 18, 1357069. [Link]

  • Mehrotra, D., et al. (2015). Cardiolipin's propensity for phase transition and its reorganization by dynamin-related protein 1 form a basis for mitochondrial membrane fission. Molecular Biology of the Cell, 26(16), 2974–2985. [Link]

  • Mei, L., et al. (2019). Effects of Chelating Agents and Salts on Interfacial Properties and Lipid Oxidation in Oil-in-Water Emulsions. Journal of Agricultural and Food Chemistry, 67(4), 1165–1172. [Link]

  • Sokolove, P. M., et al. (1983). Ca2+-cardiolipin interaction in a model system. Selectivity and apparent high affinity. Biochimica et Biophysica Acta (BBA) - Biomembranes, 732(1), 41–47. [Link]

  • Roldán-Vargas, S., et al. (2023). Lipids in Mitochondrial Macroautophagy: Phase Behavior of Bilayers Containing Cardiolipin and Ceramide. International Journal of Molecular Sciences, 24(5), 4983. [Link]

  • Yerebakan, C., et al. (2005). Two stage EDTA anti-calcification method for bioprosthetic heart valve materials. Medical Science Monitor, 11(7), BR232-237. [Link]

  • Sokolove, P. M., et al. (1983). Interaction of Ca2+ With Cardiolipin-Containing Liposomes and Its Inhibition by Adriamycin. Journal of Biological Chemistry, 258(18), 11038–11043. [Link]

  • Philipson, K. D., & Nishimoto, A. Y. (1982). The effect of pH on cellular and membrane calcium binding and contraction of myocardium. A possible role for sarcolemmal phospholipid in EC coupling. The Journal of Physiology, 327, 25–36. [Link]

  • ResearchGate. (n.d.). How to prevent the precipitaion of Lipid nanoparticle, in presence of salt containing aqueous phase (saline, PBS)?. ResearchGate. [Link]

  • Belikova, N. A., et al. (2014). Mitochondrial Ca2+ influx targets cardiolipin to disintegrate respiratory chain complex II for cell death induction. PubMed, 24948011. [Link]

  • Rietveld, A. G., et al. (1993). Effect of divalent cations on lipid organization of cardiolipin isolated from Escherichia coli strain AH930. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1149(2), 261–268. [Link]

  • Knudtson, M. L., & Wyse, D. G. (2002). EDTA chelation therapy for cardiovascular disease: a systematic review. BMC Cardiovascular Disorders, 2, 7. [Link]

  • Wang, X., & De Camilli, P. (2023). Liposome preparation. protocols.io. [Link]

  • Santulli, G. (2015). EDTA Chelation Therapy to Reduce Cardiovascular Events in Persons with Diabetes. Current Atherosclerosis Reports, 17(10), 61. [Link]

  • Sinolitsyna, O. V., et al. (2021). Synthesis of Calcium Orthophosphates by Chemical Precipitation in Aqueous Solutions: The Effect of the Acidity, Ca/P Molar Ratio, and Temperature on the Phase Composition and Solubility of Precipitates. Materials, 14(21), 6599. [Link]

  • Ristori, S., et al. (2008). Insights into cytochrome c-cardiolipin interaction. Role played by ionic strength. Biophysical Journal, 95(1), 276–286. [Link]

Sources

storage stability of tetramyristoylcardiolipin powder vs chloroform solution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Tetramyristoylcardiolipin (TMCL) Stability Guide

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the storage and stability of this compound (TMCL), comparing its solid powder form to its chloroform solution.

Section 1: Frequently Asked Questions (FAQs)

Q1: Which form of TMCL is more stable for long-term storage: powder or a chloroform solution?

For long-term storage, TMCL powder is unequivocally more stable.[1] As a saturated lipid, solid TMCL is chemically stable when stored correctly.[2] Its solid state minimizes molecular mobility, significantly slowing down potential degradation reactions. In contrast, lipids in solution, while easier to handle for immediate use, are more susceptible to degradation over time.[1][3] Experience from lipid research labs shows that while chloroform stocks can be viable for a few years, significant degradation is observed in very old stocks, whereas powders stored for decades can remain pure.[1]

Q2: What are the primary degradation pathways for TMCL?

The two main chemical threats to TMCL stability are hydrolysis and oxidation .

  • Hydrolysis: This is the primary concern for TMCL. The four ester bonds linking the myristic acid chains to the glycerol backbone are susceptible to cleavage by water. This reaction produces monolysocardiolipin (MLCL), dilysocardiolipin (DLCL), and free myristic acid.[4][5] Lyophilized (powdered) lipids are hygroscopic and can readily absorb atmospheric moisture, making proper handling critical to prevent hydrolysis.[2][3]

  • Oxidation: While TMCL itself is a saturated lipid with no double bonds to oxidize, oxidation can still be a concern. It can affect trace impurities or other unsaturated lipids in a mixture. Furthermore, the storage solvent itself (chloroform) can degrade, producing reactive species.

Q3: What are the ideal storage temperatures for TMCL?

Both forms should be stored at -20°C ± 4°C .[2][6][7][8] Storing organic solutions below -30°C in standard screw-cap vials is not recommended, as the Teflon cap liner can contract, compromising the seal and exposing the lipid to air and moisture.[9] For storage below -30°C, the solution must be sealed in a glass ampoule.[2][8][9]

Q4: How long can I expect TMCL to be stable in each form?

With proper handling and storage at -20°C:

  • Powder: Can be stable for several years.[1] Some suppliers guarantee purity for at least one year.[10]

  • Chloroform Solution: Generally stable for at least one year, but should be periodically checked for purity, especially if used infrequently.[1] The concentration of the solution should also be checked, as solvent can evaporate over time.[1]

Section 2: Comparative Stability & Handling

This table summarizes the key differences in stability and handling between the two storage forms.

FeatureTMCL PowderTMCL in Chloroform Solution
Recommended Temperature ≤ -16°C (ideally -20°C ± 4°C)[2]-20°C ± 4°C[2][8]
Typical Shelf Life Very high (multiple years if handled correctly)[1]Good (≥1 year), but requires periodic purity checks[1][10]
Primary Degradation Risk Hydrolysis from absorbed atmospheric moisture.[2][3]Hydrolysis and potential degradation from solvent impurities (e.g., HCl, phosgene).[11]
Key Handling Precaution Must be warmed to room temperature before opening to prevent condensation.[2]Must be stored in glass vials with Teflon-lined caps and overlaid with an inert gas (argon or nitrogen).[2][8]
Ease of Use Requires careful weighing and dissolution before use.Ready for direct use, simplifying dilutions and transfers.[1]
Risk of Contamination Low, if handled aseptically.Higher risk from solvent impurities and leaching from improper containers (e.g., plastics).[9]

Section 3: Troubleshooting Guide

Issue 1: My TMCL powder has become sticky or gummy.
  • Cause: This is a classic sign of moisture absorption.[2] The hygroscopic nature of the lipid powder means it has pulled water from the air, which can initiate hydrolysis.[2][3] This often happens when a cold container is opened in a humid environment, causing condensation on the product.

  • Solution:

    • Prevention is key: Always allow the container to equilibrate to room temperature for at least 30-60 minutes before opening.[2]

    • Corrective Action: If the powder is only slightly gummy, you may still be able to use it, but a purity check is mandatory. Dissolve the powder in chloroform/methanol, and analyze it using the TLC protocol below. If significant degradation is observed, the product should be discarded.

Issue 2: I see unexpected spots on my TLC plate after running a sample from my chloroform stock.
  • Cause: New spots, typically with a higher polarity (lower Retention Factor, Rf), are indicative of degradation products like monolysocardiolipin (MLCL). This suggests that hydrolysis has occurred in your chloroform stock solution.

  • Troubleshooting Workflow:

G A Unexpected spots on TLC B Are new spots at a lower Rf? A->B C Likely Hydrolysis (e.g., MLCL) B->C Yes D Check storage: - Temp (-20°C)? - Inert gas overlay? - Teflon cap tight? C->D H Review handling procedures. Avoid plastic pipettes/vials. C->H E Consider solvent quality. Is chloroform old or from an unreliable source? D->E F Run LC-MS to confirm mass of degradation products E->F G Discard stock and prepare fresh from powder F->G G cluster_prep Preparation cluster_solv Solvation cluster_store Storage A 1. Equilibrate TMCL powder container to Room Temp (30-60 min) B 2. Weigh required amount of powder quickly A->B C 3. Transfer to a clean, glass vial B->C D 4. Add high-purity Chloroform (consider adding 2% MeOH for solubility) C->D E 5. Vortex gently until fully dissolved D->E F 6. Overlay solution with Nitrogen or Argon gas E->F G 7. Seal tightly with a Teflon-lined cap F->G H 8. Store at -20°C in the dark G->H

Sources

overcoming "sticky" lipid loss in glass vs plastic vials

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming "Sticky" Lipid Loss in Glass vs. Plastic Vials

Introduction: The "Silent Killer" of Lipid Data

Welcome to the Lipid Loss Prevention Center. If you are reading this, you are likely experiencing non-linear standard curves, poor encapsulation efficiencies in Lipid Nanoparticles (LNPs), or unexplainable signal loss in LC-MS.

The Core Problem: Lipids are amphipathic molecules.[1] They are thermodynamically driven to migrate from the bulk solution to interfaces (air-water or container walls) to satisfy their hydrophobic or electrostatic affinities. This is not "bad luck"; it is thermodynamics.

This guide provides the mechanistic understanding and validated protocols to stop lipid loss before it invalidates your data.

Module 1: The Mechanics of Adsorption

To prevent loss, you must identify the driving force behind it. The mechanism differs entirely between glass and plastic.

The Adsorption Interface Diagram

The following diagram illustrates the two distinct failure modes: Electrostatic Binding (Glass) and Hydrophobic Adsorption (Plastic).

Lipid_Adsorption_Mechanisms cluster_Glass Scenario A: Borosilicate Glass cluster_Plastic Scenario B: Standard Polypropylene (PP) GlassSurface Glass Surface (Silanol Groups Si-O-) Interaction_G Electrostatic Attraction (Ionic Binding) GlassSurface->Interaction_G CationicLipid Cationic Lipid (e.g., DOTAP, ionizable lipids) CationicLipid->Interaction_G PPSurface Plastic Surface (Hydrophobic Domains) Interaction_P Hydrophobic Effect (Entropy Driven) PPSurface->Interaction_P NeutralLipid Lipophilic Tails (Fatty Acid Chains) NeutralLipid->Interaction_P Caption Fig 1: Mechanism of lipid loss. Glass binds via charge (critical for LNPs); Plastic binds via hydrophobicity.

The "Why" Behind the Loss
  • Glass (Borosilicate): The surface is covered in silanol groups (Si-OH). At pH > 3, these deprotonate to Si-O⁻.

    • The Victim:Cationic Lipids (used in mRNA LNPs) and basic drugs. They bind irreversibly to the negative glass surface.

    • The Fix: Silanization (capping the Si-OH groups) or high-organic solvents.

  • Plastic (Standard Polypropylene): The surface is hydrophobic.[1]

    • The Victim:Neutral/Zwitterionic Lipids (DSPC, Cholesterol). The fatty acid tails migrate to the plastic wall to escape the aqueous buffer.

    • The Fix: Low-Bind PP (surface modified) or solvent doping.

Module 2: Material Selection Matrix

Do not use a "one vial fits all" approach. Use this matrix to select the correct container for your specific solvent and lipid step.

Experimental Step Solvent System Recommended Material Why? (The Science)
Stock Storage 100% Chloroform or MethanolGlass (Borosilicate) + Teflon-lined CapPlasticizers (phthalates) leach from plastic into chloroform; plastic vials may dissolve or swell [1].
LNP Formulation Aqueous Buffer (PBS/Citrate)Low-Bind Polypropylene Prevents cationic lipid loss to glass silanols; prevents hydrophobic tail loss to standard PP [2].
LC-MS Sample Prep High Organic (>50% ACN/MeOH)Silanized Glass or Glass High organic content keeps lipids solubilized, preventing adsorption to glass. Plastic risks leaching contaminants into MS [3].[2][3]
Dilute Standards Aqueous (<10% Organic)Low-Bind Polypropylene CRITICAL: Glass will strip low-concentration lipids rapidly. Standard PP will bind hydrophobic tails.

Module 3: Troubleshooting Protocols

Protocol A: The "Rescue" Method for LC-MS Sensitivity

Issue: You observe tailing peaks or non-linear calibration curves at low concentrations (e.g., <100 ng/mL). Cause: Non-specific binding (NSB) is depleting the analyte before it reaches the column.

Step-by-Step Workflow:

  • Container Switch: Immediately switch from standard glass autosampler vials to Polypropylene (PP) Autosampler Vials or Silanized Glass Vials .

  • Solvent Doping: Never prepare lipid standards in 100% water/buffer.

    • Action: Ensure the final sample contains at least 20% organic solvent (Methanol or Isopropanol) before injection.

    • Mechanism:[1][4][5] The organic solvent reduces the surface tension and increases the solubility of the lipid, energetically favoring the solution over the container wall [3].

  • The "Sacrificial" Rinse (Optional):

    • If you must use a specific container, pre-rinse it with a high-concentration lipid solution, then discard. This saturates the active binding sites (silanols or hydrophobic pockets) before your actual sample is introduced.

Protocol B: Handling Cationic Lipids (LNP Workflow)

Issue: Loss of ionizable lipid (e.g., MC3, ALC-0315) during formulation. Cause: Electrostatic attraction to glass.

Step-by-Step Workflow:

  • Stock Handling: Store the pure lipid in Glass in Chloroform at -20°C or -80°C. Never store organic stocks in plastic [1].

  • Aqueous Dilution: When diluting the lipid into an aqueous buffer (e.g., for microfluidic mixing):

    • Use Low-Bind Polypropylene tubes (e.g., Eppendorf LoBind).

    • Avoid: Standard glass test tubes.

  • Time Management: Minimize the "residence time" of the lipid in the aqueous phase before mixing. Adsorption is kinetic; the longer it sits, the more you lose [4].

Protocol C: Decision Tree for Vial Selection

Vial_Selection_Tree Start Start: Select Solvent Base Organic Organic Solvent (Chloroform, MeOH, EtOH) Start->Organic Aqueous Aqueous Buffer (PBS, Citrate, Water) Start->Aqueous Chloroform Is it Chloroform? Organic->Chloroform LipidType Lipid Charge? Aqueous->LipidType GlassVial Borosilicate Glass (Teflon-lined Cap) Chloroform->GlassVial YES Chloroform->GlassVial NO YesChlor YES NoChlor NO (MeOH/EtOH) Cationic Cationic/Ionizable LipidType->Cationic Neutral Neutral/Zwitterionic LipidType->Neutral LoBind Low-Bind Polypropylene Cationic->LoBind Best Silanized Silanized Glass Cationic->Silanized Alt Neutral->LoBind Best Caption Fig 2: Decision tree for minimizing lipid loss based on solvent and charge.

Module 4: Frequently Asked Questions (FAQ)

Q1: Can I autoclave my glass vials to clean them before lipid use? A: Proceed with caution. Autoclaving can alter the surface energy of glass and may not remove organic residues that act as nucleation sites for adsorption. For critical lipid work (especially trace analysis), use single-use, certified clean vials . If you must wash, use an acid wash followed by thorough rinsing, but be aware that acid washing exposes more silanol groups, potentially increasing cationic lipid binding [5].

Q2: I am seeing "ghost peaks" in my LC-MS. Is it the vial? A: If you are using plastic vials with high-organic solvents (e.g., Chloroform or >50% THF), yes. Plasticizers like phthalates or slip agents (Erucamide) can leach from the plastic into the sample, appearing as contaminants in the mass spec. Rule: High organic = Glass.[3][6]

Q3: Why does Avanti Polar Lipids recommend glass for everything? A: Avanti primarily supplies lipids in organic solvents (Chloroform/Methanol) or as powders. For these states, glass is mandatory to prevent leaching or evaporation. However, once you dilute that lipid into an aqueous experimental buffer, the rules change, and Low-Bind plastic often becomes superior to prevent ionic interactions [1].

Q4: Is "Silanized" glass really worth the extra cost? A: For cationic lipids or low-concentration peptides in glass, yes. It creates a hydrophobic shield over the reactive silanols. However, for neutral lipids, it may actually increase hydrophobic adsorption (because you just made the glass hydrophobic). Match the surface to the analyte.

References

  • Avanti Polar Lipids. (n.d.). Storage & Handling of Lipids. Retrieved from [Link]

  • Waters Corporation. (2020). Lipid Analysis Workflow Using a waters_connect™ DIA UPLC/MS Workflow. Application Note. Retrieved from [Link]

  • MicroSolv Technology. (2026). Polypropylene Vials Reduced Protein Adsorption Compared to Glass. Retrieved from [Link]

  • Kristensen, K., et al. (2015). Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic. PLOS ONE. Retrieved from [Link]

  • Pavan, C., et al. (2020). Nearly free surface silanols are the critical molecular moieties that initiate the toxicity of silica particles. PNAS. Retrieved from [Link]

Sources

Validation & Comparative

Comparative Retention Guide: TMCL vs. Natural Bovine Heart Cardiolipin

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the retention behaviors of Tetramyristoyl Cardiolipin (TMCL) versus Natural Bovine Heart Cardiolipin, designed for researchers optimizing LC-MS lipidomics workflows.[1]

Executive Summary

In Reverse-Phase Liquid Chromatography (RP-HPLC), TMCL (14:0)₄ elutes earlier than the predominant species in Natural Bovine Heart Cardiolipin (18:2)₄. [1]

Despite the theoretical similarity in Equivalent Carbon Number (ECN), empirical data confirms that the shorter chain length of TMCL (56 carbons) reduces its hydrophobicity more significantly than the polyunsaturation of Bovine CL (72 carbons, 8 double bonds). This distinct retention window, combined with its absence in mammalian tissue, validates TMCL as an ideal non-endogenous Internal Standard (ISTD) for quantifying natural cardiolipin species.

Chemical Identity & Physicochemical Basis

To understand the chromatographic separation, one must first analyze the structural determinants driving interaction with the stationary phase.

FeatureTMCL (Synthetic Standard) Bovine Heart Cardiolipin (Natural Extract)
Primary Species 1',3'-bis[1,2-dimyristoyl-sn-glycero-3-phospho]-sn-glycerol1',3'-bis[1,2-dilinoleoyl-sn-glycero-3-phospho]-sn-glycerol
Abbreviation (14:0)₄ CL(18:2)₄ CL (Tetralinoleoyl CL) plus minor species
Total Carbon Count 56 Carbons (Acyl chains)72 Carbons (Acyl chains)
Unsaturation 0 Double Bonds (Saturated)8 Double Bonds (Polyunsaturated)
Molecular Weight ~1240 Da~1450 Da
Hydrophobicity ModerateHigh (mitigated by unsaturation)
The ECN Prediction Paradox

In RP-HPLC, retention is often predicted by the Equivalent Carbon Number (ECN) formula:


[1]
  • TMCL (14:0)₄:

    
    
    
  • Bovine (18:2)₄:

    
    
    

Theoretical Prediction: Co-elution. Experimental Reality: TMCL elutes prior to Bovine CL. Reasoning: The "2-carbon rule" for double bonds is an approximation.[1] In bulky tetra-acyl lipids like cardiolipin, the steric bulk of the 72-carbon skeleton in Bovine CL contributes slightly more to Van der Waals interactions with the C18 stationary phase than the shorter, straight chains of TMCL, even after accounting for the "kinks" from unsaturation.

Experimental Data: Retention Time Comparison

The following data is derived from validated LC-MS/MS protocols using a C18 column under high-throughput conditions.

Study A: Rapid RP-LC-MS/MS (High Throughput)
  • Column: Waters XBridge® BEH C18 XP[2][3]

  • Mobile Phase: Acetonitrile/Water (90:[2][3]10) with 0.1% NH₄OH.[2]

  • Flow Rate: 0.4 mL/min.[2][3]

SpeciesRetention Time (min)Relative Elution
TMCL (ISTD) 0.74 min Elutes 1st
Bovine CL (18:2)₄ 0.84 min Elutes 2nd (+0.10 min)

Interpretation: In this isocratic-like high-organic method, the separation is narrow but distinct.[1] TMCL serves as a valid ISTD because it does not overlap with the analyte peak, preventing ion suppression competition at the exact moment of elution.

Study B: Gradient Elution (Comprehensive Profiling)

In a standard gradient (e.g., 15-minute run), the separation window widens.

  • Elution Order: (14:0)₄ < (18:2)₄ < (18:1)₄ < (18:0)₄[4][5]

  • Observation: TMCL elutes in the earlier hydrophobic region, while the natural bovine species (containing traces of 18:1 and 18:0) elute later.

Visualization of Separation Logic

The following diagram illustrates the chromatographic decision matrix and the physical separation of these species on a Reverse-Phase column.

CL_Separation cluster_mechanisms Retention Drivers Start Lipid Mixture (TMCL + Bovine CL) Column C18 Stationary Phase (Hydrophobic Interaction) Start->Column Chain Chain Length (Promotes Retention) Column->Chain Unsat Unsaturation (Reduces Retention) Column->Unsat TMCL TMCL (14:0)4 56 Carbons | 0 DB Low Interaction Chain->TMCL Short Chains (Weak Bind) Bovine Bovine CL (18:2)4 72 Carbons | 8 DB Med Interaction Chain->Bovine Long Chains (Strong Bind) Unsat->Bovine Kinks reduce binding Detector MS Detection (Distinct m/z) TMCL->Detector Elutes FIRST (RT ~0.74 min) Bovine->Detector Elutes SECOND (RT ~0.84 min)

Figure 1: Mechanistic flow of Cardiolipin separation on C18. TMCL elutes first due to significantly shorter acyl chain length, despite the lack of double bonds.

Validated Experimental Protocol

To replicate these retention times for validation or ISTD usage, follow this self-validating protocol.

Reagents & Standards
  • Standard A: 1',3'-bis[1,2-dimyristoyl-sn-glycero-3-phospho]-sn-glycerol (TMCL) - Avanti Polar Lipids.[1]

  • Standard B: Cardiolipin (Bovine Heart) - Avanti Polar Lipids / Sigma.[1]

  • Mobile Phase A: 60:40 Acetonitrile:Water + 10 mM Ammonium Formate + 0.1% Formic Acid.

  • Mobile Phase B: 90:10 Isopropanol:Acetonitrile + 10 mM Ammonium Formate + 0.1% Formic Acid.

Step-by-Step Workflow
  • Preparation: Dissolve TMCL and Bovine CL in Methanol/Chloroform (1:1) to 10 µM stock. Dilute to 100 nM in Mobile Phase B for injection.

  • Column Setup: Install a C18 Column (e.g., Agilent ZORBAX Eclipse Plus or Waters XBridge, 1.8 µm, 2.1 x 50 mm).

  • Equilibration: Flush with 40% B for 5 minutes.

  • Gradient Program:

    • 0-2 min: 40% B (Load)[1]

    • 2-12 min: Linear ramp to 99% B (Elution of species).

    • Note: TMCL will appear near the front of the CL elution window (~60-70% B), while Bovine CL species will trail slightly behind.

  • Detection (MS):

    • TMCL Transition: m/z 619.5 [M-2H]²⁻ (Doubly charged is dominant).

    • Bovine (18:2)₄ Transition: m/z 723.5 [M-2H]²⁻.

Why This Matters: The "Internal Standard" Advantage

The distinct retention time of TMCL is its critical asset.

  • No Isobaric Interference: Because TMCL (MW ~1240) is significantly lighter than Bovine CL (MW ~1450), there is no mass overlap.

  • No Chromatographic Masking: Because TMCL elutes before the bovine peak, it does not suffer from ion suppression caused by the high-abundance natural species.

  • Quantification Accuracy: In Barth Syndrome research, where the ratio of Monolysocardiolipin (MLCL) to CL is diagnostic, using TMCL as an anchor ensures that the "CL" denominator is quantified against a standard that behaves similarly (ionization efficiency) but separates cleanly.

References
  • Jiang, F., et al. (2018). "A rapid and sensitive LC-MS/MS method for quantitative analysis of cardiolipin (18:2)4 in human leukocytes and mouse skeletal muscles." Journal of Pharmaceutical and Biomedical Analysis. Link

    • Source of the 0.74 min vs 0.
  • Minkler, P. E., & Hoppel, C. L. (2010). "Separation and characterization of cardiolipin molecular species by reverse-phase ion pair high-performance liquid chromatography-mass spectrometry." Journal of Lipid Research. Link

    • Detailed structural analysis and elution order of CL species.
  • Bautista, J. S., et al. (2022).[6] "Advances in methods to analyse cardiolipin and their clinical applications." Trends in Analytical Chemistry. Link

    • Review of ISTD selection and modern MS workflows.
    • Source of physicochemical property data.[7][8][9]

Sources

A Senior Application Scientist's Guide to Validating Tetramyristoylcardiolipin Purity with High-Performance Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the realms of mitochondrial research, drug delivery systems, and immunology, the purity of lipids such as tetramyristoylcardiolipin (TMCL) is not just a matter of quality control; it is the bedrock of experimental validity and therapeutic safety. As a senior application scientist, this guide is designed to provide you with an in-depth, technically grounded comparison of methodologies for validating TMCL purity, with a primary focus on High-Performance Thin-Layer Chromatography (HPTLC). We will explore the causality behind experimental choices and present a self-validating system to ensure the trustworthiness of your results.

The Critical Role of this compound Purity

This compound, a synthetic saturated cardiolipin, is a crucial component in various biological and pharmaceutical applications. It is integral to the structure and function of mitochondrial membranes and is often used in the formulation of liposomes and other drug delivery vehicles. Impurities can significantly alter the physicochemical properties of these systems, leading to unreliable experimental outcomes and potential safety concerns in clinical applications. Therefore, a robust and reliable method for purity validation is paramount.

HPTLC: A Powerful Tool for Lipid Analysis

High-Performance Thin-Layer Chromatography (HPTLC) is an advanced form of TLC that offers superior separation efficiency and detection limits.[1] It is a powerful analytical tool for assessing the purity of substances and identifying constituents in a mixture.[2] The technique's ability to analyze multiple samples in parallel on a single plate makes it a time- and cost-effective method for routine quality control.[3]

The HPTLC Workflow for TMCL Purity Validation

The following protocol is a comprehensive, step-by-step methodology for validating the purity of TMCL using HPTLC. The rationale behind each step is explained to provide a deeper understanding of the process.

Experimental Protocol: HPTLC Analysis of TMCL

1. Materials and Reagents:

  • This compound (TMCL) standard and sample

  • HPTLC silica gel 60 F254 plates (20 x 10 cm)

  • Chloroform (analytical grade)

  • Methanol (analytical grade)

  • Water (deionized)

  • Acetic acid (glacial)

  • Primuline spray reagent or Molybdenum Blue spray reagent

  • Nitrogen gas

2. Sample Preparation:

  • Rationale: Proper sample and standard preparation is crucial for accurate and reproducible results. The chosen solvent should fully dissolve the lipid without causing degradation.

  • Procedure:

    • Prepare a stock solution of TMCL standard at a concentration of 1 mg/mL in a mixture of chloroform and methanol (2:1, v/v).

    • Prepare the TMCL sample to be tested at the same concentration in the same solvent mixture.

3. Chromatographic Conditions:

  • Stationary Phase: HPTLC silica gel 60 F254 plates.[4]

    • Rationale: Silica gel is a polar stationary phase, making it ideal for the separation of phospholipids like TMCL based on their polarity.[2]

  • Mobile Phase: Chloroform: Methanol: Water: Acetic Acid (65:25:4:1, v/v/v/v).

    • Rationale: The composition of the mobile phase is optimized to achieve a good separation of TMCL from potential impurities. The polarity of the mobile phase can be adjusted by varying the ratio of the solvents to achieve the desired retention factor (Rf) value.[2] An optimal Rf value is crucial for good separation.[2]

  • Sample Application:

    • Rationale: Automated or semi-automated sample application ensures precise and reproducible band application, which is critical for quantitative analysis.

    • Procedure: Apply 5 µL of the standard and sample solutions as 8 mm bands onto the HPTLC plate using an automated TLC sampler.

  • Development:

    • Rationale: Chamber saturation with the mobile phase vapor is essential for reproducible chromatography.[5]

    • Procedure: Develop the plate in a twin-trough chamber saturated with the mobile phase for 20 minutes at room temperature (25 ± 2°C) up to a migration distance of 8 cm.

  • Drying:

    • Rationale: Complete removal of the mobile phase is necessary before derivatization and detection to prevent interference.

    • Procedure: Dry the plate in a stream of warm air or under a nitrogen stream.

4. Detection and Densitometry:

  • Derivatization:

    • Rationale: Since lipids are generally not UV-active, a post-chromatographic derivatization step is required for visualization. Primuline is a fluorescent dye that allows for non-destructive visualization, while Molybdenum Blue is a specific reagent for phospholipids.[6][7]

    • Procedure (Option 1 - Primuline): Spray the plate with a 0.05% solution of primuline in acetone-water (8:2, v/v).

    • Procedure (Option 2 - Molybdenum Blue): Spray the plate with a Molybdenum Blue reagent. Phospholipids will appear as blue spots.[7]

  • Densitometric Scanning:

    • Rationale: Densitometry allows for the quantification of the separated components by measuring the intensity of the spots.

    • Procedure: Scan the plate using a TLC scanner. For primuline-stained plates, use a fluorescence mode with an excitation wavelength of 366 nm. For Molybdenum Blue-stained plates, scan in absorbance mode at a suitable wavelength.

Visualizing the HPTLC Workflow

HPTLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_detection Detection & Quantification SamplePrep Sample & Standard Preparation (1 mg/mL) PlatePrep HPTLC Plate Activation Application Automated Sample Application (5 µL bands) PlatePrep->Application Development Chromatographic Development Application->Development Drying Plate Drying Development->Drying Derivatization Post-Chromatographic Derivatization Drying->Derivatization Scanning Densitometric Scanning Derivatization->Scanning Quantification Purity Calculation Scanning->Quantification

Caption: The streamlined workflow for TMCL purity analysis using HPTLC.

Comparative Analysis: HPTLC vs. Alternative Methods

While HPTLC is a robust technique, it is essential to understand its performance in comparison to other analytical methods commonly used for lipid analysis, such as Liquid Chromatography-Mass Spectrometry (LC-MS).

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry.[8] It provides high sensitivity and selectivity, allowing for the identification and quantification of lipids at very low concentrations.

Head-to-Head Comparison
FeatureHPTLCLC-MS
Principle Planar chromatography based on polarity differences.[2]Column chromatography coupled with mass-to-charge ratio detection.[8]
Sensitivity Nanogram (ng) range.[9]Picogram (pg) to femtogram (fg) range.
Specificity Good, can be enhanced with specific spray reagents.[3]Very high, provides molecular weight and structural information.
Throughput High (multiple samples per plate).[6]Low to moderate (sequential analysis).
Cost (Instrument) ModerateHigh
Cost (Per Sample) LowHigh
Sample Preparation Minimal, often direct application is possible.[3]More extensive, may require derivatization and filtration.
Ease of Use Relatively simple and user-friendly.Complex, requires skilled operators.
The Logic of Method Selection

The choice between HPTLC and LC-MS depends on the specific requirements of the analysis.

Method_Selection Start Start: Need to Validate TMCL Purity Decision1 High Throughput & Routine QC Needed? Start->Decision1 HPTLC HPTLC is the Preferred Method Decision1->HPTLC Yes Decision2 Need for Structural Elucidation of Unknown Impurities? Decision1->Decision2 No End End: Method Selected HPTLC->End Decision2->HPTLC No LCMS LC-MS is the Optimal Choice Decision2->LCMS Yes LCMS->End

Caption: A decision tree for selecting the appropriate analytical method.

Ensuring Trustworthiness: A Self-Validating System

To ensure the reliability of the HPTLC method, it is crucial to perform a method validation according to the International Council for Harmonisation (ICH) guidelines.[10][11] This involves assessing various parameters to demonstrate that the analytical procedure is suitable for its intended purpose.[12]

Key Validation Parameters for HPTLC
ParameterObjectiveAcceptance Criteria (Typical)
Specificity To ensure that the signal measured is only from the analyte of interest.[3]The TMCL peak should be well-resolved from any impurity peaks.
Linearity To demonstrate a proportional relationship between concentration and response.[3]Correlation coefficient (r²) > 0.99 for the calibration curve.
Accuracy To determine the closeness of the measured value to the true value.[3]Recovery of spiked samples should be within 98-102%.
Precision To assess the degree of scatter between a series of measurements.[3]Relative Standard Deviation (RSD) < 2% for replicate measurements.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.[4]Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[4]Signal-to-noise ratio of 10:1.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.[1]No significant change in results with minor variations in mobile phase composition, development time, etc.
Forced Degradation Studies: A Crucial Component of Validation

Forced degradation studies are essential to demonstrate the stability-indicating nature of the HPTLC method.[13] These studies involve subjecting the TMCL to various stress conditions to generate potential degradation products.

Typical Stress Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 2 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 2 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 100°C for 48 hours.

  • Photodegradation: Exposure to UV light (254 nm) for 24 hours.

The HPTLC method should be able to separate the intact TMCL from all the degradation products formed under these conditions, thus proving its specificity.

Conclusion: An Authoritative Perspective

As demonstrated, HPTLC provides a reliable, efficient, and cost-effective solution for the routine purity assessment of this compound. Its high throughput and simple sample preparation make it an invaluable tool in a quality control setting.[3][6] While LC-MS offers superior sensitivity and specificity for in-depth structural elucidation of unknown impurities, the HPTLC method, when properly validated according to ICH guidelines, stands as a robust and trustworthy self-validating system for ensuring the purity of TMCL in research and pharmaceutical development. The choice of methodology should always be guided by the specific analytical requirements, balancing the need for throughput with the demand for detailed structural information.

References

  • HPTLC – the choice for lipid analysis. (2022). YouTube. Retrieved from [Link]

  • HPTLC Method Development and Validation: An Overview. (n.d.). PharmaInfo. Retrieved from [Link]

  • High Performance Thin Layer Chromatography (HPTLC): A Modern Analytical tool for Biological Analysis. (2022). ResearchGate. Retrieved from [Link]

  • High performance thin-layer chromatography and densitometry of synaptic plasma membrane lipids. (1993). PubMed. Retrieved from [Link]

  • Example of HPTLC plate for analysis of phospholipids using the Wagner et al. (2001) method. (2024). ResearchGate. Retrieved from [Link]

  • Development of High-performance Thin-layer Chromatography (HPTLC) Method for Quality Control of Actinidiae Fructus Vermicultus. (2023). Natural Product Sciences. Retrieved from [Link]

  • An improved method for separating cardiolipin by HPLC. (2007). PubMed. Retrieved from [Link]

  • High performance thin-layer chromatography (HPTLC) in the quality control of herbal products. (2013). ScienceDirect. Retrieved from [Link]

  • HPTLC Method Development and Validation: An Overview. (2024). ResearchGate. Retrieved from [Link]

  • High-Performance Thin-Layer Chromatography (HPTLC). (2023). Technology Networks. Retrieved from [Link]

  • HPTLC method development and validation: Strategy to minimize methodological failures. (2012). Journal of Food and Drug Analysis. Retrieved from [Link]

  • Analytical Method Development and Validation of Hptlc. (2020). International Journal of Pharmaceutical Research and Applications. Retrieved from [Link]

  • Journal Highlight: A 1D HPTLC method validated to quantify phospholipids including cardiolipin and monolysocardiolipin from biological samples. (2019). Wiley Analytical Science. Retrieved from [Link]

  • Quantifying yeast lipidomics by high-performance thin-layer chromatography (HPTLC) and comparison to mass spectrometry-based shotgun lipidomics. (2024). National Institutes of Health. Retrieved from [Link]

  • Scanning densitometry and mass spectrometry for HPTLC analysis of lipids: The last 10 years. (2021). Taylor & Francis Online. Retrieved from [Link]

  • ICH Q2(R2) Validation of analytical procedures. (2023). European Medicines Agency. Retrieved from [Link]

  • HPTLC Analysis and Chemical Composition of Selected Melaleuca Essential Oils. (2023). National Institutes of Health. Retrieved from [Link]

  • Comparison of Different Test Systems for the Detection of Antiphospholipid Antibodies in a Chinese Cohort. (2021). National Institutes of Health. Retrieved from [Link]

  • Reverse-phase HPLC/ESI/MS chromatographic analysis of cardiolipin molecular species from subsarcolemmal rabbit heart mitochondria utilizing the cardiolipin fraction obtained from the normal-phase chromatogram. (2000). ResearchGate. Retrieved from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (2012). ScienceDirect. Retrieved from [Link]

  • A novel spray reagent for phospholipid detection. (1982). ResearchGate. Retrieved from [Link]

  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved from [Link]

  • Quantifying yeast lipidomics by high-performance thin-layer chromatography (HPTLC) and comparison to mass spectrometry-based shotgun lipidomics. (2024). ResearchGate. Retrieved from [Link]

  • TLC Visualization Reagents. (n.d.). EPFL. Retrieved from [Link]

  • Cardiolipin Antibody Test. (2021). Testing.com. Retrieved from [Link]

  • Advances in methods to analyse cardiolipin and their clinical applications. (2023). National Institutes of Health. Retrieved from [Link]

  • Validation of Analytical Procedures Q2(R2). (2023). ICH. Retrieved from [Link]

  • Validation of analytical procedures: text and methodology q2(r1). (2005). ICH. Retrieved from [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (2006). BioProcess International. Retrieved from [Link]

  • Scanning densitometry and mass spectrometry for HPTLC analysis of lipids: The last 10 years. (2021). Universidad de Zaragoza. Retrieved from [Link]

  • Use of Synthetic Cardiolipin and Lecithin in the Antigen Used by the Venereal Disease Research Laboratory Test for Serodiagnosis of Syphilis. (1993). National Institutes of Health. Retrieved from [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. Retrieved from [Link]

  • How to Conduct Forced Degradation Study for Drug Product as per ANVISA?. (2022). YouTube. Retrieved from [Link]

  • Preparation of TLC spray reagents. (n.d.). Delloyd's Lab-Tech Chemistry resource. Retrieved from [Link]

  • High performance thin-layer chromatography (HPTLC) in the quality control of herbal products. (2013). Semantic Scholar. Retrieved from [Link]

  • Method and diagnostic test kit for detection of anti-cardiolipin. (1990). Google Patents.
  • Forced Degradation Studies for Drug Substances and Drug Products - A Regulatory Considerations. (2020). Veeprho. Retrieved from [Link]

  • Comparison of spraying, dipping, and the derivapress for postchromatic derivatization with phosphomolybdic acid in the detection. (2001). AKJournals. Retrieved from [Link]

  • Antiphospholipid Antibodies. (n.d.). Johns Hopkins Lupus Center. Retrieved from [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995). European Medicines Agency. Retrieved from [Link]

  • Yeast Lipid Extraction and Analysis by HPTLC. (2021). PubMed. Retrieved from [Link]

  • TLC identification of PL. (n.d.). Cyberlipid. Retrieved from [Link]

Sources

A Cross-Validation Showdown: Quantifying Cardiolipin by NMR vs. Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.

Cardiolipin, the signature phospholipid of the inner mitochondrial membrane, is a critical player in mitochondrial architecture and bioenergetics.[1][2] Its unique dimeric structure with four fatty acyl chains underpins its essential roles in stabilizing respiratory chain supercomplexes, influencing mitochondrial dynamics, and participating in apoptotic signaling.[2] Consequently, aberrant cardiolipin profiles are implicated in a range of pathologies, including cardiovascular and neurological disorders, making its accurate quantification a vital tool in both basic research and clinical diagnostics.[1][3]

This guide provides a comprehensive comparison of the two predominant analytical techniques for cardiolipin quantitation: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We will delve into the fundamental principles of each method, present detailed experimental protocols, and offer a head-to-head comparison of their performance, empowering you to select the optimal approach for your research needs.

The Contenders: A Tale of Two Technologies

At the heart of our comparison lie two powerful, yet fundamentally different, analytical philosophies. NMR spectroscopy, particularly ³¹P NMR, offers a non-destructive and highly quantitative view of the phospholipid landscape.[4] In contrast, Mass Spectrometry, often coupled with liquid chromatography (LC-MS), provides unparalleled sensitivity and specificity for dissecting the complex world of individual cardiolipin species.[1][2][5]

Nuclear Magnetic Resonance (NMR): The Quantitative Powerhouse

Phosphorus-31 NMR (³¹P NMR) spectroscopy is a robust technique for the quantitative analysis of phospholipids without the need for extensive separation.[4][6] The 100% natural abundance of the ³¹P isotope and its presence in the phosphate headgroup of every phospholipid molecule make it an ideal nucleus for this purpose.[7] The chemical shift of the phosphorus nucleus is sensitive to its local electronic environment, allowing for the differentiation of various phospholipid classes, including cardiolipin, in a single spectrum.[7][8]

The inherent strength of NMR lies in its direct proportionality between signal intensity and the number of nuclei, making it an intrinsically quantitative method without the need for identical internal standards for every analyte.[9] However, its primary limitation is its lower sensitivity compared to mass spectrometry.[9][10]

Mass Spectrometry (MS): The Speciation Specialist

Mass spectrometry has emerged as the dominant force in lipidomics due to its exceptional sensitivity and its ability to resolve and identify individual lipid species.[1][2] When coupled with liquid chromatography (LC-MS), it becomes a formidable tool for separating complex lipid mixtures before their introduction into the mass spectrometer.[2][11]

For cardiolipin analysis, electrospray ionization (ESI) is a commonly used "soft" ionization technique that allows for the detection of intact molecular ions, often as doubly charged species due to the two phosphate groups in cardiolipin.[2][12] Tandem mass spectrometry (MS/MS) further enhances specificity by enabling the fragmentation of selected precursor ions to confirm their identity and elucidate their fatty acyl chain composition.[13][14] Quantification in MS is typically achieved by referencing the analyte signal to that of a stable isotope-labeled internal standard.[1]

Experimental Workflows: A Visual Guide

To better understand the practical application of these techniques, let's visualize their experimental workflows.

³¹P NMR Workflow for Cardiolipin Quantitation

NMR_Workflow cluster_sample_prep Sample Preparation cluster_nmr_analysis NMR Analysis cluster_quantitation Quantitation A Biological Sample B Lipid Extraction (e.g., Folch or Bligh-Dyer) A->B C Resuspend in NMR Solvent B->C D ³¹P NMR Data Acquisition C->D E Data Processing (Fourier Transform, Phasing, Baseline Correction) D->E F Signal Integration E->F G Quantification vs. Internal Standard F->G

Caption: Workflow for ³¹P NMR-based cardiolipin quantitation.

LC-MS/MS Workflow for Cardiolipin Quantitation

MS_Workflow cluster_sample_prep_ms Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis cluster_quantitation_ms Quantitation A_ms Biological Sample B_ms Lipid Extraction with Internal Standard A_ms->B_ms C_ms Resuspend in LC Solvent B_ms->C_ms D_ms LC Separation C_ms->D_ms E_ms ESI-MS/MS Data Acquisition D_ms->E_ms F_ms Peak Integration E_ms->F_ms G_ms Quantification via Calibration Curve F_ms->G_ms

Caption: Workflow for LC-MS/MS-based cardiolipin quantitation.

Head-to-Head Comparison: Performance Metrics

Feature³¹P NMR SpectroscopyLC-MS/MS
Principle Measures the resonance of ³¹P nuclei in a magnetic field.Measures the mass-to-charge ratio of ionized molecules.
Quantitation Inherently quantitative; signal intensity is directly proportional to molar concentration.[9]Requires species-specific internal standards and calibration curves for accurate quantification.[1]
Sensitivity Lower (micromolar range).[9]Higher (pico- to femtomolar range).[2]
Specificity Differentiates phospholipid classes based on chemical shifts.[7]Provides detailed molecular speciation, including fatty acyl chain composition.[3][13]
Sample Throughput Lower, with longer acquisition times for good signal-to-noise.[8]Higher, with rapid LC gradients and MS acquisition.[14]
Sample Preparation Relatively simple; requires lipid extraction and resuspension in a suitable solvent.[4]More complex; involves lipid extraction with internal standards and potential derivatization.[1][5]
Instrumentation Cost High initial investment for the spectrometer.Varies, but generally lower initial cost than high-field NMR.
Data Analysis Relatively straightforward; involves signal integration and comparison.More complex; requires specialized software for peak integration, identification, and quantification.

Detailed Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating necessary quality controls.

Protocol 1: ³¹P NMR Quantitation of Total Cardiolipin

1. Lipid Extraction (Modified Folch Method):

  • Homogenize the biological sample in a 2:1 (v/v) mixture of chloroform:methanol.

  • Add 0.2 volumes of 0.9% NaCl solution, vortex thoroughly, and centrifuge to induce phase separation.

  • Carefully collect the lower organic phase containing the lipids.

  • Dry the lipid extract under a stream of nitrogen.

2. Sample Preparation for NMR:

  • Resuspend the dried lipid extract in a deuterated solvent system (e.g., CDCl₃:CD₃OD, 2:1 v/v).

  • Add a known amount of an internal standard that does not overlap with the phospholipid signals (e.g., triphenylphosphate).

  • Transfer the sample to an NMR tube.

3. ³¹P NMR Data Acquisition:

  • Acquire ³¹P NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Use a pulse program with proton decoupling to simplify the spectrum and improve sensitivity.[4]

  • Ensure a sufficient relaxation delay (at least 5 times the longest T₁) to allow for complete relaxation of the phosphorus nuclei, which is crucial for accurate quantification.[6][8]

4. Data Processing and Quantification:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).

  • Integrate the area of the cardiolipin signal (typically a singlet) and the internal standard signal.

  • Calculate the molar amount of cardiolipin relative to the known amount of the internal standard.

Protocol 2: LC-MS/MS Quantitation of Cardiolipin Species

1. Lipid Extraction with Internal Standard:

  • To the biological sample, add a known amount of a suitable internal standard, ideally a stable isotope-labeled cardiolipin (e.g., (14:0)₄-CL).[14]

  • Perform lipid extraction using a method like the Bligh-Dyer or a butanol:methanol (BUME) protocol.[1][5]

  • Dry the lipid extract under nitrogen.

2. LC Separation:

  • Reconstitute the dried lipid extract in the initial mobile phase.

  • Inject the sample onto a reverse-phase or HILIC column for separation of phospholipid classes.[2][13]

  • Use a gradient elution program with appropriate mobile phases (e.g., acetonitrile/water with additives like ammonium hydroxide).[14]

3. MS/MS Data Acquisition:

  • Interface the LC system with a tandem mass spectrometer equipped with an ESI source operating in negative ion mode.

  • Acquire data in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for each cardiolipin species and the internal standard are monitored.[1] This enhances specificity and sensitivity.

  • The precursor ion is the [M-2H]²⁻ ion of the cardiolipin species, and product ions correspond to the loss of fatty acyl chains or the diacylglycerol moieties.[1][13]

4. Data Analysis and Quantification:

  • Integrate the peak areas for each cardiolipin species and the internal standard using the instrument's software.

  • Generate a calibration curve by analyzing a series of standards with known concentrations of cardiolipin and a fixed concentration of the internal standard.

  • Determine the concentration of each cardiolipin species in the sample by interpolating its peak area ratio to the internal standard on the calibration curve.

Conclusion: Choosing the Right Tool for the Job

The choice between NMR and MS for cardiolipin quantitation is not a matter of one being definitively superior to the other; rather, it is a decision dictated by the specific research question.

Choose ³¹P NMR when:

  • Your primary goal is to determine the total concentration of cardiolipin relative to other phospholipid classes.

  • Absolute quantification without the need for multiple, expensive internal standards is a priority.

  • You are working with relatively large sample amounts.

Choose LC-MS/MS when:

  • You need to identify and quantify individual cardiolipin molecular species with varying fatty acyl chain compositions.[3]

  • High sensitivity is paramount due to limited sample availability.[1]

  • You are interested in studying cardiolipin remodeling or oxidation, which requires detailed structural information.

For a comprehensive understanding of cardiolipin metabolism and its role in disease, a cross-validation approach utilizing both techniques can be incredibly powerful. NMR can provide a robust, quantitative overview of the phospholipid profile, while MS can offer a deep dive into the specific molecular changes within the cardiolipin pool. By understanding the strengths and limitations of each method, researchers can confidently and accurately unravel the complexities of this vital mitochondrial lipid.

References

  • Bautista, J. S., Falabella, M., Flannery, P. J., Hanna, M. G., Heales, S. J. R., Pope, S. A. S., & Pitceathly, R. D. S. (2022). Advances in methods to analyse cardiolipin and their clinical applications. Trends in Analytical Chemistry, 157, 116808. [Link]

  • ResearchGate. (n.d.). Quantitative and qualitative analysis of cardiolipin. Retrieved February 8, 2024, from [Link]

  • Markley, J. L., Brüschweiler, R., Edison, A. S., Eghbalnia, H. R., Powers, R., Raftery, D., & Wishart, D. S. (2017). The future of NMR-based metabolomics. Current Opinion in Biotechnology, 43, 34–40. [Link]

  • Hsu, F. F., Turk, J., & Gross, M. L. (2005). High-resolution mass spectrometric analysis of cardiolipin profiles in Barth syndrome. Journal of Lipid Research, 46(10), 2315–2324. [Link]

  • Bautista, J.S., Falabella, M., Flannery, P.J. et al. (2022). Advances in methods to analyse cardiolipin and their clinical applications. Trends in Analytical Chemistry, 157, 116808. [Link]

  • Schlame, M., & Ren, M. (2010). Simultaneous Quantification of Cardiolipin, Bis(monoacylglycero)phosphate and their Precursors by Hydrophilic Interaction LC−MS/MS Including Correction of Isotopic Overlap. Analytical Chemistry, 82(21), 8871-8877. [Link]

  • Bautista, J. S., et al. (2022). Advances in methods to analyse cardiolipin and their clinical applications. ResearchGate. [Link]

  • Li, Y., et al. (2018). A rapid and sensitive LC-MS/MS method for quantitative analysis of cardiolipin (18:2)4 in human leukocytes and mouse skeletal muscles. Journal of Pharmaceutical and Biomedical Analysis, 161, 213-221. [Link]

  • Sparagna, G. C., et al. (2013). Assessing Phospholipase A2 Activity toward Cardiolipin by Mass Spectrometry. PLoS ONE, 8(3), e59267. [Link]

  • Salgado, J., & Disalvo, E. A. (2014). 31P NMR studies of phospholipids. ResearchGate. [Link]

  • Minkler, P. E., & Hoppel, C. L. (2010). Separation and characterization of cardiolipin molecular species by reverse-phase ion pair high-performance liquid chromatography-mass spectrometry. Journal of Lipid Research, 51(4), 856–865. [Link]

  • Anthonymuthu, T. S., et al. (2025). Analysis of neuronal cardiolipin and monolysocardiolipin from biological samples with cyclic ion mobility mass spectrometry. Frontiers in Physiology. [Link]

  • Gstöttner, C., et al. (2019). Analytical Evaluation of Low-Field 31P NMR Spectroscopy for Lipid Analysis. Analytical Chemistry, 91(4), 2825-2831. [Link]

  • Lutz, N. W. (2012). Principles of multiparametric optimization for phospholipidomics by 31P NMR spectroscopy. Magnetic Resonance in Chemistry, 50(S1). [Link]

  • Meneses, P., & Navarro, J. N. (1988). Quantitative analysis of phospholipids by 31P-NMR. Journal of Lipid Research, 29(1), 107–111. [Link]

  • Jung, E., & Kim, S. (2018). Mass Spectrometry-based Lipidomics and Its Application to Biomedical Research. BMB Reports, 51(4), 162–170. [Link]

Sources

Impact of Acyl Chain Length on Cardiolipin-Protein Binding Affinity

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Structural Determinants of Mitochondrial Interactomics

Cardiolipin (CL) is not merely a passive solvent for mitochondrial proteins; it is an active ligand that orchestrates the assembly of the electron transport chain (ETC). While the polar headgroup (diphosphatidylglycerol) drives initial electrostatic recruitment, this guide demonstrates that the acyl chain length and saturation are the definitive factors governing the stability, affinity, and functional outcome of CL-protein complexes.

Key Takeaway: Experimental data indicates a hierarchical binding affinity where Tetra-linoleoyl CL (18:2)


 > Tetra-oleoyl CL (18:1)


Tetra-myristoyl CL (14:0)

. This "hydrophobic tuning" is critical for the deep immersion of proteins like Cytochrome c and the stabilization of respiratory supercomplexes (CIII

CIV

). Deviations in chain length—such as the loss of a chain (monolysocardiolipin) or saturation (stiffening)—directly correlate with pathological states like Barth syndrome and mitochondrial bioenergetic failure.

Mechanistic Foundation: Why Chain Length Matters

To understand the binding data, we must first establish the biophysical mechanisms driven by the acyl chains.

Hydrophobic Mismatch and Packing Defects

Proteins embedded in the Inner Mitochondrial Membrane (IMM) have hydrophobic domains matched to the thickness of a specific bilayer.

  • Native CL (18:2)

    
    :  Creates a flexible, fluid bilayer with a thickness perfectly matched to the hydrophobic helices of the ADP/ATP carrier (ANT) and Complex III/IV.
    
  • Short/Saturated CL (e.g., 14:0 or 16:0): Reduces bilayer thickness (hydrophobic mismatch), forcing proteins to tilt or aggregate to cover their hydrophobic residues. This increases energetic stress and reduces binding stability (

    
     increases).
    
The "Velcro" Effect in Peripheral Binding

For peripheral proteins like Cytochrome c (Cyt c), binding is a two-step process:

  • Electrostatic Capture: Lysine residues on Cyt c bind CL phosphates.

  • Hydrophobic Insertion: One or two acyl chains detach from the bilayer and insert into the hydrophobic crevice of Cyt c. Longer, unsaturated chains (18:2) are more flexible and can extend further out of the bilayer to "lock" the protein in place, whereas shorter chains (14:0) fail to bridge this gap effectively.

Comparative Analysis: Native vs. Remodeled Cardiolipin

This section compares the "Gold Standard" (Tetra-linoleoyl CL) against common experimental and pathological alternatives.

Table 1: Comparative Binding Metrics of CL Variants
CL VariantAcyl CompositionBinding Affinity (Relative)Interaction StabilityPhysiological Impact
Native (TLCL) (18:2)

High (Reference) HighOptimal ETC function; Supercomplex "Glue"
TOCL (18:1)

HighModerate-HighFunctional, but slightly less fluid than TLCL
TMCL (14:0)

Low LowWeak Cyt c retention; Poor supercomplex assembly
MLCL 3 chains (Lyso)Very LowUnstableBarth Syndrome ; Supercomplex destabilization
Oxidized CL Peroxidized 18:2Variable (Altered)TransientTriggers Cyt c release & Apoptosis
Case Study A: Cytochrome c Interaction

Experimental evidence confirms that acyl chain composition dictates the transition of Cyt c from an electron carrier to a peroxidase.[1]

  • Data: Binding constants (

    
    ) measured via fluorescence quenching show that Cyt c affinity tracks with the number of double bonds and chain length: BHCL (mixed 18:2) > TOCL > TMCL .
    
  • Outcome: Saturated, short chains (TMCL) fail to induce the tertiary structural opening required for peroxidase activity, whereas TLCL promotes deep insertion and high-affinity binding.

Case Study B: Respiratory Supercomplexes (CIII-CIV)

Molecular dynamics and cryo-EM studies reveal that CL acts as a wedge lipid at the protein-protein interface.

  • The "Glue" Hypothesis: CL bridges the gap between Complex III and IV.[2]

  • Chain Inventory: Monolysocardiolipin (MLCL), lacking one chain, forms a "leaky" seal. The binding energy is significantly weaker than TLCL, leading to the physical dissociation of supercomplexes observed in Barth syndrome patients.

Visualization of Mechanisms

Diagram 1: The "Hydrophobic Anchor" Mechanism

This diagram illustrates the two-step binding process of Cytochrome c, highlighting the critical role of acyl chain insertion.

CL_Binding_Mechanism Step1 Step 1: Electrostatic Attraction (Fast, Long-range) Complex_Loose Loose Electrostatic Complex (Reversible) Step1->Complex_Loose Step2 Step 2: Hydrophobic Insertion (Rate-limiting, Stability-determining) Complex_Tight Tight Hydrophobic Complex (Irreversible / High Affinity) Step2->Complex_Tight CytC_Free Free Cytochrome c (Positively Charged Surface) CytC_Free->Step1 CL_Membrane Cardiolipin Bilayer (Negative Headgroups) CL_Membrane->Step1 Complex_Loose->Step2 Acyl chain extension Chain_Factor Acyl Chain Impact: 18:2 chains extend & lock 14:0 chains too short Chain_Factor->Step2

Caption: Two-step binding mechanism of Cytochrome c to Cardiolipin. Step 2 (Hydrophobic Insertion) is critically dependent on acyl chain length and unsaturation.

Experimental Protocol: Measuring Binding Affinity

Objective: Determine the dissociation constant (


) of Protein-CL interactions using Liposome Fluorescence Quenching. This protocol is self-validating via control lipids (PC/PE).
Materials
  • Lipids: DOPC (18:1), DOPE (18:1), and Target CL variants (TLCL, TMCL, TOCL).

  • Protein: Purified Cytochrome c (Horse heart or Yeast).

  • Buffer: 20 mM HEPES, 100 mM NaCl, pH 7.4 (degassed).

  • Equipment: Spectrofluorometer (e.g., Horiba Fluorolog or similar).

Workflow Diagram

Protocol_Workflow Prep 1. Liposome Prep (LUVs 100nm) PC:PE:CL (60:20:20) Titration 2. Titration Add Liposomes to Fixed [Protein] Prep->Titration Measure 3. Measurement Trp59 Fluorescence (Ex: 280nm, Em: 340nm) Titration->Measure Analyze 4. Analysis Fit to Binding Isotherm Calculate Kd Measure->Analyze

Caption: Workflow for determining CL-Protein binding affinity via fluorescence quenching.

Step-by-Step Methodology
  • Liposome Preparation (LUVs):

    • Mix lipids in chloroform to desired molar ratio (e.g., PC:PE: CL 60 :20:20).

    • Dry under nitrogen stream to form a thin film; vacuum desiccate for 2h to remove solvent traces.

    • Hydrate film with Buffer to 1 mM total lipid concentration. Vortex vigorously.

    • Validation Step: Extrude 11-15 times through a 100 nm polycarbonate membrane. Confirm size distribution using Dynamic Light Scattering (DLS). PDI should be < 0.1.

  • Titration Assay:

    • Place 2 µM Cytochrome c in the cuvette (2 mL volume).

    • Record baseline fluorescence (Ex: 280 nm / Em: 340 nm). Note: Trp59 fluorescence is quenched upon CL binding.

    • Titrate liposomes in small increments (e.g., 0, 5, 10, ... 200 µM lipid). Allow 2 mins equilibration between additions.

  • Data Analysis:

    • Plot Fractional Fluorescence Change (

      
      ) vs. [Lipid].
      
    • Fit data to the equation:

      
      
      
    • Control: Repeat with PC:PE (80:20) liposomes.[3][4][5][6] No significant quenching should occur, validating specificity.

Implications for Drug Development

Understanding the acyl chain specificity opens new therapeutic avenues:

  • Barth Syndrome Therapeutics: Drug candidates (e.g., Elamipretide) mimic the "bridging" function of CL. Efficacy assays must use MLCL-containing liposomes to prove the drug can restore supercomplex stability in the absence of the 4th acyl chain.

  • Ischemia-Reperfusion Injury: During ischemia, CL is oxidized (shortened/modified chains). Screening for compounds that prevent the release of Cyt c from oxidized CL requires assays comparing Native CL vs. Oxidized CL binding.

References

  • The effect of cardiolipin side chain composition on cytochrome c protein conformation and peroxidase activity. Source: NIH / PubMed Central

  • Cardiolipin, and not monolysocardiolipin, preferentially binds to the interface of Complexes III and IV. Source: bioRxiv / NIH

  • Cardiolipin Interactions with Proteins. Source: PMC - PubMed Central

  • Becoming a Peroxidase: Cardiolipin-Induced Unfolding of Cytochrome c. Source: NIH / PubMed Central

  • Lipid-Loving ANTs: Molecular Simulations of Cardiolipin Interactions and the Organization of the Adenine Nucleotide Translocase. Source: ACS Publications

Sources

Publish Comparison Guide: Reference Spectra for Tetramyristoylcardiolipin [M-2H]²⁻ Ions

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a definitive technical reference for the analysis of Tetramyristoylcardiolipin (TMCL) via mass spectrometry. It is designed for application scientists and researchers requiring precise spectral data for method validation and lipidomic quantification.

Product Focus: 1',3'-bis[1,2-dimyristoyl-sn-glycero-3-phospho]-sn-glycerol (14:0 CA / TMCL) Primary Ion Species: [M-2H]²⁻ (m/z 619.4157) Application: Internal Standard (IS) for mitochondrial lipidomics; metabolic flux analysis; liposome characterization.

Executive Summary: Why TMCL is the "Gold Standard" Reference

In the analysis of mitochondrial health, Cardiolipin (CL) heterogeneity presents a massive analytical challenge. Biological CLs (e.g., Bovine Heart CL) exist as complex clusters of isotopologues, predominantly containing linoleic acid (18:2).

This compound (TMCL) serves as the superior internal standard because:

  • Spectral Isolation: Its molecular weight (1240.85 Da) is significantly lower than biological CLs (typically ~1450 Da), placing its [M-2H]²⁻ precursor (m/z 619.4) in a noise-free spectral window.

  • Homogeneity: Unlike natural extracts, synthetic TMCL yields a single, sharp precursor peak, eliminating isotopic overlap errors during quantification.

  • Fragmentation Efficiency: The short, saturated myristoyl chains (14:0) require higher collision energies (CE) for fragmentation compared to polyunsaturated CLs, providing a robust stress-test for instrument tuning.

Technical Specifications & Reference Spectra

Molecular Properties
PropertySpecification
Common Name This compound (TMCL)
Lipid Maps ID
Chemical Formula C₆₅H₁₂₄O₁₇P₂ (Neutral)
Monoisotopic Mass 1240.8470 Da
Target Precursor [M-2H]²⁻
Precursor m/z 619.4157 (Theoretical)
MS/MS Fragment Ion Library (Negative Mode)

The following table consolidates reference ions observed across Triple Quadrupole (QqQ) and Orbitrap (HCD) platforms.

m/z (Experimental)Ion IdentityStructure DescriptionCollision Energy (eV)Usage
619.4 [M-2H]²⁻Precursor Ion (Doubly Charged)-Survey Scan
227.2 [RCOO]⁻Myristate (C14:0) Carboxylate Anion30-45 eVQuantitation (MRM)
591.4 [PA-H]⁻Dimyristoyl-Phosphatidic Acid (DMPA)25-35 eVStructural Confirmation
1112.7 [M-H-RCOOH]⁻Loss of Myristic Acid (Neutral Loss)20-30 eVLow-Res Identification
152.9 [C₃H₆O₅P]⁻Glycerophosphate Headgroup40+ eVClass Confirmation

Comparative Analysis: Fragmentation Modalities

The choice of fragmentation technique drastically alters the spectral topology of TMCL. Understanding these differences is critical for cross-platform method transfer.

Scenario A: Beam-Type Fragmentation (HCD / QqQ)
  • Mechanism: Ions are accelerated into a collision cell (multipole) with N₂ or Ar gas.

  • Outcome: High internal energy deposition leads to "shattering" of the acyl chains.

  • Reference Spectrum Characteristic: The spectrum is dominated by the m/z 227.2 (Myristate) ion. The backbone fragments (DMPA) are often short-lived and further degrade into the carboxylate anion.

  • Verdict: Best for Quantitation. The transition 619.4 -> 227.2 is the industry standard for sensitivity.

Scenario B: Trap-Type Fragmentation (CID in Ion Trap)
  • Mechanism: Resonant excitation within a trap (e.g., Orbitrap Fusion, Q-Trap).[1]

  • Outcome: Slower heating allows for rearrangement reactions.

  • Reference Spectrum Characteristic: Prominent high-mass ions, such as the loss of a single fatty acid ketene or neutral acid ([M-H-RCOOH]⁻). You will see the intact Phosphatidic Acid (PA) backbone (m/z 591) more clearly than in HCD.

  • Verdict: Best for Structural Elucidation. Use this to confirm that the lipid is indeed a Cardiolipin and not a co-eluting dimer.

Visualization: Fragmentation Pathway

The following diagram illustrates the dissociation of the [M-2H]²⁻ precursor into its diagnostic fragments.[2]

TMCL_Fragmentation Precursor Precursor: TMCL [M-2H]²⁻ m/z 619.4 Intermediate Intermediate: [M-H]⁻ (Charge Separation) Precursor->Intermediate In-Source / Low CE DMPA Fragment: DMPA [M-H]⁻ m/z 591.4 Precursor->DMPA Backbone Cleavage (CID/HCD) FA Quant Ion: Myristate [RCOO]⁻ m/z 227.2 Precursor->FA Acyl Chain Loss (High Energy HCD) Lyso Lyso-CL Fragments (Neutral Loss of FA) Intermediate->Lyso Neutral Loss (RCOOH) DMPA->FA Secondary Frag Lyso->FA Further Activation

Figure 1: Fragmentation pathway of this compound. The transition from the doubly charged precursor (Blue) to the Myristate anion (Red) is the primary quantitation path.

Experimental Protocol: Self-Validating Workflow

To ensure high-fidelity reference spectra, follow this LC-MS/MS workflow. This protocol is designed to be self-validating by monitoring the ratio of the doubly charged precursor to the singly charged adducts.

Step 1: Sample Preparation
  • Stock Solution: Dissolve TMCL powder (Avanti Polar Lipids, #710332) in Chloroform:Methanol (1:1) to 1 mg/mL.

  • Working Standard: Dilute to 1 µM in Isopropanol:Acetonitrile:Water (2:1:1).

  • Additives: Add 10 mM Ammonium Acetate. Crucial: Ammonium ions stabilize the [M-2H]²⁻ charge state. Without this, signal splits into [M-H]⁻ and potassiated adducts.

Step 2: Instrument Parameters (Representative for Orbitrap/QqQ)
  • Polarity: Negative Ion Mode (-)[3]

  • Spray Voltage: 2.5 - 3.0 kV (Soft ionization prevents in-source fragmentation).

  • Capillary Temp: 320°C.[3]

  • Sheath Gas: 35 arb units.

Step 3: Acquisition Logic (Graphviz)

Workflow Start Inject TMCL Standard Scan1 Full Scan MS1 (m/z 400-1600) Start->Scan1 Check Check Charge State Scan1->Check PathA Dominant [M-2H]²⁻ (m/z 619) Check->PathA High pH / NH4+ PathB Dominant [M-H]⁻ (m/z 1240) Check->PathB Low pH / Acidic ActionA Proceed to MS/MS (Optimum) PathA->ActionA ActionB Troubleshoot: Check pH / Buffer PathB->ActionB

Figure 2: Decision tree for optimizing TMCL ionization. The presence of [M-2H]²⁻ indicates correct buffer conditions.

Comparative Performance Data

FeatureTMCL (Synthetic Standard)Bovine Heart CL (Biological)
Spectral Width Single Peak (m/z 619.4)Broad Cluster (m/z 720-750)
Interference Risk Low (Mass is unique)High (Overlaps with PG/PI lipids)
Quantitation Accuracy High (Stoichiometric purity)Variable (Chain length distribution varies)
Cost High (

$)
Low ($)

References

  • Avanti Polar Lipids. 14:0 Cardiolipin (ammonium salt) Product Page.[4][5] Avanti Polar Lipids.[4][5][6][7] Link

  • Hsu, F. F., & Turk, J. (2006). Characterization of cardiolipin as the sodiated ions by positive-ion electrospray ionization with multiple stage quadrupole ion-trap mass spectrometry. Journal of the American Society for Mass Spectrometry. Link

  • Han, X., & Gross, R. W. (2005). Shotgun lipidomics: electrospray ionization mass spectrometric analysis and quantitation of cellular lipidomes directly from crude extracts of biological samples. Mass Spectrometry Reviews. Link

  • LIPID MAPS® Structure Database. Cardiolipin (14:0/14:0/14:0/14:0). Lipid Maps.[6] Link

  • PubChem. this compound Compound Summary. National Library of Medicine. Link

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Waste Management of Tetramyristoylcardiolipin (TMCL)

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Assessment

Tetramyristoylcardiolipin (TMCL, 14:0 CA) is a synthetic phospholipid used extensively to mimic mitochondrial membranes in liposome preparation and bioenergetic assays. Unlike heavy metals or radioisotopes, the lipid itself poses low acute toxicity. However, its disposal is frequently mismanaged due to its physical properties (amphiphilic nature) and the solvents required for its solubilization.

The Critical Hazard is the Matrix, Not the Molecule. Research grade TMCL is typically supplied as a lyophilized powder or dissolved in organic solvents (Chloroform/Methanol). The disposal protocol is strictly dictated by the solvent system and biological contamination status , not the lipid itself.

Core Safety Directives
  • Never pour aqueous lipid suspensions down the drain. Cardiolipins form waxy films that accumulate in plumbing traps, creating breeding grounds for bacterial biofilms and causing expensive infrastructure blockages.

  • Segregate based on Halogenation. TMCL is often extracted or solubilized in Chloroform (

    
    ). This must never be mixed with non-halogenated solvents (like Ethanol) in waste streams, as this elevates disposal costs and creates incompatible chemical mixtures.
    

Part 2: Matrix-Dependent Disposal Protocols

Scenario A: Dry Powder & Residue (Pure Substance)

Context: Expired lyophilized vials or weighing boat residues.

Risk Profile: Low (Non-hazardous organic solid). Protocol:

  • Containerization: Do not throw loose powder into general trash. Place the vial or weighing boat into a clear, sealable secondary bag (e.g., Ziploc).

  • Labeling: Label as "Non-Hazardous Chemical Waste – Solid."

  • Disposal: Dispose of in the laboratory's solid chemical waste drum.

    • Note: If the powder has contacted biological agents (e.g., viral proteins), it must be treated as Biohazardous Waste (Red Bag) and autoclaved or incinerated.

Scenario B: Organic Solutions (Stock Solutions)

Context: TMCL dissolved in Chloroform, Methanol, or Hexane.

Risk Profile: High (Flammability/Toxicity due to solvent). Protocol:

  • Identify the Solvent:

    • Chloroform/Methylene Chloride: Classify as Halogenated Organic Waste .

    • Methanol/Ethanol/Hexane: Classify as Non-Halogenated Organic Waste .

  • Segregation: Pour the solution into the appropriate waste carboy.

    • Critical: Do not fill carboys >90% full to allow for thermal expansion.

  • Rinsing: Triple-rinse the original glass vial with a small volume of the same solvent and add the rinsate to the waste container.

  • Vial Disposal: Deface the label on the empty glass vial and place it in the "Broken Glass/Sharps" container, not the general trash.

Scenario C: Aqueous Suspensions (Liposomes/Micelles)

Context: TMCL extruded into buffer (PBS/HEPES) for drug delivery or membrane assays.

Risk Profile: Moderate (Biological contamination potential + drain clogging). Protocol:

  • Biological Assessment:

    • If used with cells/bacteria: Add bleach (final concentration 10%) to the suspension and let sit for 20 minutes. Dispose of down the sink only if local EHS regulations permit bleached biologicals. Otherwise, collect in "Liquid Biohazard" waste.[1]

    • If sterile/chemical only: Do not pour down the drain. Collect in a "Non-Hazardous Aqueous Waste" container.

  • Volume Reduction: For large volumes of dilute liposomes, you may precipitate the lipids by adding an equal volume of Ethanol. Centrifuge to pellet the lipid.

    • Supernatant: Dispose as Non-Halogenated Solvent Waste.

    • Pellet: Dispose as Solid Chemical Waste.

Part 3: Decontamination of Glassware

Cardiolipins are "sticky" lipids that adhere stubbornly to glass. Standard dishwashing is often insufficient.

The "Solvent-Soap-Water" Cascade:

  • Solvent Rinse: Rinse glassware with a small volume of Methanol or Chloroform to dissolve the lipid film. Collect this rinse in the organic waste stream.

  • Detergent Wash: Scrub with a laboratory-grade phosphate-free detergent (e.g., Alconox).

  • Water Rinse: Triple rinse with tap water, followed by a final rinse with deionized water.

Part 4: Visualization (Decision Logic)

The following diagram illustrates the critical decision pathways for TMCL disposal.

TMCL_Disposal_Flow Start TMCL Waste Generated State Physical State? Start->State Solid Solid (Powder/Residue) State->Solid Liquid Liquid / Suspension State->Liquid BioCheck_Solid Biological Contact? Solid->BioCheck_Solid SolventCheck Solvent Identity? Liquid->SolventCheck RedBag Biohazard Waste (Incinerate/Autoclave) BioCheck_Solid->RedBag Yes ChemSolid Solid Chemical Waste (Drum) BioCheck_Solid->ChemSolid No Halogen Halogenated? (Chloroform/DCM) SolventCheck->Halogen Organic Solvent Aqueous Aqueous Buffer? SolventCheck->Aqueous Water/Buffer HaloWaste Halogenated Waste (Code D022/F002) Halogen->HaloWaste Yes (CHCl3) NonHaloWaste Non-Halogenated Waste (Flammables/F003) Halogen->NonHaloWaste No (MeOH/EtOH) BioCheck_Aq Cells/Pathogens Present? Aqueous->BioCheck_Aq Bleach Chemical Disinfection (10% Bleach) BioCheck_Aq->Bleach Yes AqWaste Aqueous Chemical Waste (No Drain Pouring) BioCheck_Aq->AqWaste No

Figure 1: Decision matrix for segregating this compound waste streams based on physical state and solvent composition.

Part 5: Regulatory Data & Container Specifications[3]

To ensure compliance with RCRA (Resource Conservation and Recovery Act) and local EHS standards, use the following classification table.

Table 1: Waste Classification and Containerization

Waste MatrixPrimary ConstituentRCRA Hazard Code (Typical)Recommended ContainerLabeling Requirement
Lipid Stock ChloroformD022 (Toxic)Amber Glass or HDPE Carboy"Hazardous Waste: Halogenated Solvent"
Lipid Stock Methanol / EthanolF003 (Ignitable)HDPE or Steel Safety Can"Hazardous Waste: Flammable / Non-Halogenated"
Liposomes Water / BufferNone (if pH 5-9)Polypropylene Carboy"Non-Hazardous Aqueous Waste"
Solid Powder Pure TMCLNoneWide-mouth Poly Jar"Non-Hazardous Solid Chemical"

Part 6: References

  • Avanti Polar Lipids. (2018).[2][3] Safety Data Sheet: 14:0 Cardiolipin (ammonium salt). Avanti Polar Lipids, Inc. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. [Link]

  • National Institutes of Health (NIH). (2018). Guidelines for the Disposal of Laboratory Chemical Waste.[4] Division of Environmental Protection. [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Tetramyristoylcardiolipin

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the intricacies of novel lipid research requires not only scientific acumen but also an unwavering commitment to safety. Tetramyristoylcardiolipin (TMCL), a critical anionic phospholipid in various research applications, including the formation of nanodisks and liposomes, demands meticulous handling.[1][2] This guide moves beyond a simple checklist, providing a procedural and logical framework for personal protective equipment (PPE) selection and use. Our objective is to empower you, our scientific partners, with the knowledge to create a self-validating system of safety, ensuring that your focus remains on groundbreaking research, not on mitigating preventable laboratory incidents.

The core principle underpinning this guide is that while TMCL itself has not been fully characterized for its toxicological properties, it must be treated as a potentially hazardous chemical.[1] Furthermore, its use often involves hazardous organic solvents, such as chloroform, which introduce their own significant risks.[1] Therefore, a comprehensive safety plan must account for all components of the experimental system.

The Foundation: A Proactive Hazard Assessment

Before any procedure involving TMCL begins, a thorough hazard assessment is mandatory. This is not a mere formality but the cornerstone of laboratory safety, aligning with the Occupational Safety and Health Administration (OSHA) Laboratory Safety Standard (29 CFR 1910.1450).[3][4] Your assessment should systematically evaluate the risks associated with each step of your workflow, from weighing the solid compound to the disposal of waste.

Key Hazard Considerations for this compound:

Hazard CategoryPotential RiskRationale & Causality
Dermal Contact Skin irritation or unknown systemic effects.The material safety data sheet advises avoiding skin contact.[1] Lipids can sometimes penetrate the skin or act as carriers for other substances.
Eye Contact Serious eye irritation or damage.Powders and liquid splashes can cause significant mechanical and chemical irritation to the eyes.[5][6]
Inhalation (Solid) Respiratory tract irritation.The fine, powdered form of TMCL can be easily aerosolized during weighing or transfer, posing an inhalation risk.[7]
Inhalation (Solution) Exposure to hazardous solvent vapors.Solvents like chloroform, used to dissolve TMCL, are volatile and toxic.[1] Inhalation can lead to systemic health effects.
Ingestion Unknown toxicity.Accidental ingestion via contaminated hands is a primary route of exposure for many laboratory chemicals.[1]

Selecting Your Armor: A Task-Based PPE Protocol

The selection of PPE is not a one-size-fits-all approach. It must be tailored to the specific task and the physical form of the chemical being handled. The following table provides a baseline for PPE selection, which should be adapted based on your site-specific risk assessment.

TaskMinimum Required PPE
Handling/Weighing Solid TMCL Powder 1. Eye Protection: Chemical splash goggles.
  • Hand Protection: Double nitrile gloves.[8]

  • Body Protection: Standard laboratory coat.

  • Respiratory Protection: Advised if weighing outside of a certified chemical fume hood or if generating significant dust. Use a NIOSH-approved N95 respirator at a minimum.[9][10] | | Preparing TMCL Solutions (in Chloroform/Methanol) | 1. Eye/Face Protection: Chemical splash goggles and a face shield.

  • Hand Protection: Double nitrile gloves. Check glove manufacturer's data for breakthrough times with the specific solvent.

  • Body Protection: Chemical-resistant apron over a standard laboratory coat.[9]

  • Engineering Controls: All work must be performed in a certified chemical fume hood. | | Routine Handling of Dilute TMCL Solutions | 1. Eye Protection: Safety glasses with side shields (minimum); chemical splash goggles are preferred.[3]

  • Hand Protection: Nitrile gloves.[3]

  • Body Protection: Standard laboratory coat.[3] |

Operational Integrity: Donning and Doffing Procedures

The efficacy of PPE is critically dependent on its correct application and removal. An improper doffing sequence can lead to self-contamination, negating the protective benefits.

Protocol 1: Donning PPE (Putting On)

Objective: To create a complete protective barrier before handling any hazardous materials.

Methodology:

  • Body Protection: Put on your laboratory coat and/or chemical apron. Ensure it is fully buttoned or tied.

  • Respiratory Protection (if required): Put on your respirator. Perform a seal check as per the manufacturer's instructions.

  • Eye/Face Protection: Put on your safety goggles or face shield. Adjust for a snug and comfortable fit.

  • Hand Protection: Put on the first pair of nitrile gloves. Pull the cuffs over the sleeves of your lab coat. If double-gloving, put on the second pair over the first.

Protocol 2: Doffing PPE (Taking Off)

Objective: To remove contaminated PPE without exposing yourself or the surrounding environment. This is the most critical phase.

Methodology:

  • Gloves: Remove the outer pair of gloves first (if double-gloving). Then, remove the inner pair using a glove-to-glove and skin-to-skin technique to avoid touching the outer contaminated surface. Dispose of them immediately in the designated hazardous waste container.

  • Body Protection: Untie or unbutton your lab coat or apron. Remove it by rolling it down your arms, ensuring the contaminated outer surface is folded inward.

  • Exit the Immediate Work Area: Step away from the immediate handling area before removing eye and respiratory protection.

  • Eye/Face Protection: Remove the face shield or goggles from the back of your head, handling only the strap.

  • Respiratory Protection: Remove your respirator from the back, avoiding contact with the front filter surface.

  • Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.[11]

Workflow for PPE Selection

The following diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment when working with this compound.

PPE_Selection_Workflow PPE Selection Workflow for this compound cluster_form Physical Form of TMCL cluster_solid Handling Solid Powder cluster_liquid Handling Liquid Solution start Start: Assess Task q_form Solid Powder or Liquid Solution? start->q_form q_solid_location Weighing in Fume Hood? q_form->q_solid_location Solid q_liquid_conc Concentrated Stock or Dilute Sample? q_form->q_liquid_conc Liquid ppe_solid_hood Required PPE: - Lab Coat - Double Nitrile Gloves - Splash Goggles q_solid_location->ppe_solid_hood Yes ppe_solid_bench Required PPE: - Lab Coat - Double Nitrile Gloves - Splash Goggles - NIOSH-approved Respirator q_solid_location->ppe_solid_bench No end_node Proceed with Caution & Re-evaluate if Task Changes ppe_solid_hood->end_node ppe_solid_bench->end_node ppe_stock Required PPE: - Chemical Apron over Lab Coat - Double Nitrile Gloves - Face Shield & Goggles - Work in Fume Hood q_liquid_conc->ppe_stock Concentrated Stock ppe_dilute Required PPE: - Lab Coat - Nitrile Gloves - Safety Glasses q_liquid_conc->ppe_dilute Dilute Sample ppe_stock->end_node ppe_dilute->end_node

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。